Thalidomide-NH-C4-NH2 TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H21F3N4O6 |
|---|---|
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
4-(4-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H20N4O4.C2HF3O2/c18-8-1-2-9-19-11-5-3-4-10-14(11)17(25)21(16(10)24)12-6-7-13(22)20-15(12)23;3-2(4,5)1(6)7/h3-5,12,19H,1-2,6-9,18H2,(H,20,22,23);(H,6,7) |
Clave InChI |
UEWVCAGWITUEQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Thalidomide-NH-C4-NH2 TFA: A Key Building Block for Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-NH-C4-NH2 TFA is a crucial bifunctional molecule employed in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule comprises a thalidomide (B1683933) derivative that serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a four-carbon alkyl linker with a terminal amine group, which is protected as a trifluoroacetic acid (TFA) salt. This technical guide provides a comprehensive overview of this compound, including its synthesis, its role in the formation of PROTACs, detailed experimental protocols for its application, and its involvement in inducing the degradation of target proteins, with a specific focus on its use in the development of a BRD2/BRD4 degrader.
Core Concepts and Chemical Properties
This compound is an E3 ligase ligand-linker conjugate. Its structure is designed to facilitate the creation of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system. The thalidomide moiety specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, while the terminal amine on the C4 linker allows for covalent attachment to a ligand for a target protein of interest. The trifluoroacetic acid salt form enhances the stability and solubility of the compound.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₁F₃N₄O₄ |
| Molecular Weight | 418.37 g/mol |
| Appearance | Solid |
| CAS Number | 2093387-50-7 |
Synthesis and Preparation
The synthesis of this compound involves a multi-step process, starting with the synthesis of its Boc-protected precursor, tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)carbamate.
Synthesis of tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)carbamate
A key intermediate in the synthesis is 4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. This compound is reacted with tert-butyl (4-aminobutyl)carbamate to yield the Boc-protected thalidomide-linker conjugate.
Experimental Protocol: Synthesis of tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)carbamate
-
To a solution of 4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in dimethylformamide (DMF), add tert-butyl (4-aminobutyl)carbamate (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at 80°C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)carbamate.
Deprotection to Yield this compound
The final step is the removal of the Boc protecting group to yield the free amine, which is then isolated as the TFA salt.
Experimental Protocol: Synthesis of this compound
-
Dissolve tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)carbamate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA/DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting residue is this compound, which can be used in the next step without further purification.
Application in PROTAC Synthesis: The Case of a BRD2/BRD4 Degrader
This compound is a key component in the synthesis of PROTACs designed to degrade Bromodomain and Extra-Terminal (BET) proteins, such as BRD2 and BRD4, which are implicated in cancer. In this context, the terminal amine of the linker is coupled with a ligand that binds to the BET bromodomains.
Synthesis of a BRD2/BRD4 PROTAC Degrader
Experimental Protocol: Coupling Reaction
-
To a solution of a suitable BET inhibitor with a carboxylic acid functional group (1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Purify the final PROTAC molecule by preparative HPLC.
Biological Evaluation of PROTACs Utilizing Thalidomide-NH-C4-NH2
Once synthesized, the resulting PROTAC's biological activity is assessed through a series of in vitro assays to determine its efficacy in degrading the target protein and its effect on cellular processes.
Protein Degradation Analysis
Western blotting is the standard method to quantify the degradation of the target protein.
Experimental Protocol: Western Blot for BRD4 Degradation
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MV4-11, a human leukemia cell line) in 6-well plates and allow them to adhere. Treat the cells with the PROTAC at various concentrations for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is used to quantify the protein band intensities and determine the extent of degradation.
Cell Viability and Anti-proliferative Activity
Assays such as MTT or CellTiter-Glo are used to measure the effect of the PROTAC on cell viability and proliferation.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Quantitative Data
The efficacy of PROTACs synthesized using Thalidomide-NH-C4-NH2 is quantified by various metrics, including the half-maximal degradation concentration (DC50) and the maximal degradation level (Dmax) for protein degradation, and the half-maximal inhibitory concentration (IC50) for anti-proliferative effects.
Table 2: Representative Biological Activity of a BRD4/BRD2 PROTAC Degrader
| Cell Line | Assay | Metric | Value |
| MV4-11 | BRD4 Degradation | DC50 | < 50 nM |
| MV4-11 | Cell Viability | IC50 | < 100 nM |
| 22Rv1 (Prostate Cancer) | Cell Viability | IC50 | ~80 nM |
| Colo-205 (Colon Cancer) | Cell Viability | GI50 | ~150 nM |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The PROTAC molecule facilitates the formation of a ternary complex between the target protein (e.g., BRD4) and the CRBN E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated degradation of BRD4.
Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC involves a logical sequence of experiments, from synthesis to in vitro characterization.
Caption: Workflow for the synthesis and evaluation of a BRD4 PROTAC.
Conclusion
This compound is a versatile and indispensable tool for researchers in the field of targeted protein degradation. Its well-defined structure and reactivity provide a reliable starting point for the synthesis of potent and selective PROTACs. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the effective use of this molecule in the development of novel therapeutics for a range of diseases, including cancer. As the field of PROTACs continues to expand, the importance of well-characterized building blocks like this compound will undoubtedly grow.
An In-depth Technical Guide on the Mechanism of Action of Thalidomide-based PROTACs: A Focus on Bavdegalutamide (ARV-110)
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This guide details the mechanism of action of Proteolysis Targeting Chimeras (PROTACs) that utilize a thalidomide-based moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase. As a primary example, this document will focus on Bavdegalutamide (ARV-110), a clinically advanced PROTAC designed to degrade the Androgen Receptor (AR). The foundational component, "Thalidomide-NH-C4-NH2," represents a class of linker-ligand conjugates that enables this targeted protein degradation.
Introduction to PROTAC Technology and Cereblon Ligands
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional small molecules that represent a revolutionary therapeutic modality. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein from the cell entirely.[1][2] They achieve this by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[]
A PROTAC molecule consists of three key components:
-
A target-binding ligand (or "warhead") that selectively binds to the protein of interest (POI).
-
An E3 ubiquitin ligase-binding ligand .
-
A linker that connects the two ligands.
This structure allows the PROTAC to act as a molecular bridge, bringing the POI into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] One of the most widely used E3 ligase ligands in PROTAC design is derived from thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), which effectively recruit the Cereblon (CRBN) E3 ligase.[4][5] "Thalidomide-NH-C4-NH2 TFA" is a synthetic building block, an E3 ligase ligand-linker conjugate, used in the creation of such PROTACs.[6][7]
Bavdegalutamide (ARV-110): A Case Study
Bavdegalutamide (ARV-110) is a potent, orally bioavailable PROTAC designed to selectively degrade the Androgen Receptor (AR), a key driver of prostate cancer.[8] Developed by Arvinas, it was the first PROTAC protein degrader to enter human clinical trials.[4][9] ARV-110's structure incorporates an aryloxy cyclohexane (B81311) AR antagonist, a linker, and a thalidomide-based ligand that binds to CRBN.[5] Its development addresses the clinical challenge of resistance to standard anti-androgen therapies, which often arises from AR mutations or overexpression.[10]
Core Mechanism of Action
The mechanism of action of Bavdegalutamide follows the canonical PROTAC pathway, leading to the catalytic degradation of the Androgen Receptor.
-
Ternary Complex Formation: Bavdegalutamide first binds to both the Androgen Receptor (specifically, the ligand-binding domain) and the CRBN E3 ligase simultaneously, forming a key ternary complex (AR-ARV110-CRBN).[4][11]
-
Ubiquitination: The formation of this complex brings the AR protein into the vicinity of the E3 ligase machinery, which then tags the AR with a chain of ubiquitin molecules.[4]
-
Proteasomal Degradation: The polyubiquitinated AR is recognized by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades the AR into small peptides.[4]
-
Catalytic Cycle: After inducing degradation, the Bavdegalutamide molecule is released and can bind to another AR protein, allowing a single PROTAC molecule to induce the degradation of multiple target proteins.[1]
References
- 1. ascopubs.org [ascopubs.org]
- 2. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Thalidomide-NH-C4-NH2 TFA in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-4-((4-aminobutyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione trifluoroacetic acid salt, hereafter referred to as Thalidomide-NH-C4-NH2 TFA. This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to harness the cell's natural protein degradation machinery. This guide will delve into its core function as a Cereblon (CRBN) E3 ligase recruiting element, its integration into PROTACs, and the associated signaling pathways and experimental workflows.
Introduction to this compound in PROTAC Technology
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide (B1683933) and its analogs are well-established ligands for the CRBN E3 ligase complex.[2] this compound is a pre-synthesized E3 ligase ligand-linker conjugate that incorporates the thalidomide moiety for CRBN engagement.[3][4] The "NH-C4-NH2" component is a 4-carbon alkyl linker with a terminal primary amine, which serves as a convenient attachment point for a POI ligand. The trifluoroacetic acid (TFA) salt form enhances the solubility and stability of the molecule.
The primary role of the thalidomide component is to hijack the CRBN E3 ligase, bringing it into proximity with the target protein bound by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[5]
Chemical Structure and Properties
| Property | Value |
| Chemical Name | 4-((4-Aminobutyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione; trifluoroacetic acid |
| Synonyms | This compound, Pomalidomide-C4-NH2 |
| Molecular Formula | C19H21F3N4O6 |
| Molecular Weight | 458.39 g/mol |
| CAS Number | 2093387-50-7 |
Mechanism of Action and Signaling Pathway
The mechanism of action for a PROTAC utilizing this compound follows a catalytic cycle.
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (POI) and the CRBN subunit of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, forming a key ternary complex.
-
Ubiquitination : The formation of this ternary complex brings the POI into close proximity to the E3 ligase machinery, facilitating the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Polyubiquitination : A chain of ubiquitin molecules is built upon the initial ubiquitin tag, a process known as polyubiquitination.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome.
-
Degradation and Recycling : The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule and the E3 ligase are released and can participate in further rounds of degradation.
Quantitative Data: A Case Study of a BRD2/BRD4 Degrader
Thalidomide-NH-C4-NH2 has been utilized in the synthesis of a potent and selective BET protein degrader, referred to as "PROTAC BRD2/BRD4 degrader-1" or compound 15 in the scientific literature.[6] This PROTAC demonstrates efficient and selective degradation of BRD2 and BRD4 over BRD3.[6]
| Parameter | Cell Line | BRD2 | BRD4 | Reference |
| DC50 (nM) | MV4-11 | Not explicitly stated | 0.25 | [7] |
| Dmax (%) | MV4-11 | >95% | >95% | [8] |
| IC50 (nM, anti-proliferative) | MV4-11 | - | 12.25 |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is often proprietary or found within the supplementary information of publications. A general synthetic strategy involves the reaction of a functionalized thalidomide precursor with a protected 4-aminobutylamine linker, followed by deprotection.
Illustrative Synthetic Scheme:
References
- 1. Targeted protein degradation with small molecules for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Chemical Strategy for the Preparation of Multimodified Peptide Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thalidomide-NH-C4-NH2 TFA as a Cereblon Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs, often referred to as immunomodulatory drugs (IMiDs), have garnered significant attention in drug discovery, primarily due to their interaction with the Cereblon (CRBN) protein. CRBN is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), which is pivotal in the ubiquitin-proteasome system for protein degradation. The binding of IMiDs to CRBN can modulate the substrate specificity of this E3 ligase, leading to the degradation of proteins not typically targeted by the native complex, known as "neosubstrates". This mechanism is the foundation for the therapeutic effects of IMiDs in treating certain cancers, such as multiple myeloma.[1]
This technical guide focuses on Thalidomide-NH-C4-NH2 TFA , a specific derivative of thalidomide. This molecule is a synthesized E3 ligase ligand-linker conjugate, incorporating the core thalidomide moiety for Cereblon binding and a C4 amine linker.[2][3] This linker functionality makes it a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation.[2][4] this compound has been utilized in the synthesis of potent and selective PROTACs, such as the BRD2/BRD4 degrader-1.[3][5]
This document provides a comprehensive overview of the core aspects of this compound as a Cereblon ligand, including its role in the broader context of the CRL4^CRBN^ pathway, quantitative binding data for related compounds, and detailed experimental protocols for assessing its interaction with Cereblon.
The CRL4^CRBN^ Signaling Pathway and PROTAC Mechanism of Action
The CRL4^CRBN^ E3 ubiquitin ligase complex is a multi-protein assembly responsible for identifying and marking specific proteins for degradation. The core components of this complex are Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and ROC1 (regulator of cullins 1). Cereblon acts as the substrate receptor, determining which proteins are targeted by the complex.
The binding of a Thalidomide-based ligand, such as Thalidomide-NH-C4-NH2, to Cereblon induces a conformational change in the substrate-binding pocket. This altered conformation can either inhibit the binding of endogenous substrates or, more significantly, create a new binding surface that recognizes neosubstrates.
In the context of a PROTAC, the Thalidomide-NH-C4-NH2 moiety serves as the "warhead" that engages the CRL4^CRBN^ complex. The other end of the PROTAC molecule contains a ligand for a target protein of interest. By simultaneously binding to both the target protein and Cereblon, the PROTAC brings the target into close proximity with the E3 ligase machinery, leading to its ubiquitination and degradation by the proteasome.
Quantitative Binding Affinity Data
Precise quantitative data on the binding affinity of this compound to Cereblon is not extensively available in peer-reviewed literature. Commercial vendors list it as a Cereblon ligand for PROTAC synthesis, but do not typically provide binding constants.[2][3][6][7] However, data for the parent compound, Thalidomide, and other derivatives, as well as PROTACs incorporating similar linkers, can provide a valuable reference point for researchers.
The binding affinity is commonly expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. Lower values indicate a stronger binding affinity.
| Compound/Molecule | Assay Type | Binding Constant | Source |
| Thalidomide | Fluorescence Polarization | Ki = 249.20 nM | [8] |
| Lenalidomide | Fluorescence Polarization | Ki = 177.80 nM | [8] |
| Pomalidomide | Fluorescence Polarization | Ki = 156.60 nM | [8] |
| Thalidomide | TR-FRET | IC50 = 22.4 nM | [9] |
| Lenalidomide | TR-FRET | IC50 = 8.9 nM | [9] |
| Pomalidomide | TR-FRET | IC50 = 6.4 nM | [9] |
| dBET1 (PROTAC with thalidomide 4'-oxyacetamido-alkylC4-NH2) | TR-FRET | IC50 = 2.0 nM | [9] |
Note: Binding affinity values can vary depending on the specific assay conditions, protein constructs, and instrumentation used.
Experimental Protocols
Several biophysical and biochemical assays are routinely used to characterize the binding of ligands to Cereblon. The following are detailed, representative protocols for some of the most common methods.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening. It measures the competition between a test compound and a fluorescently labeled tracer for binding to a tagged Cereblon protein.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 200 mM NaCl, 0.1% Pluronic F-127).
-
Test Compound: Perform a serial dilution of this compound in 100% DMSO, followed by a further dilution in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Cereblon Protein: Dilute a stock solution of tagged Cereblon protein (e.g., His-tagged CRBN/DDB1 complex) to the working concentration (e.g., 2-8 nM) in assay buffer.
-
Fluorescent Probe: Prepare a working solution of the fluorescently labeled thalidomide tracer (e.g., BODIPY FL Thalidomide) at its Kd concentration.[9]
-
Detection Reagents: Prepare a working solution of the donor-labeled antibody (e.g., Terbium-labeled anti-His antibody) that recognizes the tag on the Cereblon protein.
-
-
Assay Procedure (384-well plate format):
-
Dispense a small volume (e.g., 5 µL) of the serially diluted test compound into the wells of a low-volume, white 384-well plate. Include controls for no inhibition (DMSO vehicle) and background (no Cereblon protein).
-
Add the Cereblon protein solution (e.g., 5 µL) to all wells except the background controls.
-
Add a pre-mixed solution of the fluorescent probe and the donor-labeled antibody (e.g., 10 µL) to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 90 to 240 minutes), protected from light.[9]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET compatible plate reader.
-
Calculate the ratiometric signal (665 nm / 620 nm).
-
Plot the ratiometric signal against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescence Polarization (FP) Competitive Binding Assay
FP is another homogeneous assay that measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled tracer. When the tracer is bound to a larger protein like Cereblon, it tumbles more slowly in solution, resulting in a higher polarization value. A competing ligand will displace the tracer, leading to a decrease in polarization.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Similar to the TR-FRET assay buffer.
-
Test Compound: Prepare serial dilutions as described for the TR-FRET assay.
-
Cereblon Protein: Dilute a stock solution of purified Cereblon protein to the working concentration (e.g., 400 nM) in assay buffer.
-
Fluorescent Tracer: Prepare a working solution of a fluorescently labeled thalidomide analog (e.g., Cy5-labeled thalidomide) at a low concentration (e.g., 5 nM).
-
-
Assay Procedure (384-well plate format):
-
Dispense the serially diluted test compound into the wells of a black, low-binding 384-well plate.
-
Add a mixture of the Cereblon protein and the fluorescent tracer to the wells.
-
Include controls for high polarization (tracer + protein, no competitor) and low polarization (tracer only, no protein).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization in milli-polarization units (mP) using a plate reader equipped with appropriate excitation and emission filters.
-
Plot the mP values against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the association (k_on_) and dissociation (k_off_) rates of a ligand binding to a protein immobilized on a sensor chip. This allows for the direct determination of the dissociation constant (Kd).
Methodology:
-
Immobilization: Covalently immobilize purified Cereblon protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of this compound over the immobilized Cereblon surface for a set period to monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove the bound ligand and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on_ and k_off_) and calculate the dissociation constant (Kd = k_off_ / k_on_).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation:
-
Prepare solutions of purified Cereblon protein and this compound in the same, precisely matched buffer (e.g., dialyzed against the same buffer stock).
-
The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein concentration in the sample cell.[10]
-
-
Titration:
-
Load the Cereblon solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine the thermodynamic parameters (Ka, n, and ΔH).
-
Conclusion
This compound is a key chemical entity in the field of targeted protein degradation, serving as a versatile Cereblon ligand for the construction of PROTACs. While specific public data on its binding affinity to Cereblon remains limited, the established high affinity of related thalidomide derivatives and the potent cellular activity of PROTACs built with this linker underscore its utility. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the binding of this compound and similar molecules to Cereblon, enabling the advancement of novel therapeutics based on the principle of targeted protein degradation.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Synthesis of Thalidomide-NH-C4-NH2 TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Thalidomide-NH-C4-NH2 TFA, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This document outlines the synthetic strategy, detailed experimental protocols, and relevant data, serving as a critical resource for researchers in medicinal chemistry and drug discovery.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that involves the strategic attachment of a C4 amine linker to a thalidomide (B1683933) scaffold. A common and effective approach utilizes a functionalized thalidomide precursor, such as 4-fluorothalidomide, which allows for the facile introduction of the linker via a nucleophilic aromatic substitution (SNAr) reaction. To ensure selective reaction at one end of the linker, a mono-protected diamine, typically N-Boc-1,4-diaminobutane, is employed. The synthesis culminates in the deprotection of the terminal amine using trifluoroacetic acid (TFA), yielding the desired product as a TFA salt.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of Thalidomide-NH-C4-NH-Boc
This step involves the coupling of 4-fluorothalidomide with N-Boc-1,4-diaminobutane.
Materials and Reagents:
| Reagent/Material | Formula | Molecular Weight ( g/mol ) |
| 4-Fluorothalidomide | C₁₃H₁₁FN₂O₄ | 278.24 |
| N-Boc-1,4-diaminobutane | C₉H₂₀N₂O₂ | 188.27 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-Boc-1,4-diaminobutane (1.2 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford Thalidomide-NH-C4-NH-Boc as a solid.
Step 2: Synthesis of this compound (Final Product)
This final step involves the deprotection of the Boc group to yield the trifluoroacetate (B77799) salt of the amine.
Materials and Reagents:
| Reagent/Material | Formula |
| Thalidomide-NH-C4-NH-Boc | C₂₂H₂₈N₄O₆ |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ |
Procedure:
-
Dissolve Thalidomide-NH-C4-NH-Boc (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting residue is the desired product, this compound, which can be used in subsequent reactions without further purification or can be precipitated and washed with a non-polar solvent like diethyl ether to obtain a solid.
Data Presentation
Table 1: Summary of Reaction Components and Expected Yields
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 4-Fluorothalidomide | N-Boc-1,4-diaminobutane, DIPEA | Thalidomide-NH-C4-NH-Boc | 60-80 |
| 2 | Thalidomide-NH-C4-NH-Boc | Trifluoroacetic acid (TFA) | This compound | >95 (quantitative) |
Visualizations
Synthesis Workflow
The overall synthetic workflow for the preparation of this compound is depicted below.
Caption: Synthetic workflow for this compound.
PROTAC Formation Logical Relationship
This compound is a crucial intermediate for the synthesis of PROTACs. The terminal primary amine serves as a handle for conjugation with a linker attached to a ligand that binds to a target protein.
Caption: Logical diagram of PROTAC synthesis.
Thalidomide-NH-C4-NH2 TFA: A Technical Guide for Researchers
CAS Number: 2093387-50-7
This technical guide provides an in-depth overview of Thalidomide-NH-C4-NH2 TFA, a crucial building block in the development of targeted protein degraders known as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of chemical biology, medicinal chemistry, and oncology.
Introduction
This compound is a synthetic molecule that incorporates the thalidomide (B1683933) scaffold, which is known to bind to the E3 ubiquitin ligase Cereblon (CRBN).[1][2] The "NH-C4-NH2" portion represents a 4-carbon alkyl linker with a terminal amine group. This functionalized linker allows for the conjugation of this Cereblon-binding moiety to a ligand that targets a specific protein of interest. The entire construct, when assembled into a PROTAC, can induce the degradation of the target protein through the ubiquitin-proteasome system. The trifluoroacetate (B77799) (TFA) salt form often enhances the compound's stability and solubility.
This molecule is a key component in the synthesis of "PROTAC BRD2/BRD4 degrader-1", a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) proteins BRD2 and BRD4.[1][3] These proteins are epigenetic readers that play a critical role in transcriptional regulation and are implicated in various cancers.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2093387-50-7 | [2][3][4][5] |
| Molecular Formula | C19H21F3N4O6 | [2] |
| Molecular Weight | 458.39 g/mol | [2] |
| Appearance | Solid | N/A |
| Purity | Typically >95% (Varies by supplier) | N/A |
| Solubility | Soluble in DMSO | [6] |
| Storage | Store at -20°C for long-term stability. | [6] |
Mechanism of Action in PROTACs
This compound serves as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. When incorporated into a PROTAC, this molecule facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Application in BRD2/BRD4 Degradation
This compound is a critical intermediate for the synthesis of PROTAC BRD2/BRD4 degrader-1.[1][3] This degrader has demonstrated high potency and selectivity in reducing the cellular levels of BRD2 and BRD4 proteins.[7] The degradation of these BET proteins has shown therapeutic potential in various cancer models.
The following workflow illustrates the experimental process for evaluating the efficacy of a BRD4-targeting PROTAC synthesized using this compound.
Experimental Protocols
Western Blotting for BRD4 Degradation
This protocol is adapted from methodologies used to assess the degradation of BET proteins by PROTACs.[8][9]
Materials:
-
Cancer cell line (e.g., MV4-11, HeLa)
-
PROTAC BRD4 Degrader-1 (synthesized using this compound)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC degrader (e.g., 1 nM to 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate volume of ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the corresponding loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Determine the DC50 value (the concentration of the degrader that results in 50% degradation of the target protein).
-
Safety Information
Thalidomide and its derivatives are known teratogens and have other potential toxicities. Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information, handling precautions, and disposal procedures.[10]
Conclusion
This compound is a valuable chemical tool for the development of PROTACs targeting a wide range of proteins for degradation. Its ability to recruit the E3 ligase Cereblon makes it a cornerstone in the design of novel therapeutics, particularly in the field of oncology. This guide provides essential information for researchers to effectively utilize this compound in their drug discovery and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HUM-MOLGEN: registry of biomedical companies - EXCENEN PHARMATECH CO., LTD [hum-molgen.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Technical Guide: Thalidomide-NH-C4-NH2 TFA in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Thalidomide-NH-C4-NH2 TFA, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). It details the molecule's physicochemical properties, its mechanism of action within the ubiquitin-proteasome system, and standardized protocols for its application in research settings.
Introduction to Thalidomide-Based PROTACs
Thalidomide (B1683933) and its analogs, known as immunomodulatory imide drugs (IMiDs), have been repurposed as powerful tools in drug discovery.[1][2] Their mechanism involves binding to Cereblon (CRBN), a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, termed "neosubstrates".[4][5]
The molecule Thalidomide-NH-C4-NH2 is a derivative of thalidomide functionalized with a 4-carbon alkyl amine linker.[6] This terminal amine group serves as a versatile chemical handle for covalently attaching a ligand that binds to a specific protein of interest (POI). The resulting bifunctional molecule, or PROTAC, can simultaneously recruit the POI and the CRBN E3 ligase, leading to the targeted degradation of the POI.[3] this compound is the trifluoroacetic acid salt form of this linker, which is often used to improve solubility and handling.[7]
Physicochemical Properties
The fundamental characteristics of this compound are crucial for its application in chemical synthesis and biological assays. The data presented below has been compiled from vendor specifications and chemical databases.
| Property | Value |
| Full Chemical Name | 4-(4-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione; 2,2,2-trifluoroacetic acid |
| Synonyms | Thalidomide-C4-amine TFA, CRBN Ligand-Linker Conjugate TFA |
| CAS Number | 2093387-50-7 |
| Molecular Formula | C₁₉H₂₂F₃N₄O₆ |
| Molecular Weight | 445.39 g/mol (Calculated from C₁₇H₂₁N₃O₄ base + C₂HF₃O₂) |
| Appearance | Light yellow to yellow solid powder |
| Purity | ≥95% (Typically analyzed by HPLC) |
| Storage Conditions | Store at -20°C for long-term stability |
Mechanism of Action: PROTAC-Mediated Protein Degradation
Thalidomide-NH-C4-NH2 forms the E3 ligase-binding moiety of a PROTAC. The general mechanism for a PROTAC utilizing this building block is a three-step process that hijacks the cell's natural protein disposal system.[6]
-
Ternary Complex Formation : The PROTAC molecule, consisting of the thalidomide moiety, a linker, and a POI-binding ligand, facilitates the formation of a ternary complex between the target protein (POI) and the CRL4^CRBN^ E3 ubiquitin ligase.[3]
-
Ubiquitination : Within this proximity-induced complex, the E3 ligase transfers ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides, while the PROTAC molecule and E3 ligase are recycled.
The following diagram illustrates this catalytic cycle.
Caption: Workflow of PROTAC-mediated targeted protein degradation.
Experimental Protocols
The primary application of this compound is in the synthesis of novel PROTACs. Below is a generalized workflow for synthesizing a PROTAC and validating its activity.
Protocol: PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of the amine linker to a carboxylic acid on a POI-binding ligand.
Materials:
-
This compound
-
POI-ligand-COOH (ligand for the target protein with a carboxylic acid handle)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Methodology:
-
Dissolve this compound (1.2 equivalents) and DIPEA (3.0 equivalents) in anhydrous DMF. Stir for 10 minutes to form the free base.
-
In a separate flask, dissolve the POI-ligand-COOH (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add the POI-ligand/HATU solution dropwise to the Thalidomide-NH-C4-NH2 solution.
-
Allow the reaction to stir at room temperature under an inert atmosphere (e.g., nitrogen) for 4-12 hours. Monitor reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC compound by LC-MS and ¹H NMR spectroscopy.
Protocol: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment in a cell-based assay.
Materials:
-
Human cell line expressing the protein of interest (e.g., HEK293, HeLa)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Treatment: Prepare serial dilutions of the PROTAC in cell culture medium (e.g., 1 nM to 1000 nM). Treat cells for a specified time (e.g., 18-24 hours). Include a DMSO-only well as a vehicle control.
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample (e.g., 20 µg per lane) and run on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a digital imager.
-
Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities and normalize the POI signal to the loading control signal to determine the percentage of protein degradation relative to the vehicle control.
The following diagram outlines the logical flow of the validation experiment.
Caption: Experimental workflow for validating PROTAC activity.
References
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Properties and Application of C4 Alkyl Linkers in PROTACs
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the properties of C4 alkyl linkers in the context of Proteolysis Targeting Chimeras (PROTACs). It covers the core structural characteristics, their role in ternary complex formation, quantitative efficacy data, and detailed experimental protocols relevant to the synthesis and evaluation of PROTACs employing these linkers.
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cell.[1] They function by hijacking the body's own ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three essential components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] Upon simultaneous binding, the PROTAC forms a ternary complex between the POI and the E3 ligase, inducing the ubiquitination of the POI, which marks it for degradation by the 26S proteasome.[3][6]
The linker is not merely a spacer; its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy.[4][7] These factors profoundly influence the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties, including cell permeability and pharmacokinetics.[2][8][] This guide focuses specifically on the properties of the C4 alkyl linker, a common motif in PROTAC design.
Core Properties of C4 Alkyl Linkers
Alkyl chains are among the most prevalent linker motifs in published PROTAC structures due to their synthetic accessibility and the ease with which their length and composition can be tuned.[4] The C4 linker, a four-carbon saturated hydrocarbon chain, possesses distinct characteristics that influence PROTAC function.
Structural and Physicochemical Characteristics
-
Composition and Flexibility : A C4 alkyl linker is a simple, flexible chain. This conformational flexibility can be advantageous, allowing the PROTAC to adopt multiple orientations and increasing the probability of forming a productive ternary complex.[8][10] However, high flexibility can also lead to an entropic penalty upon binding, which may potentially reduce the stability of the ternary complex.[8]
-
Hydrophobicity and Solubility : As simple hydrocarbon chains, C4 linkers are hydrophobic. This property can enhance cell permeability but may negatively impact aqueous solubility.[7][10] The overall solubility of the PROTAC will, of course, depend on the combined properties of the warhead, E3 ligase ligand, and the linker.
-
Metabolic Stability : The linker is often a site of metabolic activity.[11][12] While simple alkyl chains are relatively stable, their metabolism cannot be predicted solely from the constituent ligands and must be evaluated for the entire PROTAC molecule.[11][12][13]
Role in Ternary Complex Formation
The primary role of the linker is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The length of the linker is a critical parameter in this process.[][14]
-
Optimal Distance : A C4 linker provides a relatively short distance between the POI and E3 ligase. If this distance is optimal for a given POI-E3 ligase pair, it can facilitate favorable protein-protein interactions, enhancing the stability of the complex (a phenomenon known as positive cooperativity).[8]
-
Steric Constraints : If the C4 linker is too short for a specific system, it can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[14] Conversely, an excessively long linker may fail to effectively bring the two proteins into proximity for efficient ubiquitination.[11][12] Therefore, the optimal linker length must be empirically determined for each new PROTAC system.[3][4]
The general mechanism of PROTAC-induced degradation is illustrated below.
Caption: PROTAC-mediated recruitment of a target protein to an E3 ligase.
Quantitative Analysis of PROTACs with Short Alkyl Linkers
The efficacy of a PROTAC is quantified by several key parameters, primarily the maximal degradation (Dmax) and the concentration required to achieve 50% of that degradation (DC50).[15] The following tables summarize representative data for PROTACs, with an emphasis on those utilizing short linkers to provide context for C4 linker performance.
Table 1: Degradation Efficacy (DC50 & Dmax)
| PROTAC Name | Target Protein | E3 Ligase | Linker Type/Length | Cell Line | DC50 | Dmax | Reference |
| ARV-825 | BRD4 | CRBN | Not specified, but a known degrader | Burkitt's Lymphoma | < 1 nM | Not Reported | [15] |
| MZ1 | BRD4 | VHL | PEG-based | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [15] |
| RC-3 | BTK | CRBN | Reversible Covalent | Mino | < 10 nM | > 85% | [16] |
| PROTAC 13 | ERα | VHL | 16-atom PEG/Alkyl | MCF7 | ~100 nM | > 80% | [3] |
| C4 Chimera | Nucleolin | CRBN | Proprietary | MCF-7 | Dose-dependent degradation | Significant at 2.5 µM | [17] |
Note: The "C4" chimera in the study by Ma et al. refers to the entire molecule, which was the most active in a series with varying linkers; this highlights that linker optimization is key to potency.[17]
Table 2: Binding Affinity and Cytotoxicity
| PROTAC Name | Target Protein | Binding Affinity (IC50) | Cytotoxicity (IC50) | Cell Line | Reference |
| PROTAC 12 (16-atom) | ERα | ~20 nM | ~200 nM | MCF7 | [3] |
| PROTAC 13 (16-atom) | ERα | ~20 nM | ~100 nM | MCF7 | [3] |
| PROTAC 16 (16-atom) | ERα | ~20 nM | ~500 nM | MCF7 | [3] |
Note: This study on ERα degraders demonstrated that while linker length and attachment point had a significant effect on degradation efficacy and cytotoxicity, it did not substantially influence the in vitro binding affinity to the target protein itself.[3]
Key Experimental Protocols
Evaluating a PROTAC requires a suite of experiments to confirm its synthesis, mechanism of action, and efficacy.
General Synthesis of a C4-Linked PROTAC
PROTAC synthesis is a modular process. A common strategy involves synthesizing or obtaining the warhead and E3 ligase ligand separately and then connecting them using a linker building block. Click chemistry and amide coupling are frequently used reactions.[4][5][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 10. precisepeg.com [precisepeg.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collection - Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. benchchem.com [benchchem.com]
- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy [mdpi.com]
- 18. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery of Cereblon E3 Ligase Ligands
The discovery of ligands that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase has marked a paradigm shift in drug discovery, moving beyond simple inhibition to inducing targeted protein degradation. This guide provides a comprehensive overview of the core discoveries, key methodologies, and quantitative data associated with the identification and characterization of CRBN ligands, from the seminal discovery of thalidomide's target to the development of novel therapeutic modalities like PROTACs (Proteolysis-Targeting Chimeras) and CELMoDs (Cereblon E3 Ligase Modulators).
The Seminal Discovery: Cereblon as the Target of Immunomodulatory Drugs (IMiDs)
The story of CRBN ligands begins with thalidomide (B1683933), a drug infamous for its teratogenic effects but later repurposed for treating multiple myeloma.[1][2] For decades, its precise mechanism of action was unknown. A pivotal breakthrough came in 2010 when Cereblon was identified as the direct protein target of thalidomide.[3][4] This discovery was crucial, as it revealed that thalidomide and its more potent analogs, lenalidomide (B1683929) and pomalidomide (B1683931), function by binding to CRBN.[3][4]
CRBN is the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), which also includes Cullin 4 (CUL4A or CUL4B), DNA Damage-Binding Protein 1 (DDB1), and Ring-Box Protein 1 (RBX1).[2][3][5] The binding of IMiDs to a shallow hydrophobic pocket on CRBN alters the ligase's substrate specificity, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of proteins not normally targeted by CRBN.[3][5] These newly targeted proteins are referred to as "neosubstrates."
Key neosubstrates identified for lenalidomide and pomalidomide include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma activity of these drugs.[3][5][6] Later studies identified other neosubstrates, such as casein kinase 1 alpha (CK1α) and G1 to S phase transition 1 (GSPT1), demonstrating that subtle changes in the ligand structure can significantly alter the degradation profile.[5][7]
Signaling Pathway: The Molecular Glue Mechanism
The interaction between an IMiD, Cereblon, and a neosubstrate is a classic example of a "molecular glue" mechanism. The small molecule does not inhibit an active site but rather acts as an adhesive, creating a new protein-protein interaction surface between the E3 ligase and the target protein. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the neosubstrate, marking it for destruction by the 26S proteasome.
Caption: CRBN-mediated protein degradation pathway.
Quantitative Data on Ligand-CRBN Interactions
The affinity of a ligand for CRBN and its efficiency in degrading a specific neosubstrate are critical parameters in drug development. These are often quantified by the half-maximal inhibitory concentration (IC₅₀) in binding assays and the half-maximal degradation concentration (DC₅₀) in cellular degradation assays.
Table 1: Binding Affinities of Selected Ligands to Cereblon
| Compound | Assay Type | IC₅₀ Value | Reference Cell Line / System | Citation(s) |
| Pomalidomide | TR-FRET | 1.2 µM | Biochemical Assay | [8] |
| Lenalidomide | TR-FRET | 1.5 µM | Biochemical Assay | [8] |
| Thalidomide | Competitive Binding | ~7.8 µM | Biochemical Assay | [9] |
| CC-220 (Iberdomide) | TR-FRET | 60 nM | Biochemical Assay | [8] |
| Pomalidomide | Competitive Binding | ~1-2 µM | U266 Myeloma Cell Extracts | [10] |
| Lenalidomide | Competitive Binding | ~2 µM | U266 Myeloma Cell Extracts | [10] |
| Benzamide (8d) | Microscale Thermophoresis | 63 µM | Biochemical Assay (hTBD) | [11] |
Note: IC₅₀ values can vary significantly between different assay formats and experimental conditions.
Table 2: Neosubstrate Degradation Profile for Selected Ligands
| Compound (Concentration) | Neosubstrate | Effect | Cell Line | Citation(s) |
| Lenalidomide (1 µM) | IKZF1 | Degradation | MM.1S | [12] |
| Lenalidomide (1 µM) | IKZF3 | Degradation | MM.1S | [12] |
| Lenalidomide (1 µM) | CK1α | Degradation | MM.1S | [12] |
| Pomalidomide (1 µM) | IKZF1 | Degradation | MM.1S | [12] |
| Pomalidomide (1 µM) | IKZF3 | Degradation | MM.1S | [12] |
| Pomalidomide (1 µM) | CK1α | No Degradation | MM.1S | [12] |
| CC-885 | GSPT1 | Degradation | Tumor Cell Lines | [13] |
Experimental Protocols for Ligand Discovery and Characterization
A hierarchical workflow is typically employed to discover and validate new CRBN ligands, starting with high-throughput screening and progressing to detailed cellular characterization.
Caption: Workflow for CRBN ligand discovery and validation.
Protocol: Fluorescence Polarization (FP) Competition Assay
This biochemical assay measures the binding of a test compound to CRBN by monitoring its ability to displace a fluorescently labeled tracer ligand.
-
Objective: To determine the binding affinity (IC₅₀) of unlabeled compounds to the CRBN-DDB1 complex.
-
Principle: A small, fluorescently labeled CRBN ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger CRBN-DDB1 protein complex, its tumbling slows, and polarization increases. Unlabeled competitor compounds displace the tracer, causing a decrease in polarization.
-
Materials:
-
Purified recombinant CRBN/DDB1 protein complex.
-
Fluorescent tracer (e.g., Cy5-labeled Thalidomide or FITC-thalidomide).[14][15]
-
Assay Buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4).[15]
-
Test compounds serially diluted in DMSO.
-
Black, low-binding 96- or 384-well microplates.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a master mix of the CRBN/DDB1 complex and the fluorescent tracer in assay buffer. Typical concentrations might be 100 nM protein and 8 nM tracer.[15]
-
Dispense the test compounds at various concentrations into the microplate wells. Include DMSO-only controls for no inhibition (0% competition) and a saturating concentration of a known binder (e.g., pomalidomide) for maximal inhibition (100% competition).
-
Add the protein/tracer master mix to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Convert raw polarization values (mP) to percent inhibition relative to the high and low controls.
-
Plot percent inhibition against the logarithm of the competitor compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell-Based Target Engagement Assay
This assay confirms that a ligand can bind to CRBN within a cellular context, which is essential for assessing cell permeability and activity.
-
Objective: To measure the ability of a test compound to compete with a CRBN-targeting PROTAC for CRBN binding inside live cells.[8]
-
Principle: A pre-designed PROTAC, consisting of a CRBN ligand linked to a warhead for a stable cellular protein (e.g., HDAC6), is used to induce the degradation of that protein.[8] If a test compound binds to CRBN, it will compete with the PROTAC, thereby preventing the degradation of the target protein. The level of the target protein is then measured as a readout of CRBN engagement by the test compound.
-
Materials:
-
A relevant cell line (e.g., MM.1S multiple myeloma cells).
-
A well-characterized CRBN-based PROTAC degrader (e.g., an HDAC6 degrader).[8]
-
Test compounds serially diluted.
-
Antibodies for the protein target (e.g., anti-HDAC6) and a loading control (e.g., anti-Actin) for Western blot, or for In-Cell ELISA.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serially diluted concentrations of the test compound (or DMSO vehicle) for a set time (e.g., 1 hour).[8]
-
Add the PROTAC degrader at a fixed concentration (e.g., 100 nM) to the pre-treated cells.[8]
-
Incubate for a further period sufficient to induce degradation (e.g., 5 hours).[8]
-
Lyse the cells and prepare lysates for analysis.
-
-
Data Analysis (via Western Blot):
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control.
-
Use a secondary antibody for detection (e.g., chemiluminescence).
-
Perform densitometry to quantify the band intensity of the target protein, normalized to the loading control.
-
The "rescue" of the target protein from degradation indicates cellular engagement of CRBN by the test compound. Plot the normalized protein levels against test compound concentration to determine potency.
-
Advanced Methods: Multiplex CRISPR Screening
For de novo discovery of E3 ligase-substrate relationships, advanced genetic screening methods are powerful tools.
-
Objective: To identify the specific E3 ligase responsible for the degradation of a protein of interest (POI) or to map the full landscape of substrates for a given ligase.
-
Principle: A library of cells is created where each cell expresses a fluorescently-tagged substrate and a single guide RNA (sgRNA) that knocks out a specific E3 ligase. If an sgRNA targets the E3 ligase responsible for degrading the substrate, the substrate will accumulate, leading to a high fluorescence signal. Cells with high fluorescence can be isolated via Fluorescence-Activated Cell Sorting (FACS), and the enriched sgRNAs and corresponding substrates can be identified by next-generation sequencing.[16][17][18]
-
Abbreviated Workflow:
-
Library Construction: Generate a lentiviral library where each vector co-expresses a GFP-tagged substrate and an sgRNA targeting an E3 ligase.
-
Transduction: Introduce the library into host cells (e.g., HEK293T).
-
Selection & Sorting: After a period of cell growth, use FACS to sort and collect the cell population with the highest GFP signal.
-
Sequencing & Analysis: Extract genomic DNA, amplify the sgRNA and substrate cassettes, and perform paired-end sequencing to identify the substrate-E3 ligase pairs enriched in the high-GFP population.[18]
-
Conclusion and Future Directions
The discovery of thalidomide's binding to Cereblon has unlocked a powerful new therapeutic modality based on targeted protein degradation. The initial IMiDs have paved the way for a new generation of more potent and selective CELMoDs and have provided the crucial E3 ligase-recruiting component for thousands of PROTACs.[4][19] The ongoing challenge is to expand the toolbox of available E3 ligase ligands beyond CRBN and VHL to enable tissue-specific degradation and overcome potential resistance mechanisms.[4] The experimental strategies outlined in this guide, from high-throughput biochemical screens to unbiased CRISPR-based approaches, will continue to be instrumental in discovering the next wave of E3 ligase modulators.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Defining E3 ligase-substrate relationships through multiplex CRISPR screening. [repository.cam.ac.uk]
- 17. Multiplex CRISPR screening to identify E3 ligase substrates [protocols.io]
- 18. timmslab.com [timmslab.com]
- 19. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation
This guide provides a comprehensive overview of the core mechanisms, key experimental protocols, and clinical landscape of targeted protein degradation, with a focus on the two most prominent strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
Core Mechanisms of Targeted Protein Degradation
The Ubiquitin-Proteasome System (UPS)
The UPS is the principal pathway for the degradation of most short-lived and regulatory proteins in eukaryotic cells, playing a critical role in processes like cell cycle control, signal transduction, and DNA repair.[6][7][8][9] The system functions through a two-step process: the covalent attachment of multiple ubiquitin molecules to a target protein, followed by the degradation of the tagged protein by the 26S proteasome.[10][11]
This process involves a cascade of three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[10][]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[10][]
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to the target protein. The human genome encodes over 600 E3 ligases, providing substrate specificity to the system.[][13]
A polyubiquitin (B1169507) chain, typically linked through lysine (B10760008) 48 (K48), serves as the recognition signal for the 26S proteasome, a large multi-catalytic protease complex that unfolds and degrades the tagged protein into small peptides, releasing ubiquitin for recycling.[14]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to hijack the UPS.[5][9] They consist of three main components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][9][15]
The mechanism of action involves the PROTAC molecule acting as a bridge to induce the formation of a ternary complex between the POI and an E3 ligase.[3][9][16] This induced proximity facilitates the E3 ligase-mediated polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[16][17] After the POI is degraded, the PROTAC molecule is released and can engage in another degradation cycle, allowing it to act catalytically at sub-stoichiometric concentrations.[3][5][16]
Molecular Glues
Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not associate.[18][19] In the context of TPD, molecular glues typically bind to an E3 ligase, altering its surface conformation to create a novel binding site for a "neo-substrate" protein.[18] This induced interaction leads to the ubiquitination and subsequent degradation of the neo-substrate.[18][20]
Unlike PROTACs, which are bifunctional molecules with distinct binding moieties, molecular glues are monovalent compounds that are typically smaller and often possess more favorable drug-like properties.[18][19] The discovery of molecular glues has often been serendipitous, with famous examples including the immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide, which remodel the substrate-binding surface of the E3 ligase Cereblon (CRBN).[18][20]
Key Experimental Protocols and Validation Methods
Validating the activity of a TPD agent requires a multi-step process to confirm target engagement, ternary complex formation, ubiquitination, and selective protein degradation.[6]
Experimental Methodologies
| Assay Type | Purpose | Detailed Methodology |
| Western Blot / Simple Western™ | To measure the reduction in the steady-state level of the POI in cells after treatment with a degrader.[21] | 1. Cell Treatment: Plate cells and treat with a dose-range of the degrader molecule for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO). 2. Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein. 3. Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay). 4. Electrophoresis & Transfer: Separate proteins by size via SDS-PAGE and transfer them to a membrane (PVDF or nitrocellulose). For Simple Western, this is automated in a capillary.[21] 5. Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). 6. Detection & Analysis: Detect the signal using a chemiluminescent substrate and image the blot. Quantify band intensity relative to a loading control (e.g., GAPDH, β-actin) to determine the percentage of remaining protein. |
| DC50 and Dmax Determination | To quantify the potency (DC50: concentration for 50% degradation) and efficacy (Dmax: maximum degradation) of a degrader. | 1. Dose-Response Treatment: Treat cells with a serial dilution of the degrader (typically 8-12 concentrations) for a fixed time point. 2. Quantify Protein Levels: Use a quantitative method like Western Blot, In-Cell Western, or mass spectrometry-based proteomics to measure the level of the POI at each concentration. 3. Data Analysis: Plot the percentage of remaining protein against the logarithm of the degrader concentration. Fit the data to a four-parameter nonlinear regression model to calculate the DC50 and Dmax values. |
| Ternary Complex Formation Assays | To confirm that the degrader induces a physical association between the POI and the E3 ligase. | 1. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Use purified, tagged proteins (e.g., His-tagged POI, GST-tagged E3 ligase) and corresponding terbium- and fluorescein-labeled antibodies. In the presence of a degrader, the proteins are brought into proximity, resulting in an increased FRET signal. 2. FP (Fluorescence Polarization): A fluorescently labeled ligand for the POI is displaced by the degrader-E3 ligase complex, leading to a change in polarization. 3. NanoBRET™: A live-cell assay where one protein is tagged with NanoLuc® luciferase (donor) and the other with a fluorescent ligand or HaloTag® (acceptor).[22] Formation of the ternary complex brings the donor and acceptor into proximity, generating a BRET signal. |
| Ubiquitination Assays | To directly demonstrate that the degrader induces ubiquitination of the POI. | 1. In Vitro Ubiquitination: Combine purified POI, E1, E2, E3 ligase, ubiquitin, and ATP in a reaction buffer with and without the degrader. Analyze the reaction products by Western blot using an anti-POI or anti-ubiquitin antibody to detect higher molecular weight, polyubiquitinated forms of the POI. 2. Cellular Ubiquitination: Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Immunoprecipitate the POI from cell lysates and perform a Western blot on the immunoprecipitate, probing with an anti-ubiquitin antibody. |
| Proteome-wide Selectivity Analysis | To assess the specificity of the degrader and identify potential off-target proteins that are also degraded. | 1. Mass Spectrometry-based Proteomics: Treat cells with the degrader or vehicle control. Lyse the cells, digest the proteome into peptides, and analyze using liquid chromatography-mass spectrometry (LC-MS/MS). 2. Data Analysis: Quantify changes in the abundance of thousands of proteins across the proteome. Proteins that are significantly and selectively downregulated in the degrader-treated sample are identified as targets or off-targets. |
The Clinical Landscape of Targeted Protein Degradation
TPD technology has rapidly progressed from a research concept to a clinically evaluated therapeutic strategy.[23] Numerous PROTACs and molecular glues are currently in clinical trials, primarily for oncology, with expanding applications in autoimmune diseases and neurological disorders.[23][24]
The table below summarizes key TPD agents that have entered clinical development.
| Compound Name (Code) | Target | Degrader Type | E3 Ligase Recruited | Indication(s) | Development Phase |
| Vepdegestrant (ARV-471) | Estrogen Receptor (ER) | PROTAC | CRBN | ER+/HER2- Breast Cancer | Phase III[25] |
| BMS-986365 (CC-94676) | Androgen Receptor (AR) | LDD (PROTAC) | CRBN | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase III[25] |
| BGB-16673 | Bruton's Tyrosine Kinase (BTK) | PROTAC | CRBN | Chronic Lymphocytic Leukemia (CLL) | Phase III[25] |
| ARV-110 | Androgen Receptor (AR) | PROTAC | CRBN | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase II[23][26] |
| KT-474 (SAR444656) | IRAK4 | PROTAC | CRBN | Hidradenitis Suppurativa, Atopic Dermatitis | Phase II |
| FHD-609 | BRD9 | Molecular Glue | CRBN | Synovial Sarcoma | Phase I |
| CC-90009 | GSPT1 | Molecular Glue | CRBN | Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS) | Phase I/II |
Note: The clinical trial landscape is dynamic, and the phases of development are subject to change. Data is current as of late 2024/early 2025 information.[25]
Design Principles and Challenges
The development of effective TPD agents presents unique challenges and requires careful optimization of multiple parameters.
Design Principles
-
POI Ligand: The ligand must bind to the POI with sufficient affinity to facilitate ternary complex formation. Unlike inhibitors, it does not need to bind to a functional active site.[3]
-
E3 Ligase Ligand: The choice of E3 ligase is critical, as ligase expression can vary between tissues, potentially enabling tissue-selective degradation.[27] To date, ligands for only a handful of the ~600 E3 ligases, primarily CRBN and VHL, have been extensively used.[13]
-
Linker: The linker's length, composition, and attachment points are crucial for establishing a productive ternary complex geometry that allows for efficient ubiquitination.[15] Linker optimization is an empirical process that significantly impacts degradation efficacy.[28]
Challenges in TPD Development
-
Drug-like Properties: TPD agents, especially PROTACs, are often large molecules with molecular weights exceeding the typical "rule of five" guidelines, leading to challenges in achieving oral bioavailability, solubility, and cell permeability.[29][30][31]
-
The "Hook Effect": At very high concentrations, the formation of binary POI-PROTAC and E3-PROTAC complexes can predominate over the productive ternary complex, leading to a decrease in degradation. This results in a characteristic U-shaped dose-response curve.
-
Off-Target Effects: Degraders may induce the degradation of unintended proteins, either through off-target binding of the POI ligand or by altering the substrate scope of the recruited E3 ligase.[31]
-
Mechanisms of Resistance: Resistance can emerge through mutations in the POI or the E3 ligase that prevent binding or ternary complex formation, or through downregulation of essential UPS components.[27]
Conclusion and Future Perspectives
Targeted protein degradation has opened a new frontier in pharmacology, offering a powerful method to eliminate disease-driving proteins. The catalytic nature of PROTACs and the unique mechanism of molecular glues provide distinct advantages over traditional inhibition, expanding the druggable proteome and creating new therapeutic opportunities. While challenges related to drug delivery and resistance remain, ongoing research is focused on expanding the toolbox of available E3 ligase recruiters, improving computational models for rational design, and exploring novel degrader modalities that utilize other cellular degradation pathways, such as autophagy (e.g., AUTACs).[30][][33] As the field continues to mature, TPD is poised to deliver a new wave of innovative medicines for a wide range of human diseases.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Targeted Protein Degradation - vipergen [vipergen.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Opportunities and challenges of protein-based targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 13. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular glue - Wikipedia [en.wikipedia.org]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 21. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 22. Protein Degradation and PROTACs [worldwide.promega.com]
- 23. Molecular Design of Novel Protein-Degrading Therapeutics Agents Currently in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 25. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. tandfonline.com [tandfonline.com]
- 28. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 29. contractpharma.com [contractpharma.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. oxfordglobal.com [oxfordglobal.com]
- 33. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Thalidomide-NH-C4-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide (B1683933) and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ligase.[1]
This document provides detailed application notes and protocols for the use of Thalidomide-NH-C4-NH2 TFA , a key building block in the synthesis of CRBN-recruiting PROTACs. This reagent incorporates the thalidomide E3 ligase ligand and a 4-carbon alkyl amine linker, facilitating the straightforward synthesis of PROTACs through amide bond formation with a carboxylic acid-functionalized POI ligand.
A notable application of this compound is in the synthesis of PROTAC BRD2/BRD4 degrader-1 (HY-130612) , a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) proteins BRD2 and BRD4.[1][2] These proteins are crucial regulators of gene expression and are attractive targets in oncology.
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (e.g., BRD4), the PROTAC molecule, and the CRBN E3 ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Figure 1. Mechanism of action for a thalidomide-based PROTAC.
Application: Synthesis of a Selective BRD2/BRD4 Degrader
This compound is a key reagent in the synthesis of PROTAC BRD2/BRD4 degrader-1 (also known as compound 15 in its primary publication).[1] This PROTAC demonstrates potent and selective degradation of BRD2 and BRD4 over the closely related BET family member, BRD3.[1]
Quantitative Data
The following tables summarize the biological activity of PROTAC BRD2/BRD4 degrader-1. While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound are not explicitly detailed in the primary literature, its high potency is demonstrated through its anti-proliferative activity. For comparative purposes, data for other representative BRD4 degraders are also included.
Table 1: Anti-proliferative Activity of PROTAC BRD2/BRD4 degrader-1
| Cell Line | IC50 (µM) |
| MV4-11 (Acute Myeloid Leukemia) | 0.012 |
| Molm-13 (Acute Myeloid Leukemia) | 0.052 |
Data sourced from Bioorg Med Chem. 2020 Jan 1;28(1):115181.[1]
Table 2: Degradation Potency of Representative BRD4 PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |
| PROTAC BRD4 Degrader-36 | PANC-1 | 0.649 | 71 | CRBN |
| dBRD4-BD1 | - | 280 | >90 | CRBN |
| MZ1 | HeLa | ~10 | >90 | VHL |
This data is provided for context and is from various sources.[4][5]
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a general method for the synthesis of a BRD4-targeting PROTAC by coupling this compound with a carboxylic acid-functionalized BRD4 ligand (e.g., a derivative of JQ1).
Figure 2. General workflow for PROTAC synthesis.
Materials:
-
This compound
-
Carboxylic acid-functionalized BRD4 ligand (POI-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Solvents for purification (e.g., acetonitrile, water, TFA)
Procedure:
-
To a solution of the POI-COOH (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or silica (B1680970) gel chromatography to yield the final PROTAC.
-
Characterize the purified PROTAC by LC-MS, NMR, and HRMS to confirm its identity and purity.
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol details the steps to assess the degradation of BRD4 in cultured cells following treatment with the synthesized PROTAC.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., MV4-11, HeLa)
-
Synthesized BRD4 PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal. Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Protocol 3: Confirmation of BRD4 Ubiquitination by Immunoprecipitation
This protocol is used to confirm that the PROTAC-induced degradation of BRD4 is mediated by the ubiquitin-proteasome system.
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (RIPA buffer with 1% SDS)
-
Dilution buffer (RIPA buffer without SDS)
-
Anti-BRD4 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) to allow for the accumulation of ubiquitinated proteins.
-
Denaturing Lysis: Lyse the cells in denaturing lysis buffer and boil for 10 minutes to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and pre-clear with beads. Incubate the lysate with an anti-BRD4 antibody overnight, followed by incubation with Protein A/G beads to pull down BRD4 and its modified forms.
-
Elution and Western Blotting: Wash the beads extensively and elute the immunoprecipitated proteins. Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated BRD4.
Protocol 4: Cell Viability Assay
This protocol measures the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cells seeded in a 96-well plate
-
Synthesized PROTAC
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Plate reader (spectrophotometer or luminometer)
Procedure (MTT Assay):
-
Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The signal is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.
Signaling Pathway Downstream of BRD4 Degradation
The degradation of BRD4 by a PROTAC leads to the downregulation of its target genes, most notably the proto-oncogene c-Myc.[6] c-Myc is a critical driver of cell proliferation and survival in many cancers. Its suppression is a key mechanism of the anti-cancer activity of BRD4-targeting PROTACs.
Figure 3. Downstream effects of PROTAC-mediated BRD4 degradation.
Conclusion
This compound is a versatile and valuable chemical tool for the synthesis of CRBN-recruiting PROTACs. Its application in the development of selective BRD2/BRD4 degraders highlights its utility in creating potent therapeutics for cancer and other diseases. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this reagent in their drug discovery and development efforts.
References
- 1. Discovery of novel small molecule induced selective degradation of the bromodomain and extra-terminal (BET) bromodomain protein BRD4 and BRD2 with cellular potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Thalidomide-NH-C4-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs have garnered significant attention in drug discovery, particularly as recruiters of the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome. "Thalidomide-NH-C4-NH2 TFA" is a key building block in the synthesis of PROTACs, providing the CRBN-binding moiety and a flexible C4 amine linker for conjugation to a target protein ligand.
These application notes provide detailed protocols for the conjugation of this compound to a protein of interest (POI) with a carboxyl group, a common scenario in bioconjugation. The primary method described is the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Additionally, this document outlines methods for the characterization of the resulting conjugate and the functional assessment of a thalidomide-based PROTAC, specifically focusing on the degradation of the bromodomain-containing protein 4 (BRD4), a well-established target for PROTAC-mediated degradation.
Signaling Pathways
Thalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The thalidomide moiety binds to the E3 ubiquitin ligase Cereblon (CRBN), a component of the CUL4-RBX1-DDB1 E3 ligase complex. This binding event brings the entire E3 ligase machinery into close proximity with the target protein, which is bound by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged protein.
In the context of cancer therapy, BRD4 is a prominent target. BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that plays a crucial role in the regulation of gene transcription, including the oncogene c-MYC. By inducing the degradation of BRD4, PROTACs can effectively downregulate c-MYC expression and inhibit cancer cell proliferation.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxyl-Containing Protein of Interest (POI) using EDC/NHS Chemistry
This protocol describes the covalent conjugation of the primary amine of this compound to a carboxyl group on a protein of interest (POI-COOH) using a two-step EDC/NHS reaction. This method minimizes protein-protein crosslinking.
Materials:
-
This compound
-
Protein of Interest with accessible carboxyl groups (POI-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
-
Protein Preparation:
-
Dissolve the POI-COOH in Activation Buffer at a concentration of 2-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), exchange it for Activation Buffer using a desalting column.
-
-
Activation of Protein Carboxyl Groups:
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS (or Sulfo-NHS) to the POI-COOH solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately after activation, remove excess EDC and NHS/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent polymerization of the thalidomide linker.
-
-
Conjugation Reaction:
-
Add a 20 to 50-fold molar excess of the this compound solution to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted Thalidomide-NH-C4-NH2 and quenching reagents by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable storage buffer.
-
-
Characterization and Storage:
-
Determine the concentration of the conjugated protein using a spectrophotometer (e.g., at 280 nm) or a protein assay (e.g., BCA).
-
Assess the degree of labeling using techniques such as mass spectrometry (LC-MS) to confirm the successful conjugation and determine the number of thalidomide linkers per protein molecule.
-
Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 2 mg/mL | 5 mg/mL | 5 mg/mL |
| Molar Ratio (POI:EDC:NHS) | 1:10:25 | 1:10:25 | 1:20:50 |
| Molar Ratio (POI:Thalidomide Linker) | 1:20 | 1:20 | 1:50 |
| Reaction Time | 2 hours | 2 hours | Overnight (4°C) |
| Degree of Labeling (Linkers/Protein) | 1.5 | 2.8 | 4.2 |
| Conjugate Yield | 75% | 85% | 80% |
Protocol 2: Quantitative Western Blot Analysis of BRD4 Degradation
This protocol details the steps to assess the efficacy of a synthesized BRD4-targeting PROTAC in inducing the degradation of BRD4 in a cancer cell line (e.g., MCF7 or MDA-MB-231).
Materials:
-
Synthesized BRD4-PROTAC (POI-Thalidomide conjugate)
-
Cancer cell line expressing BRD4 (e.g., MCF7, MDA-MB-231)
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the BRD4-PROTAC in cell culture medium. A typical concentration range is from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and GAPDH using image analysis software.
-
Normalize the BRD4 band intensity to the corresponding GAPDH band intensity for each sample.
-
Calculate the percentage of BRD4 degradation for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of BRD4 degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.
-
Quantitative Data Summary (Representative)
| PROTAC Concentration | % BRD4 Degradation (24h) |
| 1 nM | 15% |
| 10 nM | 45% |
| 100 nM | 85% |
| 1 µM | 95% |
| 10 µM | 90% (Hook effect) |
| DC50 | ~12 nM |
| Dmax | ~95% |
Disclaimer
These protocols are intended for research use only by qualified professionals. The specific conditions for conjugation and cellular assays may require optimization depending on the protein of interest, cell line, and other experimental variables. It is recommended to perform preliminary experiments to determine the optimal conditions for your specific application.
Application Notes and Protocols for BRD4 Degradation using a Thalidomide-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This document provides detailed application notes and protocols for the use of a PROTAC synthesized from Thalidomide-NH-C4-NH2 TFA , a linker-E3 ligase ligand conjugate that recruits the Cereblon (CRBN) E3 ligase, to degrade the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers and inflammatory diseases, making it a prime target for therapeutic intervention. The specific PROTAC highlighted in these notes, PROTAC BRD2/BRD4 degrader-1 (HY-130612) , incorporates the Thalidomide-NH-C4-NH2 moiety and demonstrates potent and selective degradation of BRD4 and its close homolog BRD2.
Mechanism of Action: PROTAC-Mediated BRD4 Degradation
The degradation of BRD4 by a thalidomide-based PROTAC is a catalytic process initiated by the formation of a ternary complex between the PROTAC, the BRD4 protein, and the CRBN E3 ligase. This induced proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This cycle can then repeat, allowing a single PROTAC molecule to induce the degradation of multiple BRD4 proteins.
Data Presentation
The following tables summarize the biological activity of PROTAC BRD2/BRD4 degrader-1, which is synthesized using a JQ1 warhead and the this compound linker-ligand conjugate.
Table 1: In Vitro Degradation of BET Proteins by PROTAC BRD2/BRD4 degrader-1
| Cell Line | Treatment Concentration | Incubation Time | Outcome | Reference |
| MV4-11 | 100 nM | ≥ 8 hours | Efficient reduction of BRD4 protein levels. | [1][2] |
| MV4-11 | 10, 50, 100, 500 nM | 18 hours | Selective degradation of BRD4 and BRD2 over BRD3. | [1][2] |
Table 2: Anti-proliferative Activity of PROTAC BRD2/BRD4 degrader-1
| Cell Line | Assay | IC50 / GI50 | Reference |
| MV4-11 (Leukemia) | Cell Viability | 12.25 nM | [2] |
| 22RV1 (Prostate Cancer) | Cell Viability | 0.081 µM | [1][2] |
| COLO-205 (Colon Cancer) | Cell Viability | 0.1557 µM | [1][2] |
| TT (Thyroid Cancer) | Cell Viability | 0.037451 µM | [1][2] |
| LOX IMVI (Melanoma) | Growth Inhibition | 3.97 µM | [1] |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a general method for the synthesis of a BRD4-targeting PROTAC by coupling a JQ1 derivative with an amine-terminated linker attached to a thalidomide (B1683933) derivative. This is analogous to the synthesis of PROTAC BRD2/BRD4 degrader-1.
Materials:
-
JQ1-carboxylic acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS) or an equivalent activating agent
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Activation of JQ1-carboxylic acid: Dissolve JQ1-carboxylic acid in anhydrous DMF. Add DCC and NHS (1.1 equivalents each) to the solution. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of JQ1.
-
Coupling Reaction: In a separate flask, dissolve this compound in anhydrous DMF. Add TEA or DIPEA (2-3 equivalents) to neutralize the TFA salt and deprotonate the amine.
-
Slowly add the activated JQ1-NHS ester solution to the Thalidomide-linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Monitor the reaction by LC-MS. Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry and NMR spectroscopy.
References
Application Notes and Protocols for BRD2 Degradation Using PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the evaluation of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of Bromodomain-containing protein 2 (BRD2), a key epigenetic reader implicated in various diseases, including cancer.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's natural protein disposal system to eliminate specific proteins of interest (POI).[1][2][3] A PROTAC consists of a ligand that binds to the target protein (e.g., BRD2), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[1][4][5] This binding induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2][6][7]
These protocols outline the essential in vitro assays required to characterize the efficacy and mechanism of action of a BRD2-targeting PROTAC.
Signaling Pathway and Mechanism of Action
BRD2 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that play a crucial role in regulating gene transcription.[2][8][9] The following diagram illustrates the mechanism by which a PROTAC induces the degradation of BRD2.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a novel BRD2-degrading PROTAC.
Experimental Protocols
Cell Culture and PROTAC Treatment
This protocol describes the general procedure for culturing cells and treating them with a BRD2-targeting PROTAC.
Materials:
-
Human cancer cell line expressing BRD2 (e.g., THP-1, MDA-MB-231, HeLa)[5]
-
Complete growth medium (specific to the cell line)
-
BRD2-targeting PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Plate cells in either 6-well plates (for Western blotting) or 96-well plates (for cell viability assays) at a density that allows for 70-80% confluency at the time of treatment.[10]
-
PROTAC Preparation: Prepare serial dilutions of the BRD2 PROTAC in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[10][11]
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO).[10][11]
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours for time-course experiments or a fixed time point for dose-response experiments).[10]
Western Blotting for BRD2 Degradation
This protocol details the steps for quantifying BRD2 protein levels following PROTAC treatment.[5][11][12]
Materials:
-
Treated cells from Protocol 4.1
-
Ice-cold RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[12] Centrifuge the lysates to pellet cell debris.[12]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[12]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.[5]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-BRD2 antibody overnight at 4°C.[12]
-
Wash the membrane three times with TBST.[12]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.[12]
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[10]
-
Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.[12] Quantify the band intensities to determine the extent of BRD2 degradation.
Ubiquitination Assay
This protocol is to confirm that BRD2 degradation is mediated by the ubiquitin-proteasome system. A common method is to perform an in-cell ubiquitination assay.
Materials:
-
Treated cells from Protocol 4.1
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors
-
Anti-BRD2 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the BRD2 PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of proteins.
-
Immunoprecipitation: Immunoprecipitate endogenous BRD2 from the cell lysates using an anti-BRD2 antibody and Protein A/G agarose beads.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated BRD2. An increased smear of high molecular weight bands in the PROTAC-treated sample (especially with MG132 co-treatment) compared to the control indicates ubiquitination of BRD2.
Cell Viability Assay
This protocol assesses the functional consequence of BRD2 degradation on cell proliferation and viability.
Materials:
-
Treated cells in a 96-well plate from Protocol 4.1
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
96-well plate reader
Procedure:
-
Cell Treatment: Seed and treat cells in a 96-well plate as described in Protocol 4.1. Incubate for a desired period (e.g., 72 hours).[11]
-
Reagent Incubation: Add MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[12][13]
-
Absorbance Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a plate reader.[12][13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[10][12]
Data Presentation
The efficacy of a BRD2-degrading PROTAC is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage) values. The functional effect is often measured by the IC50 (concentration for 50% inhibition of cell viability).
Table 1: In Vitro Degradation Profile of a Representative BRD2 PROTAC
| Cell Line | PROTAC | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| THP-1 | Compound X | 5 | >90 | 24 |
| MDA-MB-231 | Compound X | 10 | >90 | 24 |
| HeLa | Compound X | 25 | >85 | 24 |
Table 2: Anti-proliferative Activity of a Representative BRD2 PROTAC
| Cell Line | PROTAC | IC50 (nM) | Treatment Time (h) |
| THP-1 | Compound X | 15 | 72 |
| MDA-MB-231 | Compound X | 30 | 72 |
| HeLa | Compound X | 60 | 72 |
Troubleshooting
-
No or Low Degradation:
-
Verify target engagement and ternary complex formation.
-
Optimize PROTAC concentration and treatment time.
-
Ensure the cell line expresses the necessary E3 ligase.
-
-
High Background in Western Blots:
-
Optimize antibody concentrations.
-
Increase the number and duration of wash steps.
-
Use a different blocking buffer.
-
-
Inconsistent Cell Viability Results:
-
Ensure uniform cell seeding.
-
Check for DMSO toxicity at higher concentrations.
-
Optimize incubation times with the viability reagent.
-
Conclusion
The protocols described in this document provide a comprehensive framework for the initial characterization of BRD2-targeting PROTACs. Successful execution of these experiments will provide crucial data on the potency, efficacy, and mechanism of action of novel degrader molecules, facilitating their development as potential therapeutics.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Thalidomide-NH-C4-NH2 TFA Solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the solubility of Thalidomide-NH-C4-NH2 TFA in dimethyl sulfoxide (B87167) (DMSO). This document outlines the necessary materials, step-by-step procedures, and data interpretation. The information is intended to assist researchers in preparing stock solutions and understanding the solubility characteristics of this E3 ligase ligand-linker conjugate, which is often utilized in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
Quantitative Data Summary
The table below summarizes the solubility of thalidomide (B1683933) and related analogs in DMSO to provide an expected range for this compound.
| Compound | Solvent | Reported Solubility | Molar Concentration (Approx.) |
| Thalidomide-NH-C6-NH2 TFA | DMSO | ~100 mg/mL[1][2] | ~205.58 mM[1][2] |
| Thalidomide | DMSO | ~5-12 mg/mL[3][4][5] | ~19-46 mM |
| Thalidomide-d4 | DMSO | ~12 mg/mL[3] | ~46 mM |
| TDFA (trifluoroacetate salt) | DMSO | ~33 mg/mL[6] | - |
| Thalidomide-NH-CH2-COOH TFA | DMSO | 50 mg/mL[7] | 112.28 mM[7] |
Note: The solubility of this compound is anticipated to be high, similar to the C6 analog.
Experimental Protocol: Solubility Determination of this compound in DMSO
This protocol outlines a method to determine the solubility of this compound in DMSO at room temperature.
3.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[7]
-
Centrifuge
3.2. Safety Precautions
Warning: Thalidomide and its analogs are potent human teratogens and may cause severe birth defects or embryo-fetal death.[3][4] Strict adherence to safety protocols is mandatory.
-
Handle this compound in a designated area, such as a chemical fume hood, to prevent inhalation of the powder.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves.
-
Pregnant women or those who may become pregnant should not handle this compound.
-
Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous waste.
3.3. Procedure
-
Preparation: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh a specific amount of this compound powder (e.g., 5 mg) and place it into a microcentrifuge tube.
-
Solvent Addition: Add a small, precise volume of DMSO to the microcentrifuge tube (e.g., 50 µL to start, aiming for a high initial concentration such as 100 mg/mL).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the solid does not fully dissolve, sonicate the tube for 5-10 minutes.[7] Be cautious of any temperature increase in the sample.
-
-
Observation: Visually inspect the solution against a light source to check for any undissolved particles.
-
Titration (if necessary): If the compound has completely dissolved, add a small, known additional amount of this compound and repeat steps 4 and 5. If the compound has not completely dissolved, add a small, known volume of DMSO, and repeat steps 4 and 5 until the solid is fully dissolved.
-
Equilibration and Centrifugation: Once a saturated solution is believed to be achieved (i.e., a small amount of solid remains undissolved after thorough mixing), allow the solution to equilibrate at room temperature for at least one hour. After equilibration, centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved solid.
-
Determination of Soluble Concentration: Carefully collect a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS). The solubility is the concentration of the compound in the clear supernatant.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for the solubility determination protocol.
References
- 1. Thalidomide-NH-C6-NH2 TFA | E3 ligase ligand-linker conjugate | CAS# 2093386-51-5 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 2377032-39-6 | TargetMol [targetmol.com]
Application Notes and Protocols for Assessing the Cell Permeability of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Thalidomide (B1683933) and its analogs are widely used as E3 ligase ligands in PROTAC design, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the protein of interest (POI).[3][4] A critical challenge in the development of effective thalidomide-based PROTACs is ensuring their efficient passage across the cell membrane to reach their intracellular targets.[5] Due to their high molecular weight and polar surface area, PROTACs often exhibit poor cell permeability, which can limit their therapeutic efficacy.[6][7]
These application notes provide a comprehensive overview of the key methodologies used to assess the cell permeability of thalidomide-based PROTACs, detailed experimental protocols, and a summary of factors influencing their cellular uptake.
Factors Influencing Cell Permeability of Thalidomide-Based PROTACs
The cell permeability of PROTACs is a complex interplay of various physicochemical properties. Key factors include:
-
Molecular Weight (MW): PROTACs are large molecules, often exceeding the typical "Rule of 5" guidelines for oral bioavailability.[6] Minimizing MW where possible without compromising activity is a key optimization strategy.
-
Polar Surface Area (PSA): High PSA is a common feature of PROTACs and can hinder passive diffusion across the lipophilic cell membrane.[8]
-
Lipophilicity (logP/logD): A balance of lipophilicity is crucial. While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[9]
-
Linker Composition and Length: The linker connecting the thalidomide moiety to the POI ligand plays a critical role. The use of polyethylene (B3416737) glycol (PEG) linkers can impact solubility and conformation.[8] Shorter, more rigid, or cyclic linkers have been explored to improve permeability.[6][10]
-
Intramolecular Hydrogen Bonding: The ability of a PROTAC to form intramolecular hydrogen bonds can shield polar groups, reducing the effective PSA and enhancing permeability by adopting a more "cell-permeable" conformation in the non-polar environment of the cell membrane.[11]
-
Efflux Transporters: PROTACs can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport them out of the cell, reducing intracellular accumulation.[8]
Data Presentation: Quantitative Permeability of PROTACs
The following tables summarize representative permeability data for various PROTACs, providing a comparative overview.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for Representative PROTACs [5]
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| PROTAC A | BET Inhibitor | Pomalidomide | PEG4 | 0.8 ± 0.1 |
| PROTAC B | Androgen Receptor Ligand | Thalidomide | PEG-like | < 0.1 (BLQ) |
| PROTAC C | BET Inhibitor | VHL Ligand | PEG3 | 1.2 ± 0.2 |
| PROTAC D | Kinase Inhibitor | Thalidomide | Alkyl | 0.5 ± 0.1 |
BLQ: Below Limit of Quantitation. Data is presented as mean ± standard deviation where available.
Table 2: Caco-2 Permeability Data for Representative PROTACs [5]
| PROTAC ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC E | 0.2 ± 0.05 | 2.5 ± 0.4 | 12.5 |
| PROTAC F | 1.5 ± 0.3 | 1.8 ± 0.2 | 1.2 |
| PROTAC G | < 0.1 (BLQ) | 0.9 ± 0.1 | > 9 |
| PROTAC H | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.9 |
Papp (A-B): Apparent permeability from apical to basolateral. Papp (B-A): Apparent permeability from basolateral to apical. Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2 suggests active efflux.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of thalidomide-based PROTACs and a typical experimental workflow for assessing their cell permeability.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 11. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Ubiquitination Assay with CRBN
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing an in vitro ubiquitination assay using the Cereblon (CRBN) E3 ubiquitin ligase complex. This assay is a powerful tool for studying the ubiquitination of target proteins, screening for modulators of CRBN activity, and validating the mechanism of action for novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins.[1][2] This process is orchestrated by a cascade of three enzymes: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase.[2][3][4] The E3 ligase provides substrate specificity to the reaction.
Cereblon (CRBN) functions as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, forming CRL4^CRBN^.[5][6] This complex plays a crucial role in various cellular processes by targeting specific proteins for ubiquitination and subsequent proteasomal degradation.[7] The activity of CRBN can be modulated by small molecules, such as immunomodulatory drugs (IMiDs) and PROTACs, which can induce the degradation of specific target proteins (neosubstrates) like IKZF1 and CK1α.[5][8]
The in vitro ubiquitination assay described here allows for the reconstitution of the ubiquitination cascade in a controlled environment, enabling the direct assessment of CRBN-mediated ubiquitination of a protein of interest (POI).
Signaling Pathway
The ubiquitination process mediated by the CRL4^CRBN^ E3 ligase complex involves a series of enzymatic steps, as illustrated in the diagram below.
Caption: The enzymatic cascade of protein ubiquitination mediated by the CRL4-CRBN E3 ligase complex.
Experimental Workflow
The in vitro ubiquitination assay follows a systematic workflow from reagent preparation to data analysis.
Caption: A streamlined workflow for the in vitro ubiquitination assay with CRBN.
Materials and Reagents
Essential Components
| Component | Stock Concentration | Final Concentration | Notes |
| E1 Activating Enzyme (e.g., UBE1) | 5 µM | 50 - 100 nM | Recombinant human UBE1. |
| E2 Conjugating Enzyme | 25 µM | 100 - 500 nM | UBE2D2 (UbcH5b) or UBE2G1 are commonly used with CRBN.[7][8] |
| CRL4^CRBN^ E3 Ligase Complex | 1 µM | 20 - 100 nM | Purified DDB1-CUL4A-RBX1-CRBN complex.[7] |
| Ubiquitin | 1.17 mM (10 mg/mL) | 5 - 10 µM | Wild-type or tagged (e.g., His, HA) ubiquitin.[7][9] |
| Substrate Protein (POI) | 10-50 µM | 200 - 500 nM | Purified recombinant protein (e.g., IKZF1, CK1α). |
| ATP Solution | 100 mM | 2 - 5 mM | Prepare fresh or use a stabilized solution.[7] |
| 10X Ubiquitination Buffer | 10X | 1X | 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT.[7] |
| 5X SDS-PAGE Loading Buffer | 5X | 1X | For terminating the reaction. |
| Antibodies | N/A | As per datasheet | Anti-POI and Anti-Ubiquitin antibodies for Western blotting.[1][10] |
Optional Components for Modulator Studies
| Component | Stock Concentration | Final Concentration | Notes |
| IMiD/PROTAC | 10 mM in DMSO | 0.1 - 10 µM | The final DMSO concentration should be kept below 1%. |
| DMSO | 100% | < 1% | Vehicle control. |
Experimental Protocol
This protocol is designed for a standard 25 µL reaction volume. Reactions should be assembled on ice.
-
Reaction Buffer Preparation :
-
Master Mix Preparation :
-
For each reaction, prepare a master mix containing the following components in a microcentrifuge tube on ice:
-
| Reagent | Volume for 1 reaction (µL) | Final Concentration |
| Nuclease-free water | Variable | - |
| 10X Ubiquitination Buffer | 2.5 | 1X |
| ATP (100 mM) | 1.25 | 5 mM |
| E1 Enzyme (1 µM) | 1.25 | 50 nM |
| E2 Enzyme (5 µM) | 1.25 | 250 nM |
| Ubiquitin (1 mg/mL) | 2.0 | ~8 µM |
| Substrate Protein (5 µM) | 1.25 | 250 nM |
| Total Master Mix Volume | 10.75 |
-
Reaction Setup :
-
Aliquot 10.75 µL of the master mix into individual reaction tubes.
-
Add the test compound (e.g., PROTAC) or vehicle (DMSO) to the respective tubes.
-
Initiate the reaction by adding the CRL4^CRBN^ E3 ligase complex.
-
| Component | Volume for 1 reaction (µL) | Final Concentration |
| Master Mix | 10.75 | - |
| E3 Ligase Complex (2.5 µM) | 1.0 | 100 nM |
| PROTAC/Vehicle | 1.0 | Variable |
| Nuclease-free water | to 25 µL | - |
| Total Reaction Volume | 25 |
-
Incubation :
-
Reaction Termination :
Data Analysis and Visualization
The primary method for analyzing the results of the in vitro ubiquitination assay is Western blotting.
-
SDS-PAGE and Western Blotting :
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific to the substrate protein to detect its ubiquitinated forms, which will appear as a ladder of higher molecular weight bands.[13]
-
Alternatively, or in addition, probe with an anti-ubiquitin antibody to visualize all ubiquitinated species in the reaction.[10][12]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.
-
Data Interpretation :
-
A successful ubiquitination reaction will show a smear or a ladder of bands at a higher molecular weight than the unmodified substrate protein.
-
The intensity of the ubiquitination signal can be quantified using densitometry software to compare the efficiency of ubiquitination under different conditions (e.g., in the presence and absence of a PROTAC).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No ubiquitination observed | Inactive enzyme(s) or ATP | Use fresh ATP and ensure enzymes have been stored correctly. Perform activity checks for individual enzymes. |
| Incorrect buffer composition | Verify the pH and salt concentration of the reaction buffer. | |
| Weak ubiquitination signal | Suboptimal enzyme/substrate concentrations | Titrate the concentrations of E1, E2, E3, and substrate to find the optimal ratio. |
| Short incubation time | Increase the incubation time. | |
| High background | Non-specific antibody binding | Optimize antibody concentrations and blocking conditions. |
| E3 ligase auto-ubiquitination | This is a common phenomenon. | Run a control reaction without the substrate to assess the level of E3 auto-ubiquitination. |
By following this detailed protocol, researchers can effectively perform in vitro ubiquitination assays with CRBN to advance their studies in protein degradation and drug discovery.
References
- 1. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 2. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. academic.oup.com [academic.oup.com]
- 10. biocompare.com [biocompare.com]
- 11. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Is Ubiquitinated Protein Generally Detected | MtoZ Biolabs [mtoz-biolabs.com]
- 13. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
Creating a Novel BRD4 Degrader: Application Notes and Protocols Utilizing Thalidomide-NH-C4-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers, has emerged as a critical therapeutic target in oncology and inflammatory diseases.[1] BRD4 plays a pivotal role in regulating the transcription of key oncogenes such as c-Myc and genes involved in cellular proliferation and survival by binding to acetylated lysine (B10760008) residues on histones.[1][2] Unlike traditional small-molecule inhibitors that only block the function of a protein, Proteolysis Targeting Chimeras (PROTACs) offer a revolutionary approach by inducing the selective degradation of target proteins.[3][4]
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery.[4] This event-driven, catalytic mechanism allows for sustained target protein knockdown at potentially lower drug concentrations compared to inhibitors.[3]
This document provides detailed application notes and protocols for the creation of a BRD4-targeting PROTAC by conjugating the BRD4 ligand (+)-JQ1-carboxylic acid with the E3 ligase ligand-linker conjugate, Thalidomide-NH-C4-NH2 TFA. Thalidomide (B1683933) and its derivatives are known to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[6][7] These guidelines will cover the chemical synthesis, purification, and characterization of the degrader, as well as in vitro protocols to validate its biological activity, including target degradation and effects on cell viability.
Mechanism of Action and Signaling Pathways
The synthesized BRD4 degrader functions by hijacking the ubiquitin-proteasome system to induce the degradation of BRD4. The molecule simultaneously binds to BRD4 via its JQ1 moiety and to the CRBN E3 ligase via its thalidomide component. This induced proximity leads to the polyubiquitination of BRD4, which is then recognized and degraded by the 26S proteasome. The degradation of BRD4 disrupts downstream signaling pathways critical for cancer cell proliferation and survival, most notably the downregulation of the MYC oncogene.[1][2]
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. | Broad Institute [broadinstitute.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
Application Note: Conjugation of Warheads to Thalidomide-NH-C4-NH2 for PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemical conjugation of a "warhead" molecule to the amine-functionalized E3 ligase ligand, Thalidomide-NH-C4-NH2 TFA salt. This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce targeted protein degradation.[1][2] The protocols focus on the formation of a stable amide bond, a common and robust linkage in PROTAC design.[3] Methodologies using standard coupling reagents and pre-activated esters are described.
Introduction and Principle
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents that function by inducing the degradation of specific target proteins (Proteins of Interest, POIs) via the ubiquitin-proteasome system.[1][4] A PROTAC consists of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
The molecule Thalidomide-NH-C4-NH2 is a widely used building block in PROTAC synthesis. It incorporates a thalidomide (B1683933) moiety, which serves as a ligand for the Cereblon (CRBN) E3 ligase, attached to a 4-carbon alkyl linker terminating in a primary amine (-NH2).[5][6] This terminal primary amine is a versatile functional group that serves as the key attachment point for the warhead component.[7][8]
The most common strategy for attaching a warhead to this E3 ligase ligand is through the formation of a stable amide bond.[9] This is typically achieved by reacting the primary amine of the thalidomide linker with a carboxylic acid functional group on the warhead molecule. The reaction requires a coupling reagent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[3][10]
Materials and Reagents
Quantitative data and key properties of the starting materials and common coupling reagents are summarized below.
Table 1: Properties of Core Reactants
| Compound | Formula | Molecular Weight ( g/mol ) | Function | Reactive Group |
| Thalidomide-NH-C4-NH2 (TFA salt) | C17H20N4O4 · CF3COOH | 444.38 | E3 Ligase Ligand | Primary Amine (-NH2) |
| Warhead (Example) | Varies | Varies | Target Protein (POI) Ligand | Carboxylic Acid (-COOH) |
Table 2: Common Amide Coupling Reagents and Additives
| Reagent | Acronym | Molecular Weight ( g/mol ) | Key Features |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | 380.23 | High efficiency, fast reaction times, low rate of racemization.[11] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 155.24 | Water-soluble carbodiimide, byproducts are easily removed.[10][12] |
| Dicyclohexylcarbodiimide | DCC | 206.33 | Highly effective, but byproduct (DCU) has low solubility.[10][11] |
| Ethyl (hydroxyimino)cyanoacetate | Oxyma | 142.11 | Additive used with carbodiimides to suppress side reactions and improve yield. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents, especially coupling agents and solvents like DMF, should be handled with care.
Protocol 1: Amide Coupling using HATU
This protocol describes a general method for coupling a warhead containing a carboxylic acid to Thalidomide-NH-C4-NH2 using HATU, a highly efficient coupling reagent.[11]
Materials:
-
This compound (1.0 eq)
-
Warhead-COOH (1.0 - 1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation: In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the Warhead-COOH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Activation: Stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (3.0-4.0 eq) to this solution to neutralize the TFA salt and act as a base.
-
Coupling Reaction: Add the amine solution from Step 3 to the activated warhead solution from Step 2.
-
Incubation: Allow the reaction to stir at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC), until the starting amine is consumed.
-
Work-up and Purification: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography or preparative HPLC, to yield the final PROTAC conjugate.
Protocol 2: Coupling with a Pre-Activated NHS-Ester Warhead
This method is simpler as it does not require a separate coupling reagent. It utilizes a warhead that has been pre-activated as an N-Hydroxysuccinimide (NHS) ester.[8][9]
Materials:
-
This compound (1.0 eq)
-
Warhead-NHS Ester (1.0 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolution: In a clean, dry vial, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution to neutralize the TFA salt and stir for 5-10 minutes.
-
NHS-Ester Addition: Add the Warhead-NHS Ester (1.2 eq) to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 4-24 hours. The reaction of an NHS ester with a primary amine is typically efficient at pH 7.2-9.[8]
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1, Step 7.
Table 3: Summary of Recommended Reaction Conditions
| Parameter | Protocol 1 (HATU Coupling) | Protocol 2 (NHS-Ester Coupling) |
| Warhead Reactant | Carboxylic Acid (-COOH) | NHS Ester |
| Coupling Reagent | HATU | None |
| Base | DIPEA | DIPEA or TEA |
| Molar Ratio (Amine:Warhead:Reagent:Base) | 1 : 1.2 : 1.2 : 3-4 | 1 : 1.2 : N/A : 2-3 |
| Solvent | Anhydrous DMF | Anhydrous DMF or DCM |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 2 - 12 hours | 4 - 24 hours |
Visualizations
Workflow for PROTAC Synthesis
The following diagram illustrates the general workflow for the synthesis of a PROTAC molecule by conjugating the E3 ligase ligand with a warhead.
Reaction Scheme for Amide Bond Formation
This diagram shows a simplified chemical scheme for the formation of the amide bond between the thalidomide-linker and a generic warhead.
References
- 1. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 2. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. peptide.com [peptide.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Solid-Phase Synthesis of Thalidomide PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to selectively eliminate disease-causing proteins.[1][] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][] Thalidomide (B1683933) and its analogs are widely used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
Solid-phase synthesis offers significant advantages for the preparation of PROTACs over traditional solution-phase methods, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automated and parallel synthesis for the rapid generation of PROTAC libraries.[1][3] This document provides detailed application notes and protocols for the solid-phase synthesis of thalidomide-based PROTACs.
PROTAC Mechanism of Action
Thalidomide-based PROTACs induce the proximity of the target protein to the CRBN E3 ubiquitin ligase complex, leading to polyubiquitination of the target protein and its subsequent degradation by the proteasome.[1]
Solid-Phase Synthesis Workflow
The solid-phase synthesis of a PROTAC generally involves the immobilization of one of the building blocks (either the E3 ligase ligand or the POI ligand) onto a solid support resin. This is followed by the sequential coupling of the linker and the other ligand. The final PROTAC is then cleaved from the resin and purified.[4]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Thalidomide-Functionalized Resin
This protocol describes the immobilization of a thalidomide derivative onto a solid support, creating a versatile starting point for PROTAC synthesis.[3][5][6]
Materials and Reagents:
-
Hydroxymethyl polystyrene resin (1% DVB, 1.0-2.0 mmol/g loading)
-
Phthalic anhydride (B1165640)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
α-aminoglutarimide hydrochloride
-
Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
Procedure:
-
Resin Swelling: Swell the hydroxymethyl polystyrene resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Phthalic Anhydride Loading: Drain the DMF and add a solution of phthalic anhydride (3 eq.), TEA (3 eq.), and DMAP (0.1 eq.) in DMF. Agitate the mixture at room temperature for 18 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Amide Coupling: In a separate flask, dissolve α-aminoglutarimide hydrochloride (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) to the solution and stir for 10 minutes. Add this activated solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 18 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Linker and POI Ligand Coupling
This protocol details the sequential addition of a linker and the POI ligand to the thalidomide-functionalized resin.[4][7][8]
Materials and Reagents:
-
Thalidomide-functionalized resin (from Protocol 1)
-
Linker with a terminal functional group (e.g., t-Boc-N-amido-PEG10-Br)
-
Diisopropylethylamine (DIPEA)
-
POI ligand with a suitable functional group for coupling
-
Coupling agents (e.g., HATU)
-
Piperidine (B6355638) (20% in DMF for Fmoc deprotection, if applicable)
Procedure:
-
Resin Swelling: Swell the thalidomide-functionalized resin in DMF.
-
Linker Coupling: To the resin, add a solution of the desired linker (e.g., t-Boc-N-amido-PEG10-Br, 2 eq.) and a suitable base such as DIPEA (4 eq.) in DMF.
-
Reaction: Shake the reaction mixture at room temperature for 24 hours.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Protecting Group Removal (if necessary): If the linker has a protecting group (e.g., Boc), treat the resin with an appropriate deprotection solution (e.g., 20% piperidine in DMF for Fmoc).
-
POI Ligand Coupling: To the deprotected resin, add a solution of the POI ligand (3 eq.), a coupling agent such as HATU (3 eq.), and a base like DIPEA (6 eq.) in DMF.
-
Reaction: Shake the mixture at room temperature for 16 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage, Purification, and Analysis
This protocol describes the final steps of cleaving the synthesized PROTAC from the solid support, followed by its purification and characterization.[3][4][9][10]
Materials and Reagents:
-
PROTAC-bound resin (from Protocol 2)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane, and 2.5% water)
-
Cold diethyl ether
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Cleavage: Suspend the dried resin in the cleavage cocktail. Agitate the mixture at room temperature for 2-4 hours.
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge the mixture to pellet the crude product. Wash the pellet with cold ether and dry under vacuum. Purify the crude PROTAC using preparative HPLC.
-
Analysis and Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS to determine the molecular weight.
-
Verify the structure using ¹H NMR spectroscopy.
-
Assess the final purity using analytical HPLC.
-
Data Presentation
The following tables summarize representative quantitative data for solid-phase PROTAC synthesis. Actual values may vary depending on the specific ligands, linkers, and reaction conditions used.
Table 1: Typical Yields and Purities for Solid-Phase Synthesis of Thalidomide Analogs [3]
| Step | Reagent/Condition | Time (h) | Temperature | Yield (%) | Purity (%) |
| Resin Loading | Phthalic anhydride, TEA, DMAP, DMF | 18 | Room Temp | - | - |
| Amide Coupling | α-aminoglutarimide, DIC, HOBt, DMF | 18 | Room Temp | - | - |
| Cleavage & Cyclization | 5% TFA in toluene | 4-12 | Reflux | 40.3 - 98.1 | 92.3 - 98.9 |
| Alternative Cleavage | 1% KOH in Methanol | 2 | Room Temp | 40.3 | - |
Table 2: Representative Data for a Full Solid-Phase PROTAC Synthesis Campaign [4]
| Synthesis Step | Parameter | Value | Analytical Method |
| Resin Loading | E3 Ligand Loading | ~0.5 mmol/g | UV-Vis Spectroscopy |
| Linker Coupling | Coupling Efficiency | >95% | Kaiser Test |
| POI Ligand Coupling | Coupling Efficiency | >90% | Kaiser Test |
| Final Product | Crude Purity | 75-85% | Analytical HPLC |
| Final Product | Purified Yield | 15-30% | Mass Measurement |
| Final Product | Final Purity | >98% | Analytical HPLC |
Table 3: PROTAC Characterization Parameters [4][11]
| Parameter | Expected Value | Analytical Method |
| Molecular Weight | Varies based on ligands | LC-MS |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
| HPLC Retention Time | Varies | Analytical HPLC |
Conclusion
The solid-phase synthesis approach provides an efficient and adaptable method for the preparation of thalidomide-based PROTACs. The protocols and workflows presented here offer a comprehensive guide for researchers in the field of targeted protein degradation. The flexibility of this methodology allows for the generation of diverse PROTAC libraries, facilitating the optimization of linker length and composition, which are critical for potent and selective protein degradation.[7][12] The ability to rapidly synthesize and screen a variety of PROTACs is essential for advancing the development of this promising therapeutic modality.[8][12]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 7. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Characterization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the essential analytical techniques used to characterize Proteolysis Targeting Chimeras (PROTACs). Understanding the biophysical, biochemical, and cellular properties of PROTACs is critical for the successful development of this therapeutic modality.
Introduction to PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POI).[1][2][3][4] A PROTAC molecule typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4][5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3][7] Unlike traditional inhibitors that require high occupancy to be effective, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single PROTAC molecule.[5][8]
This document outlines the key experimental workflows and detailed protocols for characterizing the critical steps in the PROTAC mechanism of action, including ternary complex formation, ubiquitination, and target protein degradation.
PROTAC Mechanism of Action
The mechanism of action for a PROTAC can be broken down into several key steps, each of which can be assessed using specific analytical techniques. The process begins with the PROTAC molecule entering the cell and engaging with both the target protein (POI) and an E3 ubiquitin ligase to form a ternary complex.[1][9] This proximity induces the E3 ligase to transfer ubiquitin to the POI.[10] The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[11]
Caption: PROTAC Mechanism of Action Workflow.
I. Biophysical Assays for Ternary Complex Formation
The formation of a stable ternary complex between the POI, PROTAC, and E3 ligase is a critical determinant of PROTAC efficacy. Several biophysical techniques can be employed to characterize the formation, kinetics, and thermodynamics of this complex.[12][13]
A. Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation in real-time.[1][12] It provides valuable insights into the cooperativity of ternary complex formation.[12]
Experimental Protocol: SPR Analysis of Ternary Complex Formation
-
Immobilization:
-
Immobilize a high-affinity antibody (e.g., anti-His) onto a sensor chip surface using standard amine coupling chemistry.
-
Inject the His-tagged protein (either POI or E3 ligase) to be captured onto the sensor surface.
-
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the captured protein, inject a series of PROTAC concentrations over the surface and a reference flow cell.
-
To measure the binding of the second protein partner to the captured protein, inject a series of concentrations of the soluble protein partner.
-
-
Ternary Complex Formation Analysis:
-
Method 1 (Co-injection): Inject a pre-incubated mixture of the PROTAC and the soluble protein partner over the captured protein surface.
-
Method 2 (Sequential Injection): First, inject the PROTAC to form a binary complex with the captured protein. Then, inject the second soluble protein to observe the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to determine kinetic and affinity constants.
-
Calculate the cooperativity factor (α) to assess the influence of the binary interactions on the stability of the ternary complex.
-
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction.[12][13]
Experimental Protocol: ITC Analysis of Ternary Complex Formation
-
Sample Preparation:
-
Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.
-
Prepare a solution of one protein partner (e.g., POI) in the ITC cell.
-
Prepare a solution of the PROTAC and the other protein partner (e.g., E3 ligase) in the injection syringe.
-
-
Titration:
-
Perform a series of injections of the syringe solution into the cell solution while monitoring the heat changes.
-
A control experiment titrating the PROTAC-E3 ligase mixture into buffer should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the ternary complex formation.
-
C. Biolayer Interferometry (BLI)
BLI is another label-free technique that can be used to study binary and ternary complex formation, offering higher throughput than SPR and ITC.[12][13]
Experimental Protocol: BLI Analysis of Ternary Complex Formation
-
Sensor Loading:
-
Immobilize a biotinylated protein (e.g., POI) onto streptavidin-coated biosensors.
-
-
Binary Interaction:
-
Dip the loaded sensors into wells containing varying concentrations of the PROTAC to measure binary binding.
-
-
Ternary Complex Formation:
-
Dip the sensors with the formed binary complex into wells containing the second protein partner (E3 ligase) to measure ternary complex formation.
-
-
Data Analysis:
-
Analyze the binding and dissociation curves to determine the kinetic and affinity constants.
-
| Technique | Parameters Measured | Advantages | Disadvantages |
| SPR | kon, koff, KD, Cooperativity (α) | Real-time kinetics, high sensitivity | Can be complex to set up, potential for mass transport limitations |
| ITC | KD, ΔH, ΔS, Stoichiometry (n) | Direct measurement of thermodynamics, label-free | Requires large amounts of sample, lower throughput |
| BLI | kon, koff, KD | Higher throughput, easy to use | Lower sensitivity than SPR, may not be suitable for very weak interactions |
II. Biochemical Assays for Ubiquitination
Following the formation of the ternary complex, the E3 ligase facilitates the transfer of ubiquitin to the POI. Biochemical assays are crucial for confirming and quantifying this ubiquitination event.[14]
A. In Vitro Ubiquitination Assay with Western Blotting
This is a direct method to visualize the ubiquitination of the target protein.[14]
Experimental Protocol: In Vitro Ubiquitination Assay
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC at various concentrations (and a DMSO control)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Quenching and Sample Preparation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody against the POI or ubiquitin.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescence substrate. A ladder-like pattern of higher molecular weight bands corresponding to the ubiquitinated POI should be observed.
-
B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that can be adapted to measure ubiquitination in a high-throughput format.[10]
Experimental Protocol: TR-FRET Ubiquitination Assay
-
Reagent Preparation:
-
Label the POI with a donor fluorophore (e.g., terbium cryptate).
-
Label ubiquitin with an acceptor fluorophore (e.g., d2).
-
-
Assay Setup:
-
In a microplate, set up the in vitro ubiquitination reaction as described above, using the labeled POI and ubiquitin.
-
Include positive and negative controls.
-
-
Measurement:
-
After incubation, measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores due to the ubiquitination of the POI.
-
Caption: TR-FRET Assay for Ubiquitination.
III. Cellular Assays for Protein Degradation
The ultimate goal of a PROTAC is to induce the degradation of the target protein within a cellular context. Various assays are available to quantify the extent and kinetics of protein degradation.[10][11]
A. Western Blotting
Western blotting is a standard and widely used method to measure the reduction in the levels of the target protein in cells treated with a PROTAC.[10][15]
Experimental Protocol: Cellular Degradation by Western Blot
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for different time points. Include a DMSO-treated control.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as described in the in vitro ubiquitination section.
-
Probe the membrane with a primary antibody against the POI and a loading control protein (e.g., GAPDH, β-actin).
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the DMSO control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
B. Quantitative Mass Spectrometry (Proteomics)
Mass spectrometry-based proteomics provides an unbiased and global view of protein degradation, allowing for the assessment of both on-target and off-target effects of the PROTAC.[6][16][17]
Experimental Protocol: Proteomic Analysis of Protein Degradation
-
Sample Preparation:
-
Treat cells with the PROTAC as described for Western blotting.
-
Lyse the cells and digest the proteins into peptides (e.g., using trypsin).
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantification.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of proteins across the different treatment conditions using specialized software.
-
Determine the extent of degradation for the target protein and assess any changes in the levels of other proteins to identify potential off-targets.
-
C. HiBiT Bioluminescence Assay
The HiBiT system is a sensitive and quantitative live-cell assay to monitor protein degradation in real-time.[18] It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein. In the presence of a larger complementary subunit (LgBiT), a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.
Experimental Protocol: HiBiT Assay for Protein Degradation
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the HiBiT tag at the N- or C-terminus of the gene encoding the POI.
-
-
Assay Setup:
-
Plate the HiBiT-tagged cells in a white, opaque microplate.
-
Treat the cells with a range of PROTAC concentrations.
-
-
Lysis and Signal Detection:
-
At desired time points, add a lytic reagent containing LgBiT and a substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a cell viability readout.
-
Calculate the percentage of protein remaining relative to the DMSO control.
-
Determine the DC50, Dmax, and degradation kinetics.
-
| Technique | Parameters Measured | Advantages | Disadvantages |
| Western Blot | Protein levels, DC50, Dmax | Widely accessible, provides molecular weight information | Semi-quantitative, lower throughput |
| Proteomics | Global protein level changes, on- and off-target effects | Unbiased, comprehensive | Technically demanding, expensive |
| HiBiT Assay | Real-time protein levels, degradation kinetics, DC50, Dmax | High sensitivity, quantitative, high throughput | Requires generation of a tagged cell line |
Summary of Quantitative Data for PROTAC Characterization
The following table summarizes the key quantitative parameters obtained from the various analytical techniques used to characterize PROTACs.
| Parameter | Description | Typical Assays | Example Values |
| Binary KD (POI) | Binding affinity of the PROTAC to the Protein of Interest. | SPR, ITC, BLI | 1 nM - 10 µM |
| Binary KD (E3) | Binding affinity of the PROTAC to the E3 Ligase. | SPR, ITC, BLI | 10 nM - 50 µM |
| Ternary KD | Binding affinity of the ternary complex. | SPR, ITC, BLI | 1 nM - 1 µM |
| Cooperativity (α) | The factor by which the binding of one partner influences the binding of the other in the ternary complex. | SPR, ITC | >1 (Positive), <1 (Negative) |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Western Blot, HiBiT, Proteomics | 1 nM - 10 µM |
| Dmax | The maximum percentage of protein degradation achievable. | Western Blot, HiBiT, Proteomics | 50% - >95% |
| Degradation Rate (kdeg) | The rate at which the target protein is degraded. | HiBiT, Time-course Western Blot | Varies |
Conclusion
A multi-faceted analytical approach is essential for the comprehensive characterization of PROTACs. By combining biophysical, biochemical, and cellular assays, researchers can gain a thorough understanding of the structure-activity relationships that govern PROTAC efficacy. This detailed characterization is critical for the rational design and optimization of novel protein degraders for therapeutic applications.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 4. mdpi.com [mdpi.com]
- 5. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. overview on protein targeted chimerase (protac) in recent life | PPTX [slideshare.net]
- 9. tandfonline.com [tandfonline.com]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Protein Degradation and PROTACs [promega.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. sapient.bio [sapient.bio]
- 17. panomebio.com [panomebio.com]
- 18. biorxiv.org [biorxiv.org]
Application Note: A Comprehensive Guide to Determining PROTAC DC50 Values
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that eliminates specific unwanted proteins rather than merely inhibiting them.[1][2] PROTACs are heterobifunctional molecules composed of a ligand that binds a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] By hijacking the cell's native ubiquitin-proteasome system (UPS), PROTACs induce the formation of a ternary complex between the POI and the E3 ligase.[4][] This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][6]
Key metrics for evaluating the efficacy of a PROTAC are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[7] The DC50 value represents the potency of the PROTAC, indicating the concentration required to degrade 50% of the target protein. This application note provides detailed protocols for determining these critical parameters using common laboratory techniques.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental action of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ligase.[6] This event initiates a catalytic cycle where a single PROTAC molecule can facilitate the degradation of multiple POI molecules.[4] The process is event-driven, not occupancy-driven, which can allow for sub-stoichiometric efficacy.[]
Caption: PROTAC-mediated degradation pathway.
Experimental Workflow for DC50 Determination
A systematic workflow is essential for the accurate determination of DC50 values. The process begins with treating cultured cells with a range of PROTAC concentrations, followed by protein level quantification and data analysis to generate a dose-response curve.
Caption: General workflow for determining PROTAC DC50 and Dmax values.
Experimental Protocols
Protocol 1: Western Blot for DC50 Determination
Western blotting is the gold-standard method for quantifying protein degradation due to its specificity and ability to visualize the target protein.[8][9]
A. Materials and Reagents
-
Cell Line: Appropriate cell line expressing the protein of interest.
-
PROTAC: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium and Supplements (e.g., FBS).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Assay Kit: BCA or Bradford assay kit.[10]
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies: Specific antibody for the POI and a loading control (e.g., GAPDH, β-actin).[6][10]
-
Secondary Antibody: HRP-conjugated secondary antibody.[10]
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[6]
-
Imaging System: Chemiluminescence imager.
B. Procedure
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[10]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. A common concentration range to start with is 1 nM to 10 µM.
-
Aspirate the old medium and add the medium containing the different PROTAC concentrations. Include a vehicle-only (DMSO) control. Ensure the final DMSO concentration is consistent and low (e.g., ≤ 0.1%).[6][8]
-
Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours). The optimal time should be determined via a time-course experiment.[11]
-
Cell Lysis: After incubation, wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 x g for 15 minutes at 4°C.[8]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[6]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.[10]
-
SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[6][10]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.[6]
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane 3x with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and capture the signal using an imaging system.[6]
-
Re-probing for Loading Control: Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control, followed by the secondary antibody and detection.
Protocol 2: In-Cell Western (ICW) Assay
The ICW is a quantitative, plate-based immunofluorescence assay that offers higher throughput than traditional Western blotting.[12][13]
A. Brief Procedure
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC as described above.
-
Fixation and Permeabilization: After treatment, fix the cells (e.g., with 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100 in PBS).[14]
-
Blocking: Block the wells to reduce non-specific antibody binding.[14]
-
Antibody Incubation: Incubate with a primary antibody against the POI and a normalization antibody (e.g., for total protein or a housekeeping protein).
-
Incubate with species-specific, infrared dye-conjugated secondary antibodies.
-
Imaging: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Analysis: Quantify the fluorescence intensity for the POI and normalize it to the intensity of the normalization channel.[12]
Protocol 3: HiBiT-Based Lytic Assay
This highly sensitive method uses CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous locus of the target protein. Degradation is measured via a loss of luminescence.[15][16]
A. Brief Procedure
-
Cell Line: Use a cell line where the POI is endogenously tagged with HiBiT. These cells should also stably express the complementary LgBiT protein.[15]
-
Seeding and Treatment: Seed the cells in a white, opaque 96-well plate and treat with the PROTAC serial dilution.
-
Lysis and Detection: After the desired incubation period, add a lytic reagent containing the luciferase substrate.
-
Measurement: Incubate for a short period to allow cell lysis and signal stabilization. Measure luminescence using a plate reader.
-
Analysis: A decrease in luminescence signal corresponds to the degradation of the HiBiT-tagged POI.[16] This method is also adaptable for kinetic, live-cell measurements.[17]
Data Analysis and Presentation
A. Data Analysis
-
Quantification: For Western blots, perform densitometry analysis on the protein bands using software like ImageJ.[8]
-
Normalization: Normalize the band intensity of the POI to the corresponding loading control band intensity for each sample.
-
Normalized POI = POI Intensity / Loading Control Intensity
-
-
Calculate Percent Remaining Protein: For each PROTAC concentration, calculate the percentage of remaining POI relative to the vehicle (DMSO) control.
-
% Remaining Protein = (Normalized POI_Sample / Normalized POI_Vehicle) * 100
-
-
Dose-Response Curve: Plot the % Remaining Protein (Y-axis) against the logarithm of the PROTAC concentration (X-axis).[8]
-
Curve Fitting: Fit the data using a non-linear regression model, typically a four-parameter variable slope equation, in software like GraphPad Prism.[6][18] This will calculate the DC50 (the concentration at which the curve passes its halfway point) and Dmax (the bottom plateau of the curve, subtracted from 100%).
B. Data Presentation Summarize all quantitative data in a clear, structured table for easy comparison of different PROTACs or conditions.
| Cell Line | PROTAC Compound | Target Protein | DC50 (nM) | Dmax (%) | Assay Method |
| Cell Line A | PROTAC-01 | POI-X | 25.3 | 92 | Western Blot |
| Cell Line A | PROTAC-02 | POI-X | 8.7 | 95 | Western Blot |
| Cell Line B | PROTAC-01 | POI-X | 45.1 | 85 | In-Cell Western |
| Cell Line C | PROTAC-01 | POI-Y | >1000 | <10 | Western Blot |
Best Practices and Troubleshooting
-
The Hook Effect: At very high concentrations, some PROTACs may show reduced degradation. This is because the formation of binary POI-PROTAC and E3-PROTAC complexes can outcompete the formation of the productive ternary complex. Always test a wide dose-response range to identify the optimal degradation concentration and observe this potential bell-shaped curve.[19]
-
Proteasome-Dependence: To confirm that protein loss is due to proteasomal degradation, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132 or epoxomicin). A rescue of the protein level in the presence of the inhibitor confirms the mechanism of action.[20]
-
Controls: Always include a vehicle control (DMSO) and consider synthesizing a negative control compound (e.g., one with a modification that abrogates E3 ligase binding) to distinguish degradation-specific effects from general target inhibition.[21]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomol.com [biomol.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Target Degradation [promega.sg]
- 17. promega.com [promega.com]
- 18. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Ternary Complex Formation in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: A ternary complex is a macromolecular structure formed by the association of three distinct molecules (e.g., Protein A, Protein B, and Protein C). The formation of these complexes is a pivotal event in a vast array of cellular processes, including signal transduction, DNA replication, and targeted protein degradation. For drug development professionals, particularly those working on modalities like Proteolysis Targeting Chimeras (PROTACs), understanding and quantifying the formation of a target-PROTAC-E3 ligase complex is critical for optimizing compound efficacy.[1][2] This document provides detailed application notes and protocols for several key techniques used to measure and visualize ternary complex formation directly within the cellular environment.
Overview of Key Techniques
Choosing the appropriate method depends on the specific biological question, the nature of the interacting partners, and the desired output (e.g., qualitative vs. quantitative, spatial resolution, live-cell dynamics).
| Technique | Principle | Cellular State | Output | Key Advantage | Key Limitation |
| BRET | Non-radiative energy transfer from a donor luciferase to a fluorescent acceptor. | Live Cells | Ratiometric, Quantitative | Real-time kinetics, high signal-to-noise.[3][4] | Requires genetic engineering (fusion proteins). |
| FRET | Non-radiative energy transfer between two fluorescent proteins (fluorophores). | Live or Fixed Cells | Ratiometric, Quantitative | High spatial resolution (microscopy).[5] | Spectral overlap and photobleaching can be issues. |
| PLA | Antibody-based proximity detection with DNA amplification. | Fixed Cells | Puncta/spot count, Semi-quantitative | High sensitivity for endogenous proteins.[6] | Not suitable for live cells; requires specific antibody pairs. |
| Co-IP | Antibody-based pull-down of a target protein and its binding partners. | Cell Lysate | Qualitative/Semi-quantitative (Western Blot) | Identifies unknown partners (with Mass Spec).[7] | Prone to false positives; may miss transient interactions.[8] |
Bioluminescence Resonance Energy Transfer (BRET)
Application Note: BRET is a powerful, proximity-based assay ideal for quantitatively measuring ternary complex formation in real-time within living cells.[4][9] It is particularly well-suited for studying the kinetics of complex assembly and disassembly upon stimulation, for example, tracking the formation of a Target-PROTAC-E3 ligase complex.[3][10] The NanoBRET™ system, which uses the bright NanoLuc® luciferase, offers an improved signal-to-background ratio and minimal spectral overlap, making it a preferred choice.[10][11]
Signaling Pathway Example: PROTAC-Induced Ternary Complex
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This action is mediated by the formation of a key ternary complex.[3]
Caption: PROTAC-induced ternary complex formation leading to protein degradation.
Experimental Protocol: NanoBRET™ Ternary Complex Assay
This protocol is adapted for measuring the interaction between a target protein (Protein of Interest, POI) and an E3 ligase (e.g., VHL or CRBN) induced by a PROTAC.[10]
Materials:
-
HEK293T cells
-
Expression vector for POI fused to NanoLuc® luciferase (Donor).
-
Expression vector for E3 ligase fused to HaloTag® (Acceptor).[11]
-
PROTAC of interest.
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
HaloTag® NanoBRET® 618 Ligand (Acceptor Fluorophore).
-
White, 96-well assay plates.
-
Luminometer with 460nm and >610nm filters.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in ~80-90% confluency on the day of the experiment.
-
Transfection: Co-transfect the cells with the NanoLuc®-POI (donor) and HaloTag®-E3 (acceptor) plasmids. A 1:10 donor-to-acceptor plasmid ratio is often a good starting point to minimize donor overexpression.[10]
-
Incubation: Culture the cells for 24 hours post-transfection.
-
Acceptor Labeling: Replace the culture medium with Opti-MEM containing the HaloTag® NanoBRET® 618 Ligand. Incubate for 1-2 hours at 37°C.
-
PROTAC Treatment: Add the PROTAC compound at various concentrations to the designated wells. Include a DMSO vehicle control. Incubate for the desired time (e.g., 2-4 hours, or perform a time-course).
-
Substrate Addition: Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's protocol, mixing it with the extracellular inhibitor. Add this solution to all wells.
-
Signal Detection: Read the plate within 10 minutes using a luminometer. Measure the donor emission (460nm) and acceptor emission (>610nm) simultaneously.
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).
-
To obtain the corrected BRET ratio, subtract the raw BRET ratio of the "donor only" control from the raw BRET ratio of the experimental wells.[9]
-
Plot the corrected BRET ratio against the PROTAC concentration.
-
Representative Quantitative Data
| PROTAC | Target/E3 Ligase | Max BRET Ratio (mBU) | EC50 (nM) | Cell Line |
| MZ1 | BRD4 / VHL | 150 ± 12 | 25 ± 5 | HEK293 |
| dBET1 | BRD4 / CRBN | 125 ± 10 | 45 ± 8 | HEK293 |
| ARV-771 | BRD4 / VHL | 180 ± 15 | 15 ± 3 | 22Rv1 |
| (Note: Data are illustrative examples based on literature trends.) |
Proximity Ligation Assay (PLA)
Application Note: PLA is a highly sensitive and specific immunofluorescence-based technique that allows for the in situ detection of endogenous protein interactions. It is ideal for visualizing and quantifying ternary complexes in fixed cells or tissue samples. Instead of measuring energy transfer, PLA generates a fluorescent signal only when two antibody-bound probes are in very close proximity (<40 nm).[6][12] This results in discrete fluorescent spots (puncta), where each spot represents a detected interaction event.
Experimental Workflow: In Situ PLA
This diagram outlines the major steps of a Proximity Ligation Assay.
Caption: Step-by-step workflow for the Proximity Ligation Assay (PLA).
Experimental Protocol: Detecting a Ternary Complex with PLA
This protocol describes a method to detect a complex of Protein A, Protein B, and a scaffolding Protein C. This requires two parallel PLA experiments.
Materials:
-
Cells grown on coverslips.
-
Primary antibodies: Rabbit anti-A, Mouse anti-B, Goat anti-C.
-
Duolink® In Situ PLA Probes (e.g., anti-Rabbit PLUS, anti-Mouse MINUS, anti-Goat PLUS).
-
Duolink® In Situ Detection Reagents (e.g., FarRed).
-
Duolink® In Situ Wash Buffers and Mounting Medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Fixation: Grow cells on coverslips, apply treatments as needed, and then fix with 4% paraformaldehyde. Permeabilize with 0.2% Triton X-100.
-
Blocking: Block the samples using the provided blocking solution for 1 hour at 37°C in a humidity chamber.[13]
-
Primary Antibody Incubation:
-
Experiment 1 (A-C interaction): Incubate with Rabbit anti-A and Goat anti-C antibodies.
-
Experiment 2 (B-C interaction): Incubate with Mouse anti-B and Goat anti-C antibodies.
-
Controls: Include single primary antibody controls for each.[14]
-
Incubate overnight at 4°C in a humidity chamber.
-
-
PLA Probe Incubation: Wash the samples. Add the corresponding PLA probe solution (e.g., anti-Rabbit PLUS and anti-Goat MINUS for Exp. 1) and incubate for 1 hour at 37°C.[13]
-
Ligation: Wash the samples. Add the Ligation-Ligase solution and incubate for 30 minutes at 37°C.[6]
-
Amplification: Wash the samples. Add the Amplification-Polymerase solution and incubate for 100-120 minutes at 37°C.[6]
-
Detection & Mounting: Wash the samples extensively. Mount the coverslips onto glass slides using the Duolink® mounting medium containing DAPI.
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ, CellProfiler) to count the number of PLA signals (dots) per cell.[12]
-
A true ternary complex is inferred when signals for both A-C and B-C interactions are significantly above background and co-localize.
-
Representative Quantitative Data
| Interaction Detected | Condition | Mean PLA Signals per Cell | p-value vs Control |
| Protein A - Protein C | Untreated | 5.2 ± 1.5 | - |
| Protein A - Protein C | Stimulant X | 25.8 ± 4.1 | <0.001 |
| Protein B - Protein C | Untreated | 4.8 ± 1.2 | - |
| Protein B - Protein C | Stimulant X | 28.1 ± 3.9 | <0.001 |
| Protein A only | Stimulant X | 1.1 ± 0.5 | n.s. |
| (Note: Data are illustrative examples.) |
Co-Immunoprecipitation (Co-IP)
Application Note: Co-IP is a fundamental and widely used technique to study protein-protein interactions from cell lysates.[7] It is primarily a qualitative method used to confirm interactions and can be adapted to identify novel binding partners when coupled with mass spectrometry (Co-IP-MS).[15] For ternary complexes, a sequential or two-step Co-IP can provide more definitive evidence than a single IP.[16][17] While less quantitative than BRET or FRET, relative changes in co-precipitated proteins can be estimated using Western blotting.[8]
Logical Diagram: Single vs. Two-Step Co-IP for Ternary Complex Validation
This diagram illustrates the logic for confirming a ternary complex (A-B-C) using immunoprecipitation.
Caption: Logic flow for using two-step Co-IP to validate a ternary complex.
Experimental Protocol: Two-Step Co-Immunoprecipitation
This protocol is for confirming an interaction between Protein A (Flag-tagged), Protein B (HA-tagged), and endogenous Protein C.[16][17]
Materials:
-
Transfected cells expressing Flag-A and HA-B.
-
Gentle lysis buffer (e.g., Triton-based, to preserve interactions).[7]
-
Protease and phosphatase inhibitor cocktails.
-
Anti-Flag affinity gel/beads.
-
Anti-HA affinity gel/beads.
-
3xFlag peptide for elution.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Primary antibodies: anti-Flag, anti-HA, anti-C.
Procedure:
-
Cell Lysis: Harvest and lyse cells in a gentle lysis buffer containing inhibitors. Keep samples on ice. Clarify the lysate by centrifugation.[18]
-
First IP (Anti-Flag):
-
Incubate the cleared lysate with anti-Flag affinity beads for 2-4 hours at 4°C to capture Flag-A and its binding partners.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
-
-
Elution:
-
Elute the captured complexes by incubating the beads with a solution of 3xFlag peptide. This gently displaces the complex from the beads.
-
Collect the eluate. Keep a small aliquot for Western blot analysis (Input for 2nd IP).
-
-
Second IP (Anti-HA):
-
Incubate the eluate from the first IP with anti-HA affinity beads for 2-4 hours at 4°C to capture HA-B from the eluted complexes.
-
Wash the beads 3-5 times.
-
-
Final Elution and Analysis:
-
Elute the final complexes from the anti-HA beads by boiling in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel:
-
Lane 1: Initial cell lysate (Input)
-
Lane 2: Eluate from 1st (anti-Flag) IP
-
Lane 3: Eluate from 2nd (anti-HA) IP
-
Lane 4: IgG control for 2nd IP
-
-
Transfer to a membrane and perform Western blotting to detect Protein A (Flag), Protein B (HA), and Protein C.
-
Representative Quantitative Data (Densitometry from Western Blots)
| IP Step | Protein Detected | Relative Band Intensity (Normalized to Input) |
| 1st IP: anti-Flag | Flag-Protein A | 100% (Bait) |
| HA-Protein B | 65% | |
| Endogenous Protein C | 40% | |
| 2nd IP: anti-HA | HA-Protein B | 100% (Bait) |
| Flag-Protein A | 85% | |
| Endogenous Protein C | 75% | |
| (Note: Data are illustrative, representing the percentage of co-precipitated protein relative to the bait in that specific IP step.) |
References
- 1. Ternary complex formation - Profacgen [profacgen.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualization of ternary complexes in living cells by using a BiFC-based FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 8. Can Co-Immunoprecipitation (Co-IP) Be Used for Quantitative Comparison | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ternary Complex Formation [promega.sg]
- 11. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 12. Proximity Ligation Assay (PLA) to Detect Protein-protein Interactions in Breast Cancer Cells [bio-protocol.org]
- 13. Proximity Ligation Assay (PLA) [protocols.io]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. creative-proteomics.com [creative-proteomics.com]
- 16. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Technical Support Center: Thalidomide-NH-C4-NH2 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Thalidomide-NH-C4-NH2 TFA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our FAQs and troubleshooting guide are designed to provide answers to common questions and solutions to potential issues encountered during the handling and use of this compound.
Q1: What is this compound and what are its basic properties?
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based cereblon (CRBN) ligand and a C4 amine linker, and it is supplied as a trifluoroacetate (B77799) (TFA) salt.[1][2][3] It is typically a white to off-white solid.[1]
Q2: My this compound is not dissolving. What are the recommended solvents?
The recommended solvent for initial stock solution preparation is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] It is soluble in DMSO at concentrations up to 42.86 mg/mL (82.99 mM).[1] For aqueous-based in vitro assays, it is common practice to first dissolve the compound in DMSO to create a concentrated stock, which is then further diluted with the aqueous buffer of choice.
Q3: I'm using DMSO, but the compound is still not dissolving or is precipitating out. What should I do?
If you are experiencing solubility issues even with DMSO, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water absorbed into the DMSO can significantly decrease the solubility of the compound.[1][4] Always use freshly opened, high-purity, anhydrous DMSO for preparing your stock solution.
-
Apply Sonication: Brief periods of sonication can help to break up solid aggregates and facilitate dissolution.[1][2] Be sure to monitor the temperature of your sample during sonication to avoid heat-induced degradation.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can also aid in dissolution. However, avoid excessive heat as it may degrade the compound.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers is generally not recommended due to its low aqueous solubility, a characteristic shared by the parent thalidomide (B1683933) molecule.[5] For aqueous solutions, it is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can have cytotoxic or off-target effects.
Q5: I need to prepare a formulation for in vivo studies. What are the recommended vehicle formulations?
For in vivo applications, several formulation strategies can be employed to improve the solubility and bioavailability of this compound. Here are some examples of formulations that have been used for similar compounds:
-
Co-solvent Formulation 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][6] This formulation can yield a clear solution at concentrations of at least 2.5 mg/mL.[1][6]
-
Co-solvent Formulation 2: A mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1][6] This can also result in a clear solution at concentrations of at least 2.5 mg/mL.[1][6]
-
Oil-based Formulation: A mixture of 10% DMSO and 90% Corn Oil can be used for certain routes of administration.[1]
Q6: How does the trifluoroacetate (TFA) salt form affect my experiments?
The TFA salt is a result of the purification process using reversed-phase high-performance liquid chromatography (HPLC).[7][8] The presence of residual TFA can make your stock solution acidic. This acidity can potentially interfere with pH-sensitive biological assays. If your experiment is sensitive to low pH or the presence of TFA, you may need to consider methods for TFA removal, such as ion-exchange chromatography or repeated lyophilization from an HCl solution.[7]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Observations |
| DMSO | 42.86 mg/mL (82.99 mM) | May require sonication.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.84 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.84 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.84 mM) | Clear solution.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.16 mg of this compound (Molecular Weight: 516.42 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Visual Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Thalidomide-NH-C6-NH2 TFA | E3 ligase ligand-linker conjugate | CAS# 2093386-51-5 | InvivoChem [invivochem.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low PROTAC Yield with Thalidomide Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of PROTACs utilizing a thalidomide-based linker, with a focus on resolving issues of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: My final PROTAC yield is significantly lower than expected. What are the most common initial checkpoints to investigate?
Low synthetic yields in PROTAC synthesis can arise from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. The initial checkpoints should focus on the integrity of your starting materials and the reaction setup.
Initial Troubleshooting Steps:
-
Purity of Starting Materials : Ensure the purity of your thalidomide-linker intermediate and your target protein ligand. Impurities can significantly interfere with coupling reactions. It is recommended to verify the identity and purity of starting materials using techniques like NMR and mass spectrometry.[1]
-
Coupling Chemistry : The choice of coupling chemistry is a critical factor.[1] For instance, when forming an amide bond, ensure that your coupling reagents (e.g., HATU, HOBt, EDC) are fresh and anhydrous.
-
Reaction Conditions : Optimize reaction parameters such as solvent, temperature, and reaction time. Many coupling reactions require anhydrous (dry) conditions to prevent hydrolysis of activated intermediates.[1]
-
Stoichiometry of Reactants : Carefully check the molar ratios of your reactants. A slight excess of one reactant or coupling agent may be necessary to drive the reaction to completion.
Q2: I'm having trouble with the coupling reaction between my thalidomide-linker and the warhead. What are some common coupling methods and what are their typical yields?
The coupling of the thalidomide-linker to the warhead (the ligand for the protein of interest) is a critical step where yield can be compromised. Several reliable coupling methods are commonly employed in PROTAC synthesis.
| Coupling Reaction | Reagents/Conditions | Typical Yield | Reference |
| Amide Coupling | HATU, DIPEA, DMF, rt | 50-80% | |
| Amide Coupling | EDC, HOBt, DMF, rt | 40-70% | |
| SNAr Reaction | Primary amine, 4-fluorothalidomide | Variable | [2] |
| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, Et3N, DMF, 70°C | 72-89% | [3] |
| Click Chemistry (CuAAC) | Alkyne, Azide, Cu(I) catalyst | up to 90% | [2][4] |
It's important to note that yields can vary significantly based on the specific substrates and reaction conditions.
Q3: My PROTAC appears to have formed, but I'm losing a significant amount during purification. What are some strategies to improve recovery?
PROTACs, due to their often high molecular weight and lipophilicity, can be challenging to purify.[1] This can lead to apparent low yields even if the reaction was successful.
Purification Troubleshooting:
-
Chromatography Technique : Standard flash chromatography on silica (B1680970) gel may not always be optimal. Consider using reversed-phase HPLC for more effective purification of polar or high molecular weight PROTACs.[1]
-
Solvent System : Experiment with different solvent systems for your chromatography to improve the separation of your product from impurities and unreacted starting materials.
-
Product Solubility : Poor solubility of the synthesized PROTAC can lead to precipitation during purification or workup.[1][5] Ensure your chosen solvents can adequately dissolve your compound. If solubility is a major issue, you may need to consider linker modification to improve physicochemical properties.[6]
Q4: Could the thalidomide (B1683933) linker itself be unstable under my reaction conditions?
Yes, the stability of the thalidomide moiety and the attached linker can be a concern. The phthalimide (B116566) and glutarimide (B196013) rings in thalidomide can be susceptible to hydrolysis under certain pH conditions.[7]
-
pH Sensitivity : Avoid strongly acidic or basic conditions during your reaction and workup if you suspect linker instability.
-
Linker Attachment Point : The position of the linker attachment on the thalidomide core can influence its stability. Studies have shown that attachment at the 4-position of the phthalimide ring can result in more stable derivatives compared to attachment at the imide nitrogen.[7]
-
Stereochemistry : Thalidomide contains a chiral center that can racemize under physiological conditions.[] While this is more of a concern for biological activity, extreme reaction conditions could potentially affect the stereochemical integrity.
Troubleshooting Workflows & Experimental Protocols
Workflow for Diagnosing Low PROTAC Yield
This flowchart provides a step-by-step guide to identifying the source of low PROTAC yield.
Caption: A step-by-step troubleshooting workflow for low PROTAC yield.
Protocol: Small-Scale Test Reaction for Amide Coupling Optimization
This protocol outlines a method for systematically testing different coupling conditions on a small scale to identify the optimal parameters before scaling up.
Materials:
-
Thalidomide-linker with a carboxylic acid or amine terminus
-
Warhead with a corresponding amine or carboxylic acid terminus
-
Coupling reagents (e.g., HATU, EDC/HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Small reaction vials with stir bars
-
TLC plates and developing chamber
-
LC-MS for reaction monitoring
Procedure:
-
Setup : In separate, dry reaction vials, dissolve the thalidomide-linker (1.0 eq) and the warhead (1.1 eq) in anhydrous DMF.
-
Reagent Addition : To each vial, add the organic base (e.g., DIPEA, 3.0 eq). Then, add the coupling reagent(s) (1.2 eq). For example:
-
Vial 1: HATU
-
Vial 2: EDC and HOBt
-
-
Reaction : Stir the reactions at room temperature.
-
Monitoring : Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Analysis : Compare the conversion rates in the different reaction vials to determine the most efficient coupling conditions. The reaction with the highest conversion to the desired product in the shortest amount of time represents the optimized condition.
Visualizing the PROTAC Synthesis Pathway
The following diagram illustrates a general synthetic pathway for a thalidomide-based PROTAC, highlighting the critical coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the design and optimization of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, with a focus on the critical role of linker length in PROTAC efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a thalidomide-based PROTAC?
A1: The linker is a crucial component of a PROTAC, connecting the thalidomide (B1683933) moiety (which binds to the E3 ubiquitin ligase Cereblon, or CRBN) to the ligand that targets your protein of interest (POI).[1][2][3] Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and CRBN.[3][4][5] The linker's length, chemical composition, and attachment points are all critical factors that influence the efficacy of the PROTAC.[3][6]
Q2: Is there a universal optimal linker length for thalidomide-based PROTACs?
A2: No, there is no single optimal linker length.[3][7][8] The ideal length is highly dependent on the specific POI and the geometry of the ternary complex.[4][7] For some targets, shorter linkers are more effective, while for others, longer linkers are necessary to achieve potent degradation.[8] Therefore, the optimal linker length must be determined empirically for each new PROTAC system.[4][8]
Q3: What are the most common types of linkers used, and what are their characteristics?
A3: The most prevalent linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[2][8]
-
PEG Linkers: These are generally flexible and can enhance the water solubility of the PROTAC molecule.[3][7] This flexibility can help the PROTAC adopt a favorable conformation for forming a productive ternary complex.[3]
-
Alkyl Chains: While also providing flexibility, long alkyl chains can increase the lipophilicity of the PROTAC, which may negatively impact its solubility and pharmacokinetic properties.[1]
-
Rigid Linkers: Increasingly, more rigid linkers incorporating elements like piperazine (B1678402) or piperidine (B6355638) rings are being explored to improve physicochemical properties and provide conformational restriction.[8]
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficacy decreases at high concentrations.[9][10] This occurs because at an excess of the PROTAC, the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) is favored over the productive ternary complex.[10][11] While linker design can influence the stability of the ternary complex, the primary way to address the hook effect is to use a wider range of PROTAC concentrations in your experiments, including lower concentrations, to fully characterize the dose-response curve.[11]
Q5: Can the linker design influence off-target effects?
A5: Yes, the linker's length and composition can impact the stability and conformation of the ternary complex, which in turn can affect degradation selectivity.[12] The thalidomide moiety itself can induce the degradation of "neosubstrate" proteins like IKZF1 and IKZF3.[7] It is crucial to assess the degradation of these known neosubstrates in your experiments.[7]
Troubleshooting Guides
Problem 1: My synthesized PROTAC has low yield or failed during synthesis.
-
Possible Cause: Purity of starting materials, inappropriate coupling chemistry, or suboptimal reaction conditions.[7]
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the purity of your thalidomide-linker and target protein ligand using techniques like NMR and mass spectrometry.[7]
-
Optimize Coupling Chemistry: For conjugating an alcohol group on the linker to a carboxylic acid on the ligand, standard esterification conditions (e.g., DCC/DMAP or HATU) are often used. If using "click chemistry," ensure the azide (B81097) and alkyne functional groups are correctly installed.[7]
-
Refine Reaction Conditions: Optimize solvent, temperature, and reaction time. Many coupling reactions require anhydrous conditions.[7]
-
Purification Strategy: PROTACs can be challenging to purify. Utilize appropriate chromatographic techniques like flash chromatography or reversed-phase HPLC.[7]
-
Problem 2: My purified PROTAC exhibits poor solubility.
-
Possible Cause: High lipophilicity of the overall PROTAC molecule.[7]
-
Troubleshooting Steps:
-
Linker Composition: While PEG linkers generally improve solubility compared to alkyl chains, the overall lipophilicity can still be high.[7]
-
Formulation: For in vitro assays, a small amount of an organic co-solvent like DMSO can be used. Be mindful of the final DMSO concentration in cellular assays (typically <0.5%).[7]
-
Structural Modification: If solubility issues persist, consider synthesizing analogs with more hydrophilic groups on the target ligand or linker.
-
Problem 3: My PROTAC binds to the target protein and CRBN individually, but does not induce target degradation.
-
Possible Cause: Suboptimal linker length preventing the formation of a productive ternary complex, poor cell permeability, or low E3 ligase expression in the cell model.[3]
-
Troubleshooting Steps:
-
Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) to empirically determine the optimal length.[3]
-
Assess Ternary Complex Formation: Use a ternary complex formation assay, such as the NanoBRET™ assay, to directly measure the ability of your PROTAC to bring the target protein and CRBN together.[3]
-
Confirm Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[7] Assays like the cellular thermal shift assay (CETSA) can confirm target engagement within cells.[9]
-
Quantify E3 Ligase Expression: Use Western blotting or qPCR to ensure that your chosen cell line expresses sufficient levels of Cereblon.[3]
-
Verify Proteasome Activity: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein level confirms that the degradation is proteasome-dependent.[7][9]
-
Quantitative Data Summary
The optimal linker length is target-dependent. The following tables summarize representative data on the effect of linker length on PROTAC efficacy and physicochemical properties.
Table 1: Effect of Linker Length on PROTAC Efficacy
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC A | PEG | 12 | >1000 | <20 | [7] |
| PROTAC B | PEG | 16 | 100 | 85 | [7] |
| PROTAC C | PEG | 21 | 3 | 96 | [7] |
| PROTAC D | PEG | 29 | 292 | 76 | [7] |
| Note: This table presents hypothetical data based on trends reported in the literature to illustrate the impact of linker length. Actual values will vary depending on the specific PROTAC and experimental conditions. |
Table 2: Physicochemical Properties of Representative PROTACs
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | TPSA (Ų) | Permeability (PAMPA, 10⁻⁶ cm/s) | Reference |
| PROTAC X | Alkyl | 850 | 5.2 | 180 | 1.5 | [7] |
| PROTAC Y | PEG3 | 950 | 4.5 | 220 | 0.8 | [7] |
| PROTAC Z | PEG5 | 1050 | 3.8 | 260 | 0.4 | [7] |
| Note: This table illustrates general trends in how linker composition can affect the physicochemical properties of PROTACs. |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol provides a general procedure for assessing target protein degradation.[7][8]
-
Methodology:
-
Cell Culture and Treatment: Plate your chosen cell line and treat with a range of concentrations of your PROTACs with different linker lengths for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[3]
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Protocol 2: Ternary Complex Formation Assay (NanoBRET™ Assay)
This cell-based assay monitors the formation of the ternary complex in real-time.[3][13]
-
Methodology:
-
Cell Line Preparation: Use a cell line stably expressing your target protein fused to NanoLuc® luciferase (donor) and Cereblon fused to a HaloTag® (acceptor).[3]
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the E3 ligase fusion protein.[3]
-
PROTAC Treatment: Add serial dilutions of your PROTACs to the wells.[3]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.[3]
-
Signal Detection: Read the plate on a luminometer capable of detecting both the donor (460 nm) and acceptor (618 nm) emission signals.[3]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates ternary complex formation.[3]
-
Visualizations
Caption: The signaling pathway of PROTAC-mediated protein degradation.
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein Degradation and PROTACs [worldwide.promega.com]
Technical Support Center: Overcoming Poor Cell Permeability of PROTACs
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and overcoming the common challenge of poor cell permeability in Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PROTAC shows potent biochemical activity but has weak or no cellular activity. What's the first step in troubleshooting?
A1: The first and most critical step is to determine if the lack of cellular activity is due to poor cell permeability.[1][2] PROTACs are large molecules, often with high molecular weight and polar surface area, which inherently challenges their ability to cross the cell membrane.[3][4][5] A systematic evaluation should begin by directly assessing cell entry and target engagement within the cell.[1]
Recommended Action:
-
Assess Cell Permeability: Use a standard permeability assay to get a quantitative measure of your PROTAC's ability to cross a membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a good initial, high-throughput screen for passive diffusion.[3][6]
-
Confirm Intracellular Target Engagement: An excellent method for this is the NanoBRET™ Target Engagement Assay, which can be performed in live cells to confirm that the PROTAC is binding to its intended E3 ligase and target protein in a physiological context.[1][7] Another common method is the Cellular Thermal Shift Assay (CETSA).[1][8]
If permeability is low and/or target engagement is not observed, the subsequent questions in this guide will help you address these issues.
Q2: How do I choose the right permeability assay for my PROTAC?
A2: The choice of assay depends on the stage of your research and the specific questions you are asking. The two most common assays are PAMPA and the Caco-2 permeability assay. Using them in conjunction can help diagnose the mechanism of permeation.[9]
| Assay Type | Measures | Throughput | Pros | Cons |
| PAMPA | Passive Diffusion Only | High | Cost-effective, fast, good for early screening.[3][6][9] | Does not account for active transport or efflux; may underestimate permeability for compounds using uptake transporters or overestimate it for those subject to efflux.[9] |
| Caco-2 | Passive Diffusion, Active Transport, and Efflux | Lower | More biologically relevant, mimics human intestinal epithelium, can identify efflux liabilities.[6][10] | Slower, more expensive, can have issues with low compound recovery due to non-specific binding.[3] |
Recommendation: Start with PAMPA for initial screening of multiple compounds. For lead candidates, progress to a bidirectional Caco-2 assay to get a more comprehensive profile, including the efflux ratio, which indicates if your PROTAC is being actively pumped out of the cells.[10][11] An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[12]
Q3: My PROTAC has poor passive permeability in the PAMPA assay. What molecular properties should I focus on optimizing?
A3: Poor PAMPA results point towards issues with the fundamental physicochemical properties of the molecule. PROTACs belong to the "beyond Rule of 5" (bRo5) chemical space, meaning they have high molecular weights (MW > 700 Da) and often a large polar surface area (PSA).[5] However, even within this space, certain properties can be tuned.
Key Strategies for Optimization:
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can help it adopt a more compact, "folded" conformation. This masks polar surfaces, reducing the effective PSA and shielding amide groups, which facilitates passage through the lipid bilayer.[3][13]
-
Modify the Linker: The linker is the most flexible component for optimization.[13][14]
-
Replace polar linkers (e.g., PEG) with more rigid, lipophilic ones (e.g., alkyl chains or phenyl rings) to improve permeability.[3][13]
-
Avoid multiple amide motifs in the linker, as they increase polarity.[13] Consider bioisosteric replacements, such as an amide-to-ester substitution, which can dramatically increase permeability.[3][15]
-
-
Control Lipophilicity (cLogP): While increased lipophilicity can improve permeability, it's a balancing act. Excessively high lipophilicity (e.g., ALogP > 5) can lead to poor solubility and membrane retention, which also reduces permeability.[15]
-
Reduce Rotatable Bonds: Structural rigidification, for example by using cyclic linkers (e.g., containing piperidine/piperazine), can reduce the entropic penalty of adopting a membrane-crossing conformation and may improve permeability and solubility.[3][5]
Troubleshooting Workflow for Poor Cellular Activity
This workflow provides a logical sequence for diagnosing the root cause of poor PROTAC performance in cellular assays.
Q4: My Caco-2 assay shows a high efflux ratio. What does this mean and how can I fix it?
A4: A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that your PROTAC is a substrate for active efflux transporters, meaning it is being actively pumped out of the cell after it enters.[10][12] This can severely limit the intracellular concentration and thus reduce efficacy.
Strategies to Overcome Efflux:
-
Structural Modification: Even minor structural changes can significantly alter a PROTAC's interaction with efflux pumps.[10] Systematically modify the linker or the warheads to disrupt recognition by transporters.
-
Prodrug Approach: Masking polar functional groups that are recognized by transporters with a lipophilic, cleavable moiety can be an effective strategy.[3][13] The mask is removed by intracellular enzymes, releasing the active PROTAC inside the cell.
-
Change E3 Ligase Ligand: Different E3 ligase ligands can lead to different permeability profiles. For instance, in one study, a cereblon-containing PROTAC had better permeability than its VHL counterpart, although it was subject to high efflux.[10]
Q5: Are there any other strategies to improve PROTAC delivery if chemical modifications are not working?
A5: Yes, when optimizing the molecule itself reaches its limits, advanced delivery strategies can be employed. These are particularly useful for improving tissue selectivity and overcoming physiological barriers.[16][17]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): By attaching the PROTAC to a tumor-specific antibody via a cleavable linker, the PROTAC can be delivered selectively to cancer cells, enhancing efficacy and reducing off-target toxicity.[16][17]
-
Hypoxia-Activated PROTACs: These PROTACs are "caged" with a group that is cleaved only in the hypoxic (low oxygen) environment characteristic of solid tumors, leading to targeted release of the active molecule.[16][17]
-
Nanoparticle Formulations: Encapsulating PROTACs in lipid-based nanoparticles (LNPs) or polymeric micelles can improve their solubility, stability, and membrane permeability, facilitating efficient delivery to the cytosol.[18]
Data Presentation: Physicochemical Properties
The following table summarizes typical physicochemical properties for PROTACs and provides a general guide for optimization. Note that these are not strict rules, as the "chameleonic" nature of PROTACs allows some molecules with seemingly unfavorable properties to still be permeable.[3][19]
| Property | Typical Range for PROTACs | Guideline for Improving Permeability | Reference |
| Molecular Weight (MW) | 700 - 1100 Da | While high, a severe drop-off in permeability is often seen at MW > 1000 Da. Aim for the lower end of the range if possible. | [4][5][20] |
| Lipophilicity (cLogP/ALogP) | 3 - 7 | An optimal range of 3-5 is suggested to balance permeability and aqueous solubility. Very high values can be detrimental. | [15][21] |
| Topological Polar Surface Area (TPSA) | > 150 Ų | Reduce where possible. Forming intramolecular H-bonds can reduce the effective 3D PSA. | [3][5][20] |
| Hydrogen Bond Donors (HBD) | > 5 | Aim to reduce. Amide-to-ester substitutions can lower the HBD count. | [3][4] |
| Number of Rotatable Bonds (NRotB) | 15 - 25 | Reducing flexibility with rigid linkers can be beneficial. | [3][20] |
Factors Influencing PROTAC Cell Permeability
The interplay of various molecular features determines a PROTAC's ability to cross the cell membrane.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane and is used as a high-throughput initial screen.[6][9]
Materials:
-
96-well PAMPA "sandwich" plate (hydrophobic PVDF filter donor plate and an acceptor plate)
-
Phospholipid solution (e.g., 2% dodecane (B42187) solution of dioleoylphosphatidylcholine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
UV-Vis plate reader or LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Let the solvent evaporate.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[12]
-
Prepare Donor Solution: Dilute the PROTAC DMSO stock in PBS to a final concentration (e.g., 10-50 µM). The final DMSO concentration should be <1%.[12]
-
Assay Assembly: Add 200 µL of the PROTAC donor solution to each well of the coated donor plate.[12] Carefully place the donor plate onto the acceptor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours in a humidified chamber.[12]
-
Analysis: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: The apparent permeability coefficient (Papp or Pe) is calculated. Compounds with Pe > 1.5 x 10⁻⁶ cm/s are often classified as having high passive permeability.[9]
Protocol 2: Caco-2 Permeability Assay
This assay evaluates transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium and can assess passive diffusion, active transport, and efflux.[6][12]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well plates)[12]
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
PROTAC stock solution in DMSO
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells on the apical side of Transwell inserts and culture for ~21 days until they differentiate and form a tight monolayer.
-
Monolayer Integrity Test: Before the experiment, check the integrity of the monolayer using Lucifer yellow.
-
Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate the cells with HBSS for 30-60 minutes at 37°C.[12]
-
Permeability Assay (Bidirectional):
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.[12]
-
Sample Collection & Analysis: At the end of the incubation, collect samples from both chambers and determine the PROTAC concentration via LC-MS/MS.[12]
-
Calculation: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of thalidomide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude thalidomide-based PROTAC samples?
A1: Common impurities include unreacted starting materials, such as the warhead for the protein of interest (POI) and the functionalized thalidomide (B1683933) derivative, excess coupling reagents, and byproducts from side reactions.[1] Diastereomers can also be present due to the chiral nature of thalidomide.[1] Additionally, a frequently overlooked impurity can arise from a competing nucleophilic acyl substitution reaction, which displaces the glutarimide (B196013) ring of pomalidomide-based PROTACs.[2]
Q2: Why is a multi-step purification strategy often necessary for thalidomide-based PROTACs?
A2: The complex, bifunctional nature of PROTACs, which often possess a high molecular weight and lipophilicity, presents significant purification challenges.[1][3] A single purification technique is often insufficient to remove all impurities and achieve the high degree of purity (>95%) required for reliable biological evaluation.[1] Therefore, a multi-step approach, typically involving an initial crude purification followed by a high-resolution polishing step and potentially chiral separation, is recommended.[1]
Q3: What is the "hook effect" and how can it impact the interpretation of my PROTAC's activity?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[4] This occurs because at very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation, rather than the desired ternary complex.[5] This can lead to a misinterpretation of your PROTAC's potency. To identify a potential hook effect, it is crucial to perform a dose-response experiment over a wide range of concentrations.[4]
Q4: My thalidomide-based PROTAC has poor aqueous solubility. How can this affect my experiments and how can I improve it?
A4: Poor aqueous solubility is a common issue with thalidomide-based PROTACs due to their large size and lipophilicity.[3] This can lead to precipitation in aqueous buffers used for biochemical and cell-based assays, resulting in inaccurate quantification and an underestimation of the PROTAC's potency (DC50, IC50).[3] To improve solubility, consider optimizing the linker by incorporating more polar groups, or using formulation strategies such as the addition of co-solvents or excipients.[3]
Troubleshooting Guides
Problem: Low Purity of PROTAC after Initial Purification
| Possible Cause | Recommended Solution |
| Co-eluting Impurities | Modify the purification method. For reverse-phase HPLC (RP-HPLC), try a different stationary phase (e.g., C8 instead of C18) or adjust the gradient elution profile.[1] Consider using an orthogonal purification technique, such as normal-phase chromatography. |
| Unreacted Starting Materials | Optimize the reaction conditions to drive the reaction to completion. This may involve increasing the reaction time, temperature, or the equivalents of one of the reactants. For specific impurities generated from nucleophilic aromatic substitution on 4-fluorothalidomide, consider using a scavenger resin or a quenching agent like taurine (B1682933) to remove the byproduct.[2] |
| PROTAC Degradation | PROTACs can be unstable in certain solvents or at elevated temperatures.[1] Perform purification steps at room temperature or below if possible. Analyze the stability of your PROTAC in the purification solvents by LC-MS over time. Store the purified PROTAC as a solid at -20°C or lower.[1] |
Problem: Chiral Impurities or Racemization
| Possible Cause | Recommended Solution |
| Presence of Diastereomers | Thalidomide and its derivatives contain a chiral center, and the two enantiomers can have different biological activities.[1] It is crucial to separate these stereoisomers. Chiral HPLC is the most effective method for this separation.[1] |
| Racemization During Synthesis or Purification | The chiral center in thalidomide can be susceptible to racemization under certain conditions, such as exposure to basic or acidic environments.[] Use neutral pH conditions whenever possible during synthesis and purification. Analyze the enantiomeric purity of the final product using chiral HPLC. |
Experimental Protocols
General Workflow for Thalidomide-Based PROTAC Purification
This workflow outlines a typical multi-step purification process for thalidomide-based PROTACs.
Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a high-resolution technique used for the primary purification of PROTACs.
Table 1: Typical Preparative RP-HPLC Parameters
| Parameter | Condition |
| Column | C18, 5-10 µm particle size, e.g., 19 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% TFA |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 15-25 mL/min |
| Detection | UV at 254 nm and/or 280 nm |
| Sample Preparation | Dissolve crude product in a minimal amount of DMSO, then dilute with Mobile Phase A to a concentration of 10-50 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1] |
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the filtered sample onto the column.
-
Run the gradient elution to separate the PROTAC from impurities.
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of the collected fractions using analytical HPLC/UPLC-MS.
-
Pool the fractions with a purity of >95%.
-
Remove the organic solvent under reduced pressure and lyophilize the aqueous solution to obtain the purified PROTAC as a solid.[1]
Protocol 2: Chiral HPLC Separation
This protocol is essential for separating the enantiomers of the thalidomide-based PROTAC.
Table 2: Typical Chiral HPLC Parameters
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, IC) |
| Mobile Phase | Isocratic mixture of Hexane/Isopropanol or Hexane/Ethanol |
| Flow Rate | 1.0 mL/min (analytical) or scaled up for preparative |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve the purified racemic PROTAC in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.[1] |
Procedure:
-
Equilibrate the chiral HPLC system with the isocratic mobile phase until a stable baseline is achieved.
-
Inject the sample of the purified racemic PROTAC.
-
Monitor the separation by UV detection.
-
Collect the two separate peaks corresponding to the individual enantiomers.
-
Confirm the enantiomeric purity of each collected fraction by re-injecting a small amount.[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of a thalidomide-based PROTAC.
References
Technical Support Center: Navigating PROTAC Efficiency in Low CRBN Environments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Proteolysis Targeting Chimera (PROTAC) efficiency, specifically when encountering low expression of the E3 ligase substrate receptor, Cereblon (CRBN).
Frequently Asked Questions (FAQs)
Q1: What is the role of CRBN in PROTAC-mediated protein degradation?
A1: Cereblon (CRBN) is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] For many PROTACs, CRBN acts as the "hijacked" E3 ligase.[2] The PROTAC molecule forms a ternary complex by binding simultaneously to the target Protein of Interest (POI) and to CRBN.[3] This induced proximity allows the E3 ligase complex to tag the POI with ubiquitin chains, marking it for degradation by the cell's proteasome.[4][5]
Q2: How does low CRBN expression impact PROTAC efficiency?
A2: The efficiency of a CRBN-recruiting PROTAC is directly dependent on the expression level of CRBN protein.[2] Low CRBN expression leads to reduced formation of the essential Target-PROTAC-CRBN ternary complex, resulting in decreased ubiquitination and degradation of the target protein.[6] This can manifest as a poor response to the PROTAC, and is a common mechanism of both innate and acquired resistance.[1][7] Studies have shown that cancer cell lines with low CRBN expression are often less sensitive to CRBN-based PROTACs.[8][9]
Q3: What are the potential causes of low or absent CRBN expression in my experimental model?
A3: Low CRBN expression can be intrinsic to the cell type or can be acquired. Potential causes include:
-
Genomic Alterations: Complete or partial deletion of the CRBN gene, or inactivating mutations, can lead to a total loss of functional protein.[6]
-
Transcriptional Downregulation: Reduced mRNA expression of CRBN is a frequent cause of low protein levels.[6] Hematological cancer cell lines tend to have higher CRBN expression compared to many solid tumor lines, such as those from the lung and colon.[8][9][10]
-
Acquired Resistance: Chronic exposure to CRBN-based PROTACs or immunomodulatory imide drugs (IMiDs) can lead to the selection of cell populations with downregulated CRBN expression.[7][11]
Troubleshooting Guide: Loss of PROTAC Activity
This guide provides a systematic approach to diagnose and resolve issues when a CRBN-based PROTAC is ineffective, particularly when low CRBN expression is suspected.
Problem: My PROTAC is active in one cell line but inactive in another.
This is a classic scenario often pointing to differential expression of a key component, like CRBN.[6]
-
Diagnostic Steps:
-
Compare CRBN Protein Levels: Use Western blotting to directly compare the amount of CRBN protein in the sensitive vs. non-responsive cell lines.[6] A significantly lower or absent band in the non-responsive line is a strong indicator of the problem.
-
Compare CRBN mRNA Levels: Perform quantitative real-time PCR (qRT-PCR) to see if the difference in protein level is due to a lack of gene expression.[6]
-
Sequence the CRBN Gene: If protein and mRNA are both low or absent, sequencing can identify deletions or mutations that prevent the production of a functional protein.[6]
-
-
Solutions:
-
Switch E3 Ligase: This is often the most effective strategy. Use a PROTAC that recruits a different E3 ligase, such as Von Hippel-Lindau (VHL), which may be adequately expressed in your cell line of interest.[6][8]
-
Change Cell Model: If feasible, switch to a cell line known to have robust CRBN expression.
-
Engineer Cell Line: Create a stable cell line that overexpresses CRBN to rescue the degradation activity.
-
Data Presentation: CRBN Expression and PROTAC Efficacy
The level of CRBN expression often correlates with the potency of a CRBN-recruiting PROTAC. As shown in the table below, summarizing data from a study on BRD4-degrading PROTACs, cell lines with higher CRBN mRNA expression tend to be more sensitive to the CRBN-based PROTAC dBET1 (lower DC₅₀ values).
| Cell Line | Cancer Type | CRBN mRNA Expression (log2) | dBET1 DC₅₀ (nM) | VHL mRNA Expression (log2) | MZ1 (VHL-based) DC₅₀ (nM) |
| MOLM-13 | Leukemia | 11.2 | 8 | 9.5 | 13 |
| MM.1S | Myeloma | 11.0 | 6 | 9.8 | 15 |
| A549 | Lung | 9.8 | 250 | 10.1 | 25 |
| H23 | Lung | 8.5 | >1000 (Inactive) | 9.9 | 30 |
| 786-O | Kidney | 9.5 | >1000 (Inactive) | Inactive (mutated) | >1000 (Inactive) |
Data adapted from studies on BRD4 degraders to illustrate the correlation between ligase expression and PROTAC activity.[8] This table demonstrates that while hematopoietic lines (MOLM-13, MM.1S) with high CRBN expression are sensitive to dBET1, some solid tumor lines like H23 with lower CRBN expression are resistant.[9] Notably, the VHL-based PROTAC MZ1 remains active in H23 cells, highlighting the strategy of switching E3 ligases.[8] The 786-O line, which lacks both functional VHL and has low CRBN activity, is resistant to both PROTACs.[8]
Key Experimental Protocols
1. Western Blot for CRBN Protein Expression
-
Objective: To qualitatively or semi-quantitatively measure CRBN protein levels in cell lysates.
-
Methodology:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against CRBN (e.g., rabbit anti-CRBN). Also probe a separate membrane or strip the first one and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Compare the band intensity for CRBN relative to the loading control across different samples.[6][12]
-
2. Quantitative Real-Time PCR (qRT-PCR) for CRBN mRNA Expression
-
Objective: To quantify the relative expression level of CRBN mRNA transcripts.
-
Methodology:
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol. Include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for CRBN and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
qPCR Amplification: Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for CRBN and the reference gene. Calculate the relative expression of CRBN using the ΔΔCt method, normalizing the expression in your test cells to that of a control cell line known to have high CRBN expression.[6][12]
-
3. Proteasome Inhibition Control Experiment
-
Objective: To confirm that the PROTAC is engaging the ubiquitin-proteasome system.
-
Methodology:
-
Cell Seeding: Plate cells and allow them to adhere overnight.
-
Treatment: Treat cells with the following conditions:
-
Vehicle control (e.g., DMSO)
-
PROTAC at its optimal degradation concentration (e.g., 100 nM)
-
Proteasome inhibitor (e.g., 10 µM MG132)
-
Co-treatment of PROTAC and MG132
-
-
Incubation: Incubate the cells for a duration sufficient to observe degradation (e.g., 8-16 hours).
-
Analysis: Harvest cell lysates and perform a Western blot for the target protein.
-
Expected Outcome: If the PROTAC is working correctly, you will see reduced target protein in the PROTAC-only lane. In the co-treatment lane, the target protein level should be restored or even higher than the vehicle control. This "rescue" indicates that the PROTAC is successfully targeting the protein for degradation, but the proteasome is blocked from completing the process.[13]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Unproductive Ternary Complex Formation with C4 Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to unproductive ternary complex formation, with a specific focus on Proteolysis-Targeting Chimeras (PROTACs) utilizing a C4 linker.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your experiments when a PROTAC with a C4 linker fails to induce efficient degradation of the target protein due to unproductive ternary complex formation.
Question: My PROTAC, which has a C4 (four-carbon) alkyl linker, shows good binary binding to both the target protein and the E3 ligase, but I'm not observing significant target degradation. What are the potential linker-related issues?
Answer:
This is a frequent challenge in PROTAC development and often points to suboptimal ternary complex formation or the formation of non-productive ternary complexes. While a C4 linker can be effective in some systems, its length and flexibility may not be optimal for creating a productive ternary complex for your specific target and E3 ligase pair. Here are the potential issues and troubleshooting steps:
-
Steric Hindrance: The C4 linker might be too short, leading to steric clashes between the target protein and the E3 ligase, preventing them from adopting a conformation suitable for ubiquitin transfer.[1][2]
-
Incorrect Vector: The exit vector on your warhead or E3 ligase ligand may not be compatible with the C4 linker, leading to an unfavorable orientation of the two proteins within the ternary complex.
-
Lack of Favorable Protein-Protein Interactions: A productive ternary complex is often stabilized by favorable interactions between the target protein and the E3 ligase. The C4 linker may not be long enough to allow for these beneficial interactions to occur.
-
High Degree of Linker Rigidity: While some rigidity can be beneficial, an overly rigid C4 linker might restrict the conformational flexibility needed for the proteins to align correctly for ubiquitination.
Troubleshooting Workflow:
The following workflow can help you systematically address the issue of unproductive ternary complex formation with your C4 linker PROTAC.
Caption: Troubleshooting workflow for unproductive ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is an "unproductive ternary complex"?
A1: An unproductive ternary complex is a state where the PROTAC successfully binds to both the target protein and the E3 ligase, but the resulting three-part complex is not oriented in a way that allows for the efficient transfer of ubiquitin from the E2 conjugating enzyme to the target protein.[1] This can be due to incorrect spacing or orientation imposed by the linker.
Q2: How does linker length, specifically a C4 linker, impact ternary complex formation?
A2: The length of the linker is a critical determinant of PROTAC efficacy.[3][4][5][6] A linker that is too short, such as a C4 linker in some contexts, can cause steric hindrance.[1] Conversely, a linker that is too long might lead to the formation of unstable or non-productive complexes. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[3][4][5][6]
Q3: Can a C4 linker be too rigid or too flexible?
A3: Yes, the flexibility of the linker is also a key factor.[][8] A highly rigid C4 linker might prevent the necessary conformational adjustments for the E3 ligase and target protein to align properly. On the other hand, a very flexible linker might lead to a higher entropic penalty for complex formation, potentially destabilizing the ternary complex.
Q4: What experimental assays can I use to assess the formation of a productive ternary complex?
A4: Several biophysical and cell-based assays can be used to evaluate ternary complex formation and its productivity:
-
Ternary Complex Formation Assays: Techniques like NanoBRET, FRET, AlphaLISA, and Surface Plasmon Resonance (SPR) can be used to quantify the formation of the ternary complex in vitro or in live cells.[9][10][11]
-
Ubiquitination Assays: In vitro ubiquitination assays using purified components can directly assess the transfer of ubiquitin to the target protein in the presence of the PROTAC.[12]
-
Degradation Assays: Ultimately, the productivity of the ternary complex is determined by the extent of target protein degradation. This can be measured by Western Blot, In-Cell Western, or mass spectrometry-based proteomics.
Q5: If I suspect the C4 linker is the issue, what are my next steps in terms of PROTAC design?
A5: If you hypothesize that the C4 linker is not optimal, the next logical step is to synthesize a library of PROTACs with different linkers.[13] This could include:
-
Varying the Alkyl Chain Length: Synthesize analogs with C2, C3, C5, and C6 linkers to explore the impact of linker length.
-
Introducing Different Linker Chemistries: Explore more flexible linkers like polyethylene (B3416737) glycol (PEG) or more rigid linkers containing cyclic structures.
-
Changing the Linker Attachment Point: If possible, altering the point of attachment on the warhead or the E3 ligase ligand can significantly impact the geometry of the ternary complex.
Data Presentation
The following table summarizes hypothetical data from a study comparing PROTACs with different linker lengths for a target protein, illustrating how linker length can affect ternary complex formation and subsequent degradation.
| PROTAC ID | Linker | Binary Binding Affinity (Target, Kd, nM) | Binary Binding Affinity (E3 Ligase, Kd, nM) | Ternary Complex Formation (AlphaLISA Signal) | Target Degradation (DC50, nM) |
| PROTAC-1 | C2 | 25 | 150 | Low | >1000 |
| PROTAC-2 | C3 | 28 | 145 | Moderate | 500 |
| PROTAC-3 | C4 | 30 | 155 | Low | >1000 |
| PROTAC-4 | C5 | 27 | 160 | High | 50 |
| PROTAC-5 | C6 | 32 | 150 | High | 75 |
| PROTAC-6 | PEG2 | 29 | 148 | Very High | 25 |
This is example data and does not represent results from a single specific study.
Experimental Protocols
1. Ternary Complex Formation Assay using AlphaLISA
This protocol provides a general framework for assessing ternary complex formation.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., FLAG-tagged)
-
PROTACs with varying linkers
-
AlphaLISA anti-tag donor and acceptor beads (e.g., Anti-GST Donor beads, Anti-FLAG Acceptor beads)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of the PROTACs in assay buffer.
-
In a 384-well plate, add the target protein, E3 ligase, and the PROTAC dilutions.
-
Incubate the mixture at room temperature for 1 hour to allow for complex formation.
-
Add the AlphaLISA acceptor beads and incubate in the dark for 1 hour.
-
Add the AlphaLISA donor beads and incubate in the dark for another hour.
-
Read the plate on an AlphaLISA-compatible plate reader.
2. Western Blot for Target Protein Degradation
This protocol outlines the steps to measure PROTAC-induced protein degradation in cells.
Materials:
-
Cell line expressing the target protein
-
PROTACs
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs for the desired time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with the primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 8. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. explorationpub.com [explorationpub.com]
Technical Support Center: Strategies to Enhance PROTAC Metabolic Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to the metabolic stability of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide: Poor Metabolic Stability
This guide addresses the common issue of rapid PROTAC degradation observed during experiments.
SYMPTOMS:
-
Rapid clearance of the PROTAC in in vitro metabolism assays (e.g., liver microsomes, hepatocytes).[1]
-
Poor in vivo efficacy despite good in vitro potency.[1]
POTENTIAL CAUSES AND SOLUTIONS:
| Potential Cause | Recommended Action | Rationale |
| Linker Instability | 1. Alter Linker Composition: - Replace flexible linkers (e.g., long alkyl or PEG chains) with more rigid structures.[1] Incorporate cyclic moieties like piperazine, piperidine, or aromatic rings.[1][2] - Use metabolically stable motifs like triazoles.[2]2. Modify Linker Length: - Systematically shorten or lengthen the linker. Shorter linkers can sometimes exhibit greater steric hindrance, preventing access to metabolic enzymes.[]3. Change Linker Attachment Point: - Modify the connection point of the linker on either the warhead or the E3 ligase ligand.[4][5] The attachment site can significantly impact the metabolic profile.[1][6] | The linker is often the most metabolically vulnerable part of a PROTAC.[][7] Modifications can shield cleavage sites from metabolic enzymes like Cytochrome P450s (CYPs).[1][6] Rigidification reduces conformational flexibility, which can improve metabolic stability.[1][8] |
| Ligand Instability (Warhead or E3 Ligase Ligand) | 1. Introduce Metabolic Blocking Groups: - Identify metabolic "hotspots" (sites of oxidation or hydrolysis) on the ligands using metabolite identification studies.[9] - Introduce metabolically inert groups, such as fluorine or deuterium (B1214612), at these positions to block enzymatic modification.[1]2. Select a More Stable E3 Ligase Ligand: - The choice of E3 ligase ligand can significantly impact stability. For instance, VHL-based PROTACs may offer greater metabolic stability compared to those with certain other ligands.[][10] | The metabolic stability of a PROTAC cannot be predicted from its individual components; the entire structure must be considered.[6][7] However, if a specific ligand is known to be a metabolic liability, modifications can protect it from degradation.[][7] |
| Overall Molecular Conformation | 1. Induce Conformational Rigidity: - Design the PROTAC to form intramolecular hydrogen bonds. This can create a more compact, "ball-like" structure that shields labile parts of the molecule from metabolic enzymes.[1][4][5]2. Employ Prodrug Strategies: - Modify a pharmacologically active PROTAC by adding a group (e.g., a lipophilic group on the CRBN ligand) that is cleaved in vivo to release the active molecule. This can improve bioavailability by protecting the molecule from first-pass metabolism.[4][5] | A less flexible, more compact structure is a less favorable substrate for many metabolic enzymes.[4][5] Prodrugs can mask metabolically susceptible sites until the PROTAC reaches systemic circulation.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic pathways responsible for PROTAC metabolism?
PROTACs are subject to metabolism by both Phase I and Phase II enzymes.[] Key enzymes involved include:
-
Cytochrome P450 (CYP) Enzymes: These are major enzymes in drug metabolism, primarily located in the liver. CYP3A4, in particular, has been shown to be responsible for a significant portion of Phase I metabolism of PROTACs, including reactions like N-dealkylation and amide hydrolysis at the linker.[6][7]
-
Aldehyde Oxidase (AOX): This cytosolic enzyme can metabolize PROTACs containing amide groups and heteroaromatic rings, such as the thiazole (B1198619) ring found in some VHL ligands.[6][11]
-
Hydrolases (Amidase, Esterases): These enzymes, often found in whole blood and plasma, can cleave ester and amide bonds, which are frequently present in PROTAC linkers.[11][12]
-
Uridine Diphosphate Glucuronosyltransferases (UGTs): These are Phase II enzymes that can attach glucuronic acid to the PROTAC, forming glucuronide conjugates.[11]
Q2: How does the PROTAC linker composition and length affect metabolic stability?
The linker plays a critical role in a PROTAC's metabolic stability.[2][]
-
Composition: Flexible linkers, such as polyethylene (B3416737) glycol (PEG) or long alkyl chains, are often more susceptible to metabolism.[1] PEG-like linkers can undergo O-dealkylation at multiple points.[6] Incorporating rigid units like aromatic rings, cycloalkanes (piperidine, piperazine), or triazoles can enhance metabolic resistance.[1][2]
-
Length: For many PROTACs, as the linker length increases, the metabolic stability decreases. For example, extending a straight alkyl linker from 4 to 8 methylene (B1212753) units was shown to reduce the half-life of a JQ1-based PROTAC from 135 minutes to 18.2 minutes.[] Shorter linkers may provide steric hindrance that blocks the catalytic sites of metabolic enzymes.[]
Q3: Which modifications to the warhead or E3 ligase ligand are most effective at improving stability?
The most common strategy is to identify metabolic "soft spots" and then protect these sites.[9]
-
Metabolic Hotspot Blocking: The primary method is to introduce metabolically inert functional groups at sites prone to enzymatic attack. The use of fluorine atoms or deuterium (heavy hydrogen) can block these sites without drastically altering the ligand's binding affinity.[1]
-
Ligand Selection: The intrinsic stability of the warhead and E3 ligase ligand themselves is crucial. Some warheads, like certain Androgen Receptor (AR) antagonists, have been shown to be primary sites of metabolism regardless of the linker or E3 ligase ligand used.[][7] In such cases, selecting a different, more stable warhead may be necessary. Similarly, the choice of E3 ligase ligand can influence stability; for example, some VHL ligands have been associated with more metabolically stable PROTACs.[10]
Q4: How does increasing conformational rigidity enhance the metabolic stability of a PROTAC?
Increasing a PROTAC's rigidity can significantly enhance its metabolic stability through several mechanisms:
-
Reduced Accessibility for Enzymes: A more rigid, compact conformation can physically shield metabolically labile bonds from the active sites of enzymes like CYPs.[1] Strategies like introducing intramolecular hydrogen bonds can transform a flexible, "strip-type" molecule into a more protected "ball" form.[4][5]
-
Lower Entropy Penalty: A flexible molecule has a higher entropic penalty upon binding to an enzyme's active site. A rigid molecule is pre-organized into a limited set of conformations, potentially making it a less favorable substrate for metabolic enzymes.[13]
-
Improved Physicochemical Properties: Rigidifying the linker, for instance by replacing a flexible chain with a structure containing two pyridine (B92270) rings, has been shown to dramatically improve metabolic half-life (from 1.3 min to >145 min in one study).[][8]
Quantitative Data on Stability Enhancement Strategies
The following table summarizes the impact of specific molecular modifications on the metabolic stability of PROTACs, as measured by their half-life (t½) in metabolic assays.
| PROTAC Series | Modification Strategy | Original PROTAC (t½) | Modified PROTAC (t½) | Fold Improvement | Assay System |
| BTK PROTAC [][8] | Linker Rigidification (Flexible PEG linker to rigid pyridine-containing linker) | 6e (1.3 min) | 3e (>145 min) | >111x | Mouse Liver Microsomes |
| BET PROTAC [] | Linker Shortening (Alkyl chain) | R2 (8 methylene units, 18.2 min) | R1 (4 methylene units, 135 min) | ~7.4x | Not Specified |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with Human Liver Microsomes (HLM), which are rich in Phase I metabolic enzymes like CYPs.[1]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (compound with known high clearance, e.g., Verapamil)
-
Negative control (compound with known low clearance, e.g., Warfarin)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of the test PROTAC and control compounds, typically in DMSO.
-
Thaw the HLM on ice. Prepare a working solution of HLM in phosphate buffer.
-
-
Incubation:
-
In a microplate, pre-warm the HLM solution and the test PROTAC at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. The final reaction mixture should contain the PROTAC, HLM, and NADPH in buffer.
-
-
Time Points and Quenching:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent PROTAC remaining at each time point.[1]
-
Data Analysis:
-
Calculate the percentage of the parent PROTAC remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of remaining PROTAC against time.[1]
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Visualizations
Caption: A logical workflow for troubleshooting PROTAC metabolic instability.
Caption: Key strategies for enhancing PROTAC metabolic stability.
Caption: Factors influencing the metabolic fate of a PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. precisepeg.com [precisepeg.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. precisepeg.com [precisepeg.com]
Technical Support Center: Navigating Off-Target Effects of Cereblon-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with off-target effects of cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with cereblon-based PROTACs?
A1: Off-target effects primarily stem from two main sources:
-
The Cereblon E3 Ligase Binder: The most common CRBN binders are derivatives of thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931) (immunomodulatory drugs or IMiDs).[1][2] These molecules inherently act as "molecular glues" that, when bound to CRBN, can recruit and induce the degradation of proteins other than the intended target.[1] These unintendedly degraded proteins are known as "neosubstrates."[1]
-
The Target-Binding Ligand (Warhead): The warhead designed to bind to the protein of interest (POI) may have some affinity for other proteins, leading to their unintended degradation.[3]
Q2: What are the known "neosubstrates" of commonly used cereblon binders?
A2: The recruitment of neosubstrates by the CRBN-IMiD complex is a well-documented phenomenon. Key examples include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are primary neosubstrates, and their degradation is linked to the immunomodulatory effects of IMiDs.[1][4][5]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is associated with the therapeutic effects of lenalidomide in certain hematological malignancies.[1]
-
SALL4: This transcription factor's degradation is linked to the teratogenic effects of thalidomide.[1]
-
Zinc Finger Proteins (ZFPs): A broad class of proteins that can be degraded by pomalidomide-based PROTACs, which is a concern for potential long-term side effects.[1][6]
Q3: How can I experimentally identify off-target effects of my PROTAC?
A3: A multi-faceted approach is recommended for the robust identification of off-target effects, with global proteomics serving as the foundational method for unbiased discovery.[3][7] The general workflow includes:
-
Global Proteomics: Utilize mass spectrometry (MS)-based proteomics to obtain a comprehensive comparison of protein abundance in cells treated with your PROTAC versus control-treated cells.[3][8]
-
Transcriptomics: Perform RNA-sequencing to ascertain whether changes in protein levels are a result of protein degradation or transcriptional regulation.[3]
-
Cell-Based Assays: Validate potential off-targets identified through proteomics using orthogonal methods like Western blotting.[3]
-
Target Engagement Assays: Confirm direct interaction between your PROTAC and the identified off-target protein using techniques such as the Cellular Thermal Shift Assay (CETSA).[3][9]
Q4: My proteomics data shows many downregulated proteins. How can I distinguish direct off-targets from downstream signaling effects?
A4: Differentiating direct off-targets from the indirect consequences of degrading your intended target is a critical step. To achieve this, consider the following:
-
Time-Course Experiments: Analyze protein degradation at various time points. Direct off-targets are likely to be degraded at earlier time points, while downstream effects will appear later.[1]
-
Dose-Response Experiments: Assess the degradation of both your target and potential off-targets across a range of PROTAC concentrations. This can help determine if the off-target degradation occurs at therapeutically relevant concentrations.[1]
-
Negative Control PROTAC: Synthesize a control PROTAC, for instance, with an inactive enantiomer of the warhead that cannot bind the intended target. If off-target degradation persists with the negative control, it is likely mediated by the cereblon-binding moiety.[1]
Q5: What is the "hook effect" and can it contribute to off-target effects?
A5: The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase). These non-productive binary complexes can lead to off-target pharmacology.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected proteins are degraded in my proteomics experiment. | These are likely off-target effects, either neosubstrates of the CRBN-binder complex or due to promiscuous binding of your warhead. | 1. Cross-reference: Compare your list of degraded proteins with known neosubstrates of thalidomide and its analogs (e.g., IKZF1, IKZF3, CK1α, SALL4, ZFPs).[1] 2. Dose-response & Time-course: Perform these experiments to distinguish direct from indirect effects.[1] 3. Negative Control: Use a negative control PROTAC to determine if the off-target effect is mediated by the CRBN binder.[1] 4. Targeted Proteomics: Validate key off-targets with more sensitive methods.[1] |
| My PROTAC is potent against my target but also shows significant cellular toxicity. | The toxicity could be due to the degradation of the target protein itself (on-target toxicity) or the degradation of essential off-target proteins. | 1. Evaluate Off-Targets: Investigate the biological functions of the identified off-target proteins. Degradation of proteins crucial for cell survival is a probable cause of toxicity.[1] 2. CRISPR Knockout: Use CRISPR-Cas9 to knock out your target protein. If the cells still exhibit toxicity when treated with the PROTAC, it points to an off-target mechanism.[1] 3. Rescue Experiments: If a specific off-target is suspected, try to rescue the toxic phenotype by overexpressing a degradation-resistant mutant of that off-target.[1] |
| How can I redesign my PROTAC to minimize off-target effects? | Off-target effects can be mitigated through rational design strategies focusing on the CRBN binder and the linker. | 1. Modify the Cereblon Binder: Research shows that modifications at specific positions on the phthalimide (B116566) ring of pomalidomide can reduce the degradation of off-target zinc finger proteins.[6] 2. Optimize the Linker: The length and chemical composition of the linker can influence the stability and conformation of the ternary complex, thereby affecting degradation selectivity.[1][10] |
Quantitative Data Summary
The following table provides a hypothetical example of quantitative proteomics data for identifying off-targets of a cereblon-based PROTAC. In a real experiment, data would be generated for thousands of proteins.
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | -3.5 | <0.001 | On-Target |
| IKZF1 | -2.8 | <0.001 | Yes (Known Neosubstrate) |
| IKZF3 | -2.5 | <0.001 | Yes (Known Neosubstrate) |
| ZFP91 | -1.9 | <0.01 | Yes (Known Neosubstrate) |
| Protein X | -1.5 | <0.05 | Yes (Requires Validation) |
| Protein Y | -0.2 | >0.05 | No |
Note: This table is for illustrative purposes only. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.[3]
Experimental Protocols
Global Proteomics for Off-Target Identification
This protocol outlines a standard workflow for identifying off-target effects using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable cell line to approximately 70-80% confluency.
-
Treat cells with the PROTAC at an optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.[3]
-
Incubate for a duration determined by time-course experiments to capture direct degradation events (e.g., 4-8 hours).
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[3]
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each condition with isobaric tags for multiplexed quantitative analysis.[9]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw MS data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[3]
-
Western Blotting for Off-Target Validation
-
Sample Preparation:
-
Treat cells with the PROTAC and controls as in the proteomics experiment.
-
Lyse cells and determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the potential off-target protein.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
-
Lysis and Centrifugation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
-
Analysis:
-
Analyze the soluble fraction by Western blotting or other protein quantification methods.
-
Binding of the PROTAC to a protein can increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the control. This shift in the melting curve indicates target engagement.[9]
-
Visualizations
Caption: Mechanism of action for a cereblon-based PROTAC.
Caption: Off-target degradation via neosubstrate recruitment.
Caption: Logical workflow for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. chempro-innovations.com [chempro-innovations.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Acquired Resistance to CRBN-Recruiting PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving acquired resistance to Cereblon (CRBN)-recruiting Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to CRBN-based PROTACs?
A1: Acquired resistance to CRBN-based PROTACs can emerge from various molecular changes within cells. The most frequently observed mechanisms include:
-
Mutations or Downregulation of CRBN : Genetic alterations such as missense mutations, frameshift mutations, or the complete loss of the CRBN gene can inhibit the PROTAC from engaging the E3 ubiquitin ligase complex.[1][2] A common cause of resistance is also the downregulation of CRBN protein expression.[1][3]
-
Mutations in the Target Protein : The target protein may acquire mutations that interfere with PROTAC binding, which in turn prevents the formation of the essential ternary complex (Target-PROTAC-CRBN).[1]
-
Increased Target Protein Synthesis : To counteract PROTAC-mediated degradation, cells may increase the synthesis of the target protein, thereby maintaining sufficient protein levels for survival.[1]
-
Increased Drug Efflux : The upregulation of drug efflux pumps, such as P-glycoprotein (P-gp), can lower the intracellular concentration of the PROTAC, rendering it less effective.[1]
-
Impaired Ternary Complex Formation : Resistance can be caused by factors that disrupt the formation or stability of the ternary complex, such as steric hindrance from mutations.[1]
-
Activation of Compensatory Pathways : Cells may adapt by upregulating parallel signaling pathways to bypass their dependence on the protein targeted for degradation.[1]
-
Genomic Alterations in E3 Ligase Core Components : Acquired resistance to both VHL- and CRBN-based PROTACs can be caused by genomic alterations that compromise the core components of the respective E3 ligase complexes.[4][5]
Q2: How can I determine if my cells have developed resistance to a CRBN-based PROTAC?
A2: The main sign of resistance is a loss of PROTAC efficacy, which can be observed as:
-
A significant increase in the half-maximal inhibitory concentration (IC50) or degradation concentration (DC50) value in cell viability or degradation assays.[1]
-
The absence of target protein degradation at previously effective PROTAC concentrations, which can be confirmed by Western blotting or mass spectrometry.[1]
Q3: What are some strategies to overcome or circumvent CRBN-mediated resistance?
A3: Yes, several strategies can be employed to circumvent resistance mediated by CRBN alterations:
-
Switching E3 Ligase : A highly effective strategy when CRBN is lost or mutated is to use a PROTAC that hijacks a different E3 ligase, such as VHL.[1][6]
-
CRBN-Independent Degraders : Alternative degradation technologies that do not rely on CRBN, such as lysosome-targeting chimeras (LYTACs), can be explored.[1]
-
Combination Therapies : The CRBN-based PROTAC can be combined with agents that can overcome the specific resistance mechanism, for instance, by using an inhibitor of a compensatory signaling pathway.[1]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[7][8] To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment : This will help identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[7]
-
Test Lower Concentrations : It is advisable to test your PROTAC at lower concentrations (in the nanomolar to low micromolar range) to find the optimal concentration for maximal degradation.[7]
Troubleshooting Guides
Issue: Loss of Target Protein Degradation
If a previously effective CRBN-recruiting PROTAC is no longer degrading its target, this workflow can help identify the cause.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Amine Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for amine coupling reactions. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS-mediated amine coupling?
The optimal pH for amine coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a two-step process.[1][2]
-
Activation Step: The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[1] A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).
-
Coupling Step: The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a pH of 7.0 to 8.5.[1] This is because the primary amine needs to be in its unprotonated, nucleophilic form.[1][3] A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[1]
Q2: My amine coupling reaction has a low yield. What are the potential causes?
Low yields can stem from several factors:
-
Suboptimal pH: Ensure the pH is optimized for both the activation and coupling steps as described above.[1][2]
-
Hydrolysis of NHS ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH values.[1] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.
-
Inactive Reagents: EDC is moisture-sensitive and can degrade. It is crucial to use fresh, high-quality EDC and NHS.[4]
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the activated carboxyl group.[2][3]
-
Steric Hindrance: Sterically hindered carboxylic acids or amines can lead to sluggish reactions.[5]
Q3: What are common side reactions in amine coupling, and how can I minimize them?
Common side reactions include:
-
N-acylurea formation: This occurs when the O-acylisourea intermediate reacts with another amine instead of the intended target. Using an additive like HOBt or NHS can help minimize this.[6]
-
Racemization: For chiral carboxylic acids, racemization can be a significant issue. The use of additives like HOBt or HOAt can help suppress racemization.[6]
-
Hydrolysis of the activated ester: As mentioned, the NHS ester can hydrolyze. Performing the reaction promptly after activation and at an optimal pH can reduce this.[1]
Q4: Which solvents are suitable for amine coupling reactions?
Traditionally, solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2) have been widely used.[7][8] However, greener alternatives have been evaluated and found to be effective, including:[9][10]
-
Dimethyl carbonate (DMC)
-
Ethyl acetate (B1210297) (EtOAc)
-
2-Methyltetrahydrofuran (2-MeTHF)
For solid-phase peptide synthesis, DMF and N-methylpyrrolidinone (NMP) are commonly used to ensure good solvation of the resin and growing peptide chain.[11] In some cases, reactions can even be performed in water.[7][8]
Q5: What are some alternative coupling reagents to EDC/NHS?
Several other coupling reagents are available, each with its own advantages:[6][12][13][14]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient coupling reagent, often used for difficult couplings.[12][15]
-
HBTU/TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/tetrafluoroborate): Common aminium-based reagents.
-
DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide): Carbodiimide reagents where the urea (B33335) byproduct is insoluble (DCC) or soluble (DIC) in common organic solvents.[13][16]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are known for their high reactivity and ability to minimize racemization.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive EDC or NHS | Use fresh, high-quality reagents. Store EDC under anhydrous conditions.[4] |
| Suboptimal pH | Optimize pH for both activation (pH 4.5-6.0) and coupling (pH 7.0-8.5) steps.[1][2] | |
| Presence of primary amine-containing buffers (e.g., Tris) | Use non-amine containing buffers such as MES and PBS.[2][3] | |
| Insufficient mixing | Ensure the reaction mixture is homogenous and well-stirred. | |
| Steric hindrance at the coupling site | Consider using a more powerful coupling reagent like HATU or increasing the reaction temperature and time.[5] | |
| Multiple Products or Impurities | N-acylurea byproduct formation | Add HOBt or NHS to the reaction to form a more stable intermediate.[6] |
| Hydrolysis of the activated ester | Perform the coupling step immediately after activation. Avoid high pH during coupling.[1] | |
| Racemization of chiral starting materials | Use additives like HOBt or HOAt to suppress epimerization.[6] | |
| Poor Reproducibility | Inconsistent quality of reagents | Use reagents from a reliable source and handle them properly to avoid degradation. |
| Variations in reaction conditions | Carefully control reaction parameters such as temperature, pH, and reaction time. | |
| Water contamination | Use anhydrous solvents and reagents, especially when working with water-sensitive compounds.[17] |
Quantitative Data Summary
Table 1: Recommended pH Ranges for Two-Step EDC/NHS Coupling
| Reaction Step | Recommended pH Range | Commonly Used Buffer | Rationale |
| Carboxyl Activation | 4.5 - 6.0 | 0.1 M MES | Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[1] |
| Amine Coupling | 7.0 - 8.5 | PBS (pH 7.2-7.4) | Ensures the primary amine is deprotonated and nucleophilic.[1] |
Table 2: Overview of Common Amine Coupling Reagents
| Reagent | Full Name | Class | Key Features |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble, allowing for easy removal of the urea byproduct.[16] |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Forms an insoluble dicyclohexylurea (DCU) byproduct that can be removed by filtration.[16] |
| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Aminium Salt | Highly reactive, suitable for sterically hindered couplings and reduces racemization.[12][15] |
| HOBt | 1-Hydroxybenzotriazole | Additive | Used with carbodiimides to increase efficiency and reduce side reactions like racemization and N-acylurea formation.[6] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Efficient coupling reagent with low racemization potential.[13] |
Experimental Protocols
Standard Protocol for EDC/NHS Amine Coupling
This protocol describes a general procedure for coupling a carboxylic acid to a primary amine using EDC and NHS.
Materials:
-
Carboxylic acid-containing molecule
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.4
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMSO or DMF (if needed to dissolve reagents)
Procedure:
-
Prepare Reactants:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Prepare fresh solutions of EDC and NHS in anhydrous DMSO or DMF, or directly add the solid to the reaction.
-
Add a 5- to 10-fold molar excess of EDC and NHS to the carboxylic acid solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Amine Coupling:
-
Immediately add the activated carboxylic acid solution to the amine-containing molecule solution. The final pH of the reaction mixture should be between 7.2 and 8.0.
-
Alternatively, perform a buffer exchange on the activated molecule solution into the Coupling Buffer using a desalting column before adding it to the amine solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted NHS esters by adding the Quenching Solution and incubating for 15 minutes.
-
Purify the final conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC.
-
Visualizations
Caption: EDC/NHS amine coupling reaction pathway.
Caption: Troubleshooting flowchart for amine coupling.
Caption: Two-step pH optimization for amine coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. bachem.com [bachem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. growingscience.com [growingscience.com]
- 13. hepatochem.com [hepatochem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Optimizing PROTAC Efficacy: A Comparative Analysis of Thalidomide-Based C4 and C6 Alkyl Linkers
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm-shifting therapeutic modality. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest. The architecture of a PROTAC, comprising a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker, is a critical determinant of its efficacy. Among the most utilized E3 ligase ligands are thalidomide (B1683933) and its analogs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase.
This guide provides a comparative overview of two commonly employed alkyl linkers, Thalidomide-NH-C4-NH2 and Thalidomide-NH-C6-NH2, in the design of thalidomide-based PROTACs. While a direct head-to-head comparison for a single target protein is often context-dependent and requires empirical validation, this document synthesizes available data to inform the rational design of novel degraders. We will delve into the impact of linker length on degradation potency, provide detailed experimental protocols for evaluation, and visualize key pathways and workflows.
The Decisive Role of the Linker in PROTAC Function
The linker is not a mere passive spacer; it actively modulates the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] Its length, composition, and rigidity are pivotal in dictating the efficacy, selectivity, and physicochemical properties of the degrader.[1] An optimal linker facilitates a favorable orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[1]
Quantitative Comparison of C4 vs. C6 Linker Efficacy
Systematic studies on the impact of alkyl linker length have demonstrated that even subtle changes can significantly alter degradation potency (DC50) and maximal degradation (Dmax). The optimal linker length is highly dependent on the specific target protein and the warhead used. Below is a summary of representative data for thalidomide-based PROTACs employing C4 and C6-like linkers targeting different proteins. It is important to note that these are not direct comparisons but serve to illustrate the range of activities observed.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| PTD10 | BTK | Pomalidomide | C4-like | 0.5 | >95 | Not Specified |
| PTD16 | BTK | Pomalidomide | C5-like | ~1.7 | >95 | Not Specified |
| Compound A | BRD4 | Thalidomide | C4-based | 15 | ~90 | HEK293T |
| Compound B | BRD4 | Thalidomide | C6-based | 8 | >95 | HEK293T |
Data Interpretation: The presented data, synthesized from multiple sources, underscores that both C4 and C6 alkyl linkers can yield highly potent PROTACs. The seemingly minor difference of two methylene (B1212753) units can influence the geometry of the ternary complex, leading to variations in degradation efficacy. For instance, in the case of the illustrative BRD4 degraders, the C6 linker demonstrated slightly higher potency. Conversely, for BTK, a shorter C4-like linker appeared more effective. This highlights the necessity of empirical testing for each new target.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for the synthesis and evaluation of thalidomide-based PROTACs with varying linker lengths.
General Synthesis of Thalidomide-NH-Alkyl-NH2 Linkers and PROTAC Conjugation
This protocol outlines a representative synthesis of a thalidomide-based PROTAC.
Materials:
-
4-Fluorothalidomide
-
N-Boc-1,4-diaminobutane (for C4 linker) or N-Boc-1,6-diaminohexane (for C6 linker)
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Target protein ligand with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Reversed-phase HPLC for purification
Procedure:
-
Synthesis of Boc-protected thalidomide linker:
-
Dissolve 4-fluorothalidomide and N-Boc-diaminoalkane (1.2 equivalents) in DMSO.
-
Add DIPEA (3 equivalents) and stir the reaction at 80°C for 16 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Purify the crude product by flash chromatography to obtain the Boc-protected thalidomide-linker.
-
-
Boc deprotection:
-
Dissolve the Boc-protected linker in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 2 hours.
-
Concentrate the solution in vacuo to yield the thalidomide-NH-alkyl-NH2 TFA salt.
-
-
PROTAC conjugation:
-
Dissolve the target protein ligand (1 equivalent), the thalidomide-linker TFA salt (1.1 equivalents), and HATU (1.2 equivalents) in DMF.
-
Add DIPEA (3 equivalents) and stir at room temperature for 4 hours.
-
Purify the final PROTAC by reversed-phase HPLC.
-
Cellular Degradation Assay (Western Blot)
This widely used technique allows for the quantification of target protein degradation.[2]
Materials:
-
Cell line expressing the target protein
-
PROTACs with C4 and C6 linkers
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell lysis:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values using a non-linear regression model.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Alkyl vs. PEG Linkers for Thalidomide PROTACs: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. For thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, the choice of linker is paramount. This guide provides a detailed comparison of two of the most common linker types—alkyl chains and polyethylene (B3416737) glycol (PEG) chains—supported by experimental data to inform the rational design of next-generation protein degraders.
Core Principles: Alkyl and PEG Linkers
The linker is not a passive spacer; its composition, length, and flexibility profoundly influence a PROTAC's efficacy and drug-like properties.[1][2] Alkyl and PEG linkers represent two distinct approaches to tethering the thalidomide (B1683933) moiety to the target-binding ligand, each with its own set of advantages and disadvantages.
Alkyl linkers , composed of saturated or unsaturated hydrocarbon chains, are characterized by their hydrophobicity and relative rigidity.[1] This hydrophobicity can enhance cell permeability, a crucial attribute for PROTACs to reach their intracellular targets.[1] However, excessive hydrophobicity may lead to poor aqueous solubility and potential off-target effects.[1] The rigidity of shorter alkyl chains can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation, but may also introduce steric hindrance if the geometry is not favorable.[1]
PEG linkers , on the other hand, are hydrophilic and flexible due to the repeating ethylene (B1197577) glycol units.[1][3] This hydrophilicity generally improves the aqueous solubility of PROTACs, which is often a challenge for these high molecular weight molecules.[1][3] The flexibility of PEG linkers can facilitate the formation of a productive ternary complex by allowing the PROTAC to adopt multiple orientations.[1] However, this same flexibility can sometimes lead to non-productive binding modes.
Quantitative Data Comparison
The optimal linker is highly dependent on the specific POI and the overall architecture of the PROTAC. The following tables summarize representative data from studies on thalidomide-based PROTACs, illustrating the impact of alkyl and PEG linkers on degradation efficiency and physicochemical properties.
| PROTAC System (Target-Linker-E3 Ligase) | Linker Composition & Length | DC50 (nM) | Dmax (%) | Reference |
| BRD4-PEG-CRBN | 4 PEG units | Less Potent | Lower | [4] |
| BRD4-PEG-CRBN | 8 PEG units | More Potent | Higher | [4] |
| BRD4-PEG-CRBN | PEG2 | 87 | ~70 | [3] |
| BRD4-PEG-CRBN | PEG3 | 43 | ~85 | [3] |
| BRD4-PEG-CRBN | PEG4 | 22 | >90 | [3] |
| BRD4-PEG-CRBN | PEG5 | 15 | >95 | [2][3] |
| BRD4-Alkyl-CRBN | Alkyl C5 | 50 | 85 | [2] |
| BTK-PEG-CRBN | 3 PEG units | ~10 | ~80 | [1] |
| BTK-PEG-CRBN | 4 PEG units | ~5 | >90 | [1] |
Table 1: Degradation Potency and Efficacy. This table highlights that both PEG and alkyl linkers can yield potent degraders with low nanomolar DC50 values. The optimal linker length is target-dependent and often requires empirical determination. For instance, in the case of BTK degraders, a slightly longer PEG linker resulted in improved Dmax.[1]
| Property | Alkyl Linker | PEG Linker | Key Considerations |
| Solubility | Generally lower (hydrophobic) | Generally higher (hydrophilic) | Improved solubility can be advantageous for formulation and bioavailability.[5] |
| Cell Permeability | Can be higher due to hydrophobicity | Can be enhanced by the "molecular chameleon" effect | Permeability is a complex property influenced by multiple factors beyond the linker.[5] |
| Metabolic Stability | Generally considered to have good metabolic stability | May be susceptible to oxidative metabolism | Linker stability is crucial for maintaining PROTAC integrity in vivo.[5] |
| Flexibility | Less flexible, tunable with chain length | Highly flexible | Flexibility impacts the ability to form a stable and productive ternary complex.[1] |
Table 2: Comparative Physicochemical and Pharmacokinetic Properties. This table provides a general overview of the expected properties conferred by each linker type. The choice between them often involves a trade-off between properties like solubility and permeability.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Generalized workflow for evaluating PROTAC efficacy.
Caption: Relationship between linker choice and PROTAC properties.
Experimental Protocols
To ensure the reproducibility of the findings, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps for quantifying target protein degradation in cells treated with PROTACs.
1. Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that models passive transcellular permeability.
1. Plate Preparation:
-
Prepare a donor plate containing the PROTACs dissolved in a suitable buffer.
-
Prepare an acceptor plate containing a buffer, which may also contain a surfactant to improve the solubility of the permeated compound.
-
The filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
2. Assay Procedure:
-
Place the filter plate on top of the donor plate, ensuring the lipid membrane is in contact with the PROTAC solution.
-
Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A]_t / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A]_t is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
In Vivo Pharmacokinetic (PK) Study
This protocol provides a general framework for assessing the pharmacokinetic properties of PROTACs in an animal model (e.g., mice).
1. Animal Dosing:
-
Administer the PROTAC to a cohort of mice via intravenous (IV) and oral (PO) routes.
-
The dosing vehicle and concentration should be optimized for each PROTAC.
2. Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
3. Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the PROTAC in plasma.
-
Analyze the plasma samples to determine the concentration of the PROTAC at each time point.
4. Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Area under the curve (AUC)
-
Bioavailability (F%)
-
Conclusion
The choice between alkyl and PEG linkers in the design of thalidomide-based PROTACs is a nuanced decision that requires careful consideration of the desired properties of the final molecule. While alkyl linkers can offer enhanced cell permeability and metabolic stability, PEG linkers provide improved solubility and flexibility. The optimal linker is highly target-dependent, and empirical evaluation of a library of PROTACs with varying linker compositions and lengths is often necessary to identify the lead candidate with the best overall profile of potency, selectivity, and drug-like properties. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of novel PROTACs, enabling researchers to make data-driven decisions in the pursuit of new protein-degrading therapeutics.
References
Thalidomide vs. Pomalidomide: A Comparative Guide for Cereblon Ligand Researchers
For Immediate Publication
A comprehensive analysis of thalidomide (B1683933) and its analogue pomalidomide (B1683931), focusing on their roles as cereblon (CRBN) E3 ligase modulators. This guide provides a detailed comparison of their binding affinities, degradation capabilities, and methodologies for their study, aimed at researchers, scientists, and drug development professionals.
Thalidomide, a drug with a notorious past, has been repurposed as a valuable therapeutic agent, particularly in the treatment of multiple myeloma. Its mechanism of action, and that of its more potent analogue pomalidomide, centers on their ability to bind to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event "hijacks" the cellular ubiquitin-proteasome system, inducing the degradation of specific target proteins, known as neosubstrates, which are not the natural targets of the CRBN E3 ligase. This guide provides a comparative overview of thalidomide and pomalidomide, detailing their interactions with cereblon and the subsequent downstream effects.
Mechanism of Action: A Tale of Two Glues
Both thalidomide and pomalidomide act as "molecular glues," facilitating the interaction between CRBN and neosubstrates.[1] The primary targets responsible for their anti-myeloma effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The degradation of these factors leads to the downregulation of key survival proteins in multiple myeloma cells, such as c-Myc and IRF4, ultimately resulting in apoptosis.[3] While both drugs share this fundamental mechanism, pomalidomide exhibits significantly higher potency in both CRBN binding and the induction of neosubstrate degradation.
dot
Caption: Mechanism of action for thalidomide and pomalidomide.
Quantitative Data Comparison
The following tables summarize the key quantitative data for thalidomide and pomalidomide, highlighting the superior potency of pomalidomide.
Table 1: Binding Affinity to Cereblon (CRBN)
| Compound | Assay Type | Kd / Ki (nM) | Reference(s) |
| Thalidomide | Competitive Titration | ~250 | [4] |
| Pomalidomide | Competitive Titration | ~157 | [4] |
Table 2: Neosubstrate Degradation (DC50)
| Compound | Neosubstrate | DC50 (nM) | Cell Line | Reference(s) |
| Pomalidomide | IKZF1 | 292.9 | HEK293T | [2] |
| Pomalidomide | IKZF3 | 8.7 | MM1S | [1] |
Table 3: Anti-proliferative Activity in Multiple Myeloma (IC50)
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Thalidomide | Multiple Myeloma Cell Lines | >10 | |
| Pomalidomide | RPMI8226 | 8 | [1] |
| Pomalidomide | OPM2 | 10 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.
Cereblon Binding Assay: Fluorescence Polarization (FP)
This assay quantitatively determines the binding affinity of a compound to CRBN by measuring the change in fluorescence polarization of a fluorescently labeled ligand.
Principle: A small, fluorescently labeled thalidomide analogue (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger CRBN protein, the tracer's rotation slows, leading to an increase in polarization. A test compound that competes with the tracer for CRBN binding will cause a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant CRBN protein in assay buffer.
-
Prepare a stock solution of a fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds (thalidomide and pomalidomide) in the assay buffer.
-
-
Assay Procedure:
-
In a black, low-volume microplate, add the assay buffer.
-
Add the test compound dilutions to the respective wells.
-
Add the CRBN protein solution to all wells except the negative control.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters.
-
Plot the change in fluorescence polarization against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
dot
References
- 1. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Protein Degradation: A Comparative Guide to Western Blot and its Alternatives
For researchers in drug discovery and cell biology, confirming the specific, on-target degradation of a protein of interest is a critical step in validating novel therapeutics like PROTACs and molecular glues. While Western blotting is a foundational technique for this purpose, a multi-pronged approach using orthogonal methods is essential for generating robust and reliable data. This guide provides a comprehensive comparison of Western blot with alternative validation methods, complete with experimental protocols and quantitative data.
Methodological Showdown: Western Blot vs. The Alternatives
Western blotting provides a straightforward, visual confirmation of protein loss. However, its semi-quantitative nature and lower throughput can be limitations.[1] Alternative methods offer distinct advantages in terms of sensitivity, quantitation, and scalability.
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| Western Blot | Immuno-detection of a specific protein after size-based separation by gel electrophoresis.[2] | - Direct visualization of protein levels- Widely accessible and established- Can detect changes in protein size (e.g., post-translational modifications)[3] | - Semi-quantitative- Lower throughput- Dependent on antibody quality[1]- Can be time-consuming | - Initial confirmation of protein degradation- Analysis of a small number of samples- Validation of hits from high-throughput screens |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of proteins and their post-translational modifications in a complex sample.[4] | - Unbiased, proteome-wide analysis- Highly quantitative and sensitive- Can identify off-target effects and changes in protein networks[5] | - Requires specialized equipment and expertise- Data analysis can be complex- Higher cost per sample | - Global off-target analysis- Discovery of novel substrates for E3 ligases- In-depth validation of lead compounds |
| HiBiT/NanoBRET Assays | A bioluminescent reporter system where a small peptide tag (HiBiT) is knocked into the endogenous protein of interest. Its luminescence, produced upon binding to LgBiT, is proportional to the protein level.[1] | - Real-time, kinetic measurements in live cells- Highly sensitive and quantitative- High-throughput compatible[6] | - Requires CRISPR-based cell line engineering- The tag could potentially interfere with protein function[1] | - High-throughput screening of degrader libraries- Detailed kinetic analysis of degradation- Measuring ternary complex formation[7] |
| CRISPR-based Validation (e.g., dTAG) | Fusion of the target protein to a "degradation tag" (dTAG) that can be induced to degrade by a specific small molecule, allowing for rapid and selective protein removal. | - Rapid and reversible control of protein levels- Validates the phenotypic consequence of losing the target protein- Can be applied to any intracellular protein[8] | - Requires genetic modification of the target protein- The tag itself could have unforeseen effects | - Target validation and deconvolution- Studying the function of essential proteins- Elucidating complex biological pathways |
| Reporter-based Growth Assays | The degradation of a reporter protein (often fused to a selectable marker) is coupled to a measurable output like cell growth.[9][10][11] | - Simple, cost-effective readout- Amenable to high-throughput screening | - Indirect measure of degradation- May not be suitable for all cell types or targets | - Large-scale genetic or compound screens for factors involved in protein degradation |
Quantitative Data at a Glance
The efficacy of a protein degrader is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[5] Here's a comparative look at how these metrics can be determined using different techniques.
| Method | DC50 Determination | Dmax Measurement | Example Data (Hypothetical BRD4 Degrader) |
| Quantitative Western Blot | Densitometry analysis of protein bands across a degrader concentration range.[12] | The lowest band intensity relative to the vehicle control.[12] | DC50: ~20 nM, Dmax: >90%[5] |
| Mass Spectrometry | Label-free or tandem mass tag (TMT) quantification of peptide abundance across different degrader concentrations. | The lowest measured abundance of the target protein's peptides. | DC50: ~15 nM, Dmax: >95%[5] |
| HiBiT/NanoBRET Assay | Luminescence measurements at various degrader concentrations, followed by curve fitting.[5] | The maximal reduction in luminescence signal.[5] | DC50: ~10 nM, Dmax: >98%[5] |
Visualizing the Pathways and a Workflow
To better understand the processes involved, the following diagrams illustrate the key signaling pathway for targeted protein degradation and a typical experimental workflow for its validation.
Caption: The signaling pathway of degrader-mediated protein degradation.[13]
Caption: A typical workflow for validating on-target protein degradation.[14]
Detailed Experimental Protocols
Quantitative Western Blot for Protein Degradation
This protocol outlines the key steps for assessing protein degradation via Western blot.[13][14]
-
Cell Treatment and Lysis:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the degrader molecule for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[13] Include a vehicle-only control.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Keep samples on ice to prevent protein degradation.[2]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[13]
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes (with exceptions for some membrane proteins).[15][16]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.[13]
-
Perform electrophoresis to separate proteins by size.[16]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[13]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin).[3]
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.[13]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[14]
-
Normalize the intensity of the target protein band to the corresponding loading control band.[17]
-
Calculate the percentage of degradation relative to the vehicle-treated control.[14]
-
Mass Spectrometry-based Proteomics
-
Sample Preparation:
-
Prepare cell lysates as described for Western blotting.
-
Perform in-solution or in-gel digestion of proteins into peptides using an enzyme like trypsin.
-
For quantitative analysis, label peptides with isobaric tags (e.g., TMT) or proceed with label-free quantification.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to determine their sequence and abundance.[18]
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance upon degrader treatment.
-
HiBiT Lytic Detection Assay
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the protein of interest.
-
Select and validate a clonal cell line expressing the HiBiT-tagged protein.
-
-
Assay Performance:
-
Plate the engineered cells in a multi-well plate.
-
Treat cells with the degrader compound at various concentrations.
-
Add a lytic reagent containing the LgBiT protein and a substrate.
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.
-
References
- 1. promega.co.jp [promega.co.jp]
- 2. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 3. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protein Degradation and PROTACs [promega.com]
- 7. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]
- 9. Reporter-based Growth Assay for Systematic Analysis of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reporter-based growth assay for systematic analysis of protein degradation. | RAVID LAB [ravidlab.huji.ac.il]
- 11. Video: Reporter-based Growth Assay for Systematic Analysis of Protein Degradation [jove.com]
- 12. Advanced Western Blotting Solutions for Targeted Protein Degradation Research :: ProteinSimple [proteinsimple.jp]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 17. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Analysis of Electroblotted Proteins by Mass Spectrometry: Protein Identification after Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Neosubstrate Degradation for CRBN-Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of current methodologies for evaluating the degradation of neosubstrates induced by Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs). This guide includes detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in the selection of appropriate assays for robust and reliable assessment.
PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1] CRBN, a substrate receptor for the CRL4 E3 ubiquitin ligase complex, is frequently utilized by PROTACs to tag target proteins, or "neosubstrates," for degradation.[2][3] The formation of a stable ternary complex between the PROTAC, CRBN, and the neosubstrate is a critical initiating step in this process, leading to polyubiquitination of the target and its subsequent destruction by the proteasome.[4][][6] Accurate and comprehensive assessment of this induced degradation is paramount for the development of effective and specific PROTAC-based therapeutics.
Comparison of Key Methodologies
A variety of biochemical, biophysical, and cellular assays are available to characterize the efficacy and mechanism of action of CRBN-based PROTACs. The choice of assay depends on the specific question being addressed, from initial screening and potency determination to in-depth mechanistic studies and off-target profiling.
| Assay Type | Method | Information Provided | Throughput | Format |
| Cellular Degradation | Western Blot / Simple Western | Target protein levels, DC50, Dmax | Low to Medium | Cellular |
| NanoBRET™/HiBiT Lytic Assays | Real-time protein degradation kinetics, DC50 | High | Cellular | |
| Mass Spectrometry (Proteomics) | Global proteome profiling, off-target identification, degradation specificity | Low to Medium | Cellular | |
| Ternary Complex Formation | NanoBRET™ Ternary Complex Assay | In-cell complex formation, kinetic analysis | High | Cellular |
| Co-Immunoprecipitation (Co-IP) | Confirmation of in-cell protein-protein interactions | Low | Cellular | |
| Surface Plasmon Resonance (SPR) | Binding affinities (KD), kinetics (kon, koff), cooperativity | Medium | Biochemical | |
| Isothermal Titration Calorimetry (ITC) | Binding affinities (KD), thermodynamics (ΔH, ΔS) | Low | Biochemical | |
| Fluorescence Polarization (FP) | Binding affinities (KD), cooperativity | High | Biochemical | |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Target engagement in cells and tissues | Medium | Cellular |
| NanoBRET™ Target Engagement Assay | Intracellular target occupancy | High | Cellular | |
| Ubiquitination | In-vitro Ubiquitination Assay | Confirmation of target ubiquitination | Low | Biochemical |
| NanoBRET™ Ubiquitination Assay | Real-time monitoring of in-cell ubiquitination | High | Cellular |
Quantitative Data Summary
The following table summarizes key quantitative parameters used to assess PROTAC performance. DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum degradation achieved. Binding affinities (KD) and cooperativity (α) are crucial for understanding the formation and stability of the ternary complex.
| Parameter | Definition | Typical Range | Significance |
| DC50 | Concentration for 50% degradation | pM to µM | Potency of the PROTAC |
| Dmax | Maximum percentage of degradation | 0-100% | Efficacy of the PROTAC |
| KD (binary) | Dissociation constant for PROTAC-protein binding | nM to µM | Affinity to target or E3 ligase |
| KD (ternary) | Dissociation constant for the ternary complex | pM to µM | Stability of the ternary complex |
| Cooperativity (α) | Factor by which the binding of one protein enhances binding of the other | >1 (positive), <1 (negative) | Stability and favorability of ternary complex formation |
Experimental Protocols
Western Blotting for Neosubstrate Degradation
This protocol provides a standard method to assess the reduction in target protein levels following PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, MM1S) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).[4]
b. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
d. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the neosubstrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
e. Data Analysis:
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[1]
NanoBRET™ Assay for Ternary Complex Formation
This protocol outlines a live-cell method to monitor the formation of the neosubstrate-PROTAC-CRBN ternary complex.[7]
a. Cell Preparation:
-
Co-transfect HEK293T cells with plasmids expressing the neosubstrate fused to NanoLuc® luciferase (energy donor) and CRBN fused to HaloTag® (energy acceptor).[7]
-
Alternatively, use CRISPR/Cas9 to endogenously tag the neosubstrate with HiBiT and express LgBiT, along with HaloTag®-CRBN.[8]
-
Plate the transfected cells in a 96-well or 384-well plate.
b. Labeling and Treatment:
-
Label the HaloTag®-CRBN with a cell-permeable fluorescent HaloTag® ligand (e.g., HaloTag® NanoBRET™ 618 Ligand).[7]
-
Treat the cells with a range of PROTAC concentrations.
-
To prevent degradation from interfering with the complex formation signal, cells can be pre-treated with a proteasome inhibitor like MG132.[7]
c. Signal Detection:
-
Add the Nano-Glo® substrate to the cells.
-
Measure both the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm) using a plate reader equipped for BRET measurements.
d. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Mass Spectrometry-Based Proteomics for Off-Target Profiling
This protocol provides a general workflow for the unbiased identification of off-target proteins degraded by a CRBN-based PROTAC.[9][10]
a. Cell Culture and Treatment:
-
Culture cells (e.g., in four different human cell lines to cover a broad proteome) and treat with the PROTAC at a concentration that induces significant degradation of the intended target, along with a vehicle control.[11]
-
Include a negative control, such as an inactive epimer of the PROTAC, if available.
b. Sample Preparation:
-
Harvest and lyse the cells.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.[10]
c. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by reverse-phase liquid chromatography.
-
Analyze the peptides using a high-resolution mass spectrometer.
d. Data Analysis:
-
Use specialized software to identify and quantify the proteins in each sample.
-
Determine the proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls. These are potential off-targets.[10]
e. Validation:
-
Validate the degradation of potential off-targets using an orthogonal method, such as Western blotting.[10]
Visualizing the Process: Workflows and Pathways
Figure 1: Mechanism of CRBN-based PROTAC action.
Figure 2: Experimental workflow for assessing neosubstrate degradation.
Figure 3: Logical relationships between concepts and assays.
References
- 1. Automated Profiling Of PROTAC-Induced Cereblon Neosubstrate Degradation Using Simple Western [bioprocessonline.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 6. mdpi.com [mdpi.com]
- 7. Ternary Complex Formation [promega.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of E3 Ligase Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of PROTAC design is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker is not a mere spacer; its composition, length, and attachment points profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides a comparative analysis of different E3 ligase linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Crucial Role of the Linker in PROTAC Efficacy
An optimally designed linker facilitates the formation of a stable and catalytically competent ternary complex, comprising the target protein, the PROTAC, and the E3 ligase. This ternary complex is a prerequisite for the ubiquitination of the target protein and its subsequent degradation by the proteasome. The linker's characteristics dictate the spatial arrangement of the target protein and the E3 ligase, influencing the efficiency of this process. Key linker properties that are subject to optimization include its chemical composition, length, and the points of attachment to the two ligands.
Comparative Analysis of Linker Composition
The chemical nature of the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. The most common linker types are polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and rigid linkers.
Table 1: Quantitative Comparison of Different Linker Types
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| PEG | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 8.9 | >95 | Ramos |
| Alkyl | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 21 | >95 | Ramos |
| Rigid (Piperazine) | Androgen Receptor (AR) | Von Hippel-Lindau (VHL) | <1 | >90 | LNCaP |
| PEG | Epidermal Growth Factor Receptor (EGFR) | Cereblon (CRBN) | 5.6 | ~90 | H1975 |
| Alkyl | Epidermal Growth Factor Receptor (EGFR) | Cereblon (CRBN) | 12.3 | ~85 | H1975 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is compiled from multiple sources and serves for comparative illustration. Direct comparison between different studies should be made with caution.
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible, often enhancing the solubility and cell permeability of the PROTAC molecule. The length of the PEG chain is a critical parameter that requires optimization for each specific target.[1][2]
Alkyl Chains: These provide a more hydrophobic and flexible connection. While synthetically straightforward, their hydrophobicity can sometimes negatively impact solubility. Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform PEGylated counterparts in membrane permeability.[3]
Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine (B1678402) or piperidine (B6355638) rings, or alkynes to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more favorable and specific interactions within the ternary complex and improving selectivity and potency.[2]
The Impact of Linker Length
The length of the linker is a critical determinant of a PROTAC's ability to form a productive ternary complex. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, a linker that is too long may not effectively bring the two proteins into close proximity for efficient ubiquitination. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be empirically determined.[1][4]
Table 2: Impact of PEG Linker Length on ERα Degradation
| PROTAC | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| PROTAC 1 | 9 | ~50 | >10 |
| PROTAC 2 | 12 | ~75 | ~5 |
| PROTAC 3 | 16 | ~95 | ~1 |
| PROTAC 4 | 19 | ~70 | ~5 |
| PROTAC 5 | 21 | ~60 | >10 |
Data from a study on Estrogen Receptor α (ERα)-targeting PROTACs with a VHL ligand.[5] This data illustrates a clear optimal linker length for this specific system.
The Significance of Linker Attachment Points
The points at which the linker is connected to the target-binding ligand and the E3 ligase ligand are crucial. An improper attachment point can disrupt the binding of the ligand to its protein partner or orient the recruited protein in a non-productive manner for ubiquitination. Studies on thalidomide-based PROTACs have shown that the linker attachment point on the Cereblon (CRBN) ligand significantly affects the stability and degradation capacity of the resulting PROTAC.[3][6]
Table 3: Influence of Linker Attachment Point on Thalidomide-Based Ligands
| Compound | Attachment Point | % Stability (pH 7.4) | % IKZF1 Depletion |
| T01 | Position 4 (aminoalkyl) | 80 | 64 |
| T02 | Position 4 (alternative linker) | 70 | 19 |
| T05 | Position 4 (alkylether) | >95 | 10 |
| T09 | Position 5 (alkylether) | >95 | <5 |
Data from a study on the stability and neosubstrate degradation of phthalimide-based CRBN ligands.[6] This highlights that the attachment point and the linker chemistry at that point are critical for both stability and activity.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid researchers in the evaluation of E3 ligase linkers.
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTACs with different linkers
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.[6]
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation. Calculate DC50 and Dmax values from the dose-response data.[7]
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique to measure the real-time kinetics of binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated)
-
Biotinylated E3 ligase (e.g., CRBN or VHL)
-
Target protein
-
PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
E3 Ligase Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip to an appropriate response level.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of PROTAC concentrations over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface. The increase in binding response compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[8][9]
Cell Viability Assay (MTS Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
Cells seeded in a 96-well plate
-
PROTACs
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. Treat with various concentrations of the PROTAC and incubate for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Calculate cell viability relative to the vehicle-treated control cells.
Conclusion
The linker is a pivotal component in the design of effective PROTACs, with its chemical composition, length, and attachment points all playing crucial roles in determining the molecule's performance. While flexible linkers like PEG and alkyl chains offer synthetic accessibility, rigid linkers can provide advantages in terms of potency and selectivity. The optimal linker design is highly dependent on the specific target protein and E3 ligase pair and requires empirical validation through a suite of biophysical and cellular assays. A systematic approach to linker optimization, guided by the principles and experimental methodologies outlined in this guide, will be instrumental in the development of next-generation protein degraders with enhanced therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aragen.com [aragen.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Binding Affinity of Thalidomide-Based Linkers to Cereblon (CRBN): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). The binding affinity of the CRBN-recruiting moiety, typically a derivative of thalidomide (B1683933), is a critical determinant of the efficacy of these heterobifunctional molecules. This guide provides a comparative analysis of the binding affinities of various thalidomide-based linkers to CRBN, supported by experimental data and detailed protocols to aid in the design and evaluation of novel PROTACs.
Quantitative Binding Affinity Data
The binding affinity of thalidomide and its analogs to CRBN has been determined using various biophysical assays. The following table summarizes reported binding constants for key derivatives. It is important to note that affinity values can vary based on experimental conditions, protein constructs, and the specific assay employed.
| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Notes |
| Thalidomide | ~250 nM (Kd)[1][2][3] | Isothermal Titration Calorimetry (ITC) | Baseline affinity for the parent molecule. |
| (S)-Thalidomide | ~10-fold stronger binding than (R)-enantiomer[4] | Not Specified | Demonstrates enantioselective binding of CRBN. |
| Lenalidomide | ~178 nM (Kd)[1][2] | Not Specified | Binds more strongly than thalidomide. |
| Pomalidomide | ~157 nM (Kd)[1][2] | Not Specified | Exhibits stronger binding than thalidomide. |
| CC-220 (Iberdomide) | 60 nM (IC50)[5] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A high-affinity binder. |
| CC-885 | 0.43 nM (IC50)[6] | TR-FRET | Demonstrates very high potency for CRBN. |
| Thalidomide-O-PEG3-alcohol | Not Publicly Available[1] | - | A common linker used in PROTAC synthesis; binding affinity is expected to be comparable to thalidomide as the core binding motif is retained.[1] |
Signaling Pathway and Experimental Workflow
The interaction between a thalidomide-based PROTAC and CRBN is the initial step in a cascade leading to the degradation of a target protein. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for assessing binding affinity.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Target Engagement in Cells: CETSA vs. Alternatives
For researchers, scientists, and drug development professionals, confirming that a drug candidate physically interacts with its intended target within the complex milieu of a living cell is a cornerstone of modern therapeutic development. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful, label-free method for verifying target engagement in a physiologically relevant setting. This guide provides an objective comparison of CETSA with other prominent techniques—Drug Affinity Responsive Target Stability (DARTS), NanoBioluminescence Resonance Energy Transfer (NanoBRET™), and Photoaffinity Labeling (PAL)—supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The principle behind many target engagement assays lies in the increased stability of a protein when it is bound by a ligand, such as a small molecule inhibitor. This stabilization can be measured in various ways, providing direct evidence of a drug-target interaction.
At a Glance: Comparing Target Engagement Methodologies
To facilitate a clear understanding of the strengths and weaknesses of each technique, the following table summarizes their key features and performance metrics.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | NanoBioluminescence Resonance Energy Transfer (NanoBRET) | Photoaffinity Labeling (PAL) |
| Principle | Ligand binding increases protein thermal stability. | Ligand binding protects the protein from protease digestion. | Competitive displacement of a fluorescent tracer from a NanoLuc-tagged protein by a compound. | A photoreactive compound analog forms a covalent bond with the target upon UV irradiation. |
| Cellular Context | Intact cells, cell lysates, or tissue samples. | Primarily cell lysates; can be adapted for tissues. | Live cells. | Live cells or cell lysates. |
| Labeling Requirement | Label-free for endogenous proteins. | Label-free for endogenous proteins. | Requires genetic tagging of the target protein (NanoLuc) and a fluorescent tracer. | Requires chemical modification of the compound to include a photoreactive group and often a reporter tag. |
| Throughput | Low (Western Blot) to high (HT-CETSA with AlphaLISA or similar).[1][2][3] | Low to moderate. | High-throughput compatible. | Low to moderate. |
| Sensitivity | High for proteins with a distinct thermal shift.[4] | Moderate, dependent on the degree of protection from proteolysis.[4] | High, capable of detecting interactions in real-time. | High, can capture transient interactions. |
| Quantitative Capability | Quantitative, allows for determination of EC50 and melting temperature shifts (ΔTm).[4] | Semi-quantitative, provides a dose-dependent protection profile.[4] | Highly quantitative, measures affinity (Kd or IC50) and residence time.[5][6] | Can be quantitative with careful experimental design. |
| Detection Method | Western Blot, Mass Spectrometry (TPP), AlphaLISA, ELISA. | SDS-PAGE, Western Blot, Mass Spectrometry. | Luminescence and fluorescence detection (BRET ratio). | Mass Spectrometry, Western Blot, Fluorescence imaging. |
Visualizing the Workflows
To further elucidate the experimental processes, the following diagrams illustrate the general workflow of a CETSA experiment and a comparative overview of the four techniques.
Figure 1. General workflow of a Cellular Thermal Shift Assay (CETSA) experiment.
Figure 2. Logical comparison of key target engagement confirmation methods.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments discussed in this guide.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for a Western blot-based CETSA.[7][8][9]
1. Cell Culture and Treatment: a. Culture cells to the desired confluency. b. Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors). c. Aliquot the cell suspension into PCR tubes. d. Treat the cells with the test compound or vehicle control and incubate under appropriate conditions (e.g., 1 hour at 37°C).
2. Heat Challenge: a. Place the PCR tubes in a thermal cycler. b. Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes). A typical temperature range might be 40-70°C, with 4-6 degree increments. c. After heating, cool the samples to room temperature.
3. Cell Lysis and Protein Fractionation: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins. c. Carefully collect the supernatant containing the soluble protein fraction.
4. Protein Quantification and Analysis: a. Determine the protein concentration of the soluble fractions. b. Normalize the protein concentrations for all samples. c. Prepare samples for SDS-PAGE and Western blotting. d. Perform Western blotting using a primary antibody specific to the target protein. e. Quantify the band intensities to determine the amount of soluble protein at each temperature. f. Plot the normalized band intensities against the temperature to generate melting curves and determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the compound.
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol describes a typical DARTS experiment followed by Western blot analysis.[10][11][12][13][14]
1. Lysate Preparation: a. Harvest cells and prepare a cell lysate using a non-denaturing lysis buffer supplemented with protease inhibitors. b. Determine and normalize the protein concentration of the lysate.
2. Compound Incubation: a. Aliquot the cell lysate. b. Treat the aliquots with the test compound at various concentrations or a vehicle control. c. Incubate at room temperature for a specified time (e.g., 1 hour).
3. Protease Digestion: a. Add a protease (e.g., pronase, thermolysin) to each lysate aliquot at a pre-optimized concentration. b. Incubate for a specific duration to allow for partial protein digestion. The time and temperature should be optimized for each target. c. Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.
4. Analysis: a. Separate the protein fragments by SDS-PAGE. b. Perform a Western blot using a primary antibody specific to the target protein. c. Analyze the band intensities. A stronger band in the compound-treated lanes compared to the vehicle control indicates that the compound has bound to and protected the target protein from proteolytic degradation.
NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Protocol
This protocol outlines the general steps for a NanoBRET target engagement assay.[5][6][15][16][17]
1. Cell Preparation and Transfection: a. Genetically fuse the target protein to NanoLuc® luciferase. b. Transfect cells with the plasmid encoding the NanoLuc-target fusion protein. c. Seed the transfected cells into a multi-well plate (e.g., 96- or 384-well).
2. Compound and Tracer Addition: a. Prepare serial dilutions of the test compound. b. Add the test compound or vehicle control to the cells. c. Add a cell-permeable fluorescent tracer that is known to bind to the target protein.
3. Incubation and Signal Detection: a. Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein. b. Add the NanoBRET™ substrate. c. Measure the luminescence and fluorescence signals using a plate reader equipped with appropriate filters.
4. Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission). b. Plot the BRET ratio against the compound concentration. c. Fit the data to a dose-response curve to determine the IC50 of the compound.
Photoaffinity Labeling (PAL) Protocol
This protocol provides a general workflow for a PAL experiment.[18][19][20][21][22][23][24]
1. Probe Synthesis and Cell Treatment: a. Synthesize a photoaffinity probe by chemically modifying the compound of interest to include a photoreactive group (e.g., diazirine, aryl azide) and often a reporter tag (e.g., biotin (B1667282), alkyne). b. Treat cells with the photoaffinity probe and incubate to allow for binding to the target protein.
2. UV Crosslinking: a. Irradiate the cells with UV light at a specific wavelength to activate the photoreactive group. This will form a covalent bond between the probe and its binding partners.
3. Cell Lysis and Protein Enrichment (if applicable): a. Lyse the cells. b. If a reporter tag like biotin was used, enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads).
4. Analysis: a. Elute the enriched proteins. b. Separate the proteins by SDS-PAGE. c. Visualize the labeled proteins (e.g., by silver staining, in-gel fluorescence, or Western blotting if an antibody is available). d. Excise the protein bands of interest and identify the proteins by mass spectrometry.
Conclusion
The choice of a target engagement assay is a critical decision in the drug discovery process. CETSA offers a powerful, label-free method to confirm target engagement in a physiologically relevant context. However, alternative methods such as DARTS, NanoBRET, and Photoaffinity Labeling provide complementary approaches with their own unique advantages. By carefully considering the specific experimental goals, the nature of the target protein, and the available resources, researchers can select the most appropriate technique to confidently validate the interaction of their compounds with their intended cellular targets.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.de]
- 6. news-medical.net [news-medical.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 12. What Are the DARTS Steps? Is Mass Spectrometry After Staining or Target Identification? How if Stained Proteins Change? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 16. eubopen.org [eubopen.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Photoaffinity Labelling | Domainex [domainex.co.uk]
- 21. escholarship.org [escholarship.org]
- 22. portlandpress.com [portlandpress.com]
- 23. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating PROTAC Specificity with Quantitative Proteomics
For: Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than just inhibiting them. However, the critical challenge in PROTAC development is ensuring they degrade only their intended target. Off-target protein degradation can lead to unforeseen toxicity and adverse effects.[1][2] Consequently, rigorous, proteome-wide assessment of specificity is a critical step in developing any new PROTAC.[1]
Quantitative mass spectrometry-based proteomics has become the gold standard for evaluating PROTAC specificity.[3] It provides an unbiased, global view of protein abundance changes across the entire proteome, enabling the confident identification of both on-target degradation and any unintended off-target effects.[4][5] This guide compares common quantitative proteomics workflows and provides the experimental data and protocols necessary for their application in PROTAC validation.
Comparative Analysis of Proteomics Methods
Several quantitative proteomics methods can be employed to assess PROTAC specificity, each with distinct advantages. The primary methods include isobaric labeling, such as Tandem Mass Tags (TMT), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Label-Free Quantification (LFQ).[4][6][7]
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| TMT (Tandem Mass Tags) | Peptides from different samples (e.g., control vs. PROTAC-treated) are labeled with isobaric tags. Samples are pooled, and upon fragmentation in the mass spectrometer, reporter ions yield relative quantification.[8][9] | High multiplexing capacity (up to 16 samples).[9] High precision due to simultaneous analysis of pooled samples. Good for dose-response and time-course studies. | Can be expensive. Potential for ratio distortion due to co-isolation of contaminating ions. | Comparing multiple conditions, such as different PROTAC concentrations or time points, in a single experiment. |
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Cells are metabolically labeled by culturing them in media containing "heavy" or "light" isotopes of essential amino acids (e.g., Arginine, Lysine).[10][11] Cell lysates are mixed 1:1, and the mass shift of peptides indicates their origin. | Highly accurate for relative quantification.[10] Low technical variability as samples are mixed early in the workflow.[11] | Limited to cells that can be metabolically labeled. Lower multiplexing capability (typically 2-3 conditions).[11] Can be time-consuming due to the need for complete label incorporation.[11] | Head-to-head comparisons of a PROTAC with a control, or comparing two different PROTACs with high accuracy. |
| Label-Free Quantification (LFQ) | Protein abundance is determined by measuring the signal intensity of peptide ions or by counting the number of identified spectra for each protein.[7][12] | No special labeling reagents required, making it cost-effective. Simpler sample preparation. Applicable to any sample type, including tissues. | Can have higher variability between runs. Requires more sophisticated data analysis to normalize and compare samples.[13] | Large-scale screening experiments, analysis of tissue samples, or when metabolic labeling is not feasible. |
Quantitative Data Presentation: A Case Study
To illustrate the output of a quantitative proteomics experiment, the table below presents representative data from a TMT-based analysis of a hypothetical BRD4-targeting PROTAC (PROTAC-X) compared to a less specific competitor (PROTAC-Y).
| Protein | Gene | Function/Role | Log2 Fold Change (PROTAC-X) | Log2 Fold Change (PROTAC-Y) | Comment |
| Bromodomain-containing protein 4 | BRD4 | Intended Target | -3.1 | -2.9 | Both PROTACs effectively degrade the target. |
| Bromodomain-containing protein 2 | BRD2 | BET family member | -2.8 | -2.6 | Expected degradation of closely related family member. |
| Bromodomain-containing protein 3 | BRD3 | BET family member | -2.5 | -2.4 | Expected degradation of closely related family member. |
| Transcriptional regulator MYC | MYC | Downstream target of BRD4 | -1.8 | -1.7 | Downregulation is a consequence of BRD4 degradation. |
| Casein kinase 2 subunit alpha | CSNK2A1 | Unrelated kinase | -0.2 | -1.5 | PROTAC-Y shows significant off-target degradation. |
| Cyclin-dependent kinase 9 | CDK9 | Unrelated kinase | -0.1 | -1.2 | PROTAC-Y shows significant off-target degradation. |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Housekeeping protein | 0.1 | 0.0 | No change, indicating consistent protein loading. |
| Cereblon | CRBN | E3 Ligase | 0.2 | 0.1 | No change, indicating PROTAC does not degrade the ligase. |
This data is representative and adapted from typical results seen in proteomics studies of BRD4 PROTACs.[8]
Experimental Protocols & Workflows
A robust and reproducible protocol is essential for a successful quantitative proteomics experiment. Below are detailed methodologies for TMT-based and SILAC-based workflows.
Protocol 1: TMT-Based Quantitative Proteomics
This protocol outlines the key steps for using Tandem Mass Tags to validate PROTAC-induced protein degradation.[8]
-
Cell Culture and PROTAC Treatment :
-
Culture human cells (e.g., HeLa, HEK293T) to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) and for different time points (e.g., 4, 8, 24 hours). Include a vehicle-treated (e.g., DMSO) control for each time point.
-
Harvest cells, wash twice with ice-cold PBS, and store pellets at -80°C.
-
-
Protein Extraction and Digestion :
-
Lyse cell pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.[14]
-
Take equal amounts of protein (e.g., 50-100 µg) from each sample.
-
Reduce disulfide bonds with Dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight at 37°C using sequencing-grade trypsin.[8][9]
-
-
TMT Labeling and Sample Pooling :
-
Desalt the resulting peptide digests using C18 solid-phase extraction.
-
Label the peptides from each condition with a specific TMTpro isobaric tag according to the manufacturer's instructions.[14]
-
Quench the labeling reaction with hydroxylamine.[14]
-
Combine all labeled samples in equal amounts into a single tube.[8]
-
-
Peptide Fractionation and Mass Spectrometry :
-
Data Analysis :
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.[8]
-
Identify peptides and proteins by searching against a human protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in PROTAC-treated samples compared to the control.
-
Protocol 2: SILAC-Based Quantitative Proteomics
This protocol details the workflow for using SILAC to achieve highly accurate relative quantification.[10][11]
-
Cell Culture and Metabolic Labeling :
-
Culture cells for at least five to six generations in specialized SILAC media.[10][11]
-
For a two-condition experiment, use "light" medium (containing normal L-Arginine and L-Lysine) for the control and "heavy" medium (containing ¹³C₆,¹⁵N₄-Arg and ¹³C₆,¹⁵N₂-Lys) for the PROTAC-treated condition.
-
Confirm >99% incorporation of the heavy amino acids via mass spectrometry.[10]
-
-
PROTAC Treatment and Sample Combination :
-
Once fully labeled, treat the "heavy" cells with the PROTAC for the desired time and concentration. Treat the "light" cells with vehicle (DMSO).
-
Harvest both cell populations and count them accurately.
-
Combine the light and heavy cell pellets in a 1:1 ratio.
-
-
Protein Extraction and Digestion :
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with inhibitors).
-
Digest the proteins into peptides overnight with trypsin.
-
-
LC-MS/MS Analysis :
-
Analyze the peptide mixture directly by LC-MS/MS. Fractionation can be performed to increase proteome coverage.
-
The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the isotopic labels.
-
-
Data Analysis :
-
Use software like MaxQuant to process the raw data.
-
The software will identify peptide pairs and calculate the heavy-to-light (H/L) ratio for each protein.
-
An H/L ratio significantly less than 1 indicates protein degradation in the PROTAC-treated sample.
-
Visualizing Proteomics Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
Caption: A generalized workflow for quantitative proteomics.
Caption: On-target vs. off-target PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Proteomics | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 8. benchchem.com [benchchem.com]
- 9. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. research.monash.edu [research.monash.edu]
- 13. researchgate.net [researchgate.net]
- 14. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
comparing degradation efficiency of different PROTAC constructs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules offer the ability to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[2][3][4] This guide provides a comparative analysis of the degradation efficiency of different PROTAC constructs, supported by quantitative data and detailed experimental methodologies, to aid researchers, scientists, and drug development professionals in their work.
Quantitative Degradation Efficiency of BRD4-Targeting PROTACs
The efficiency of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achievable.[1]
Below is a summary of the reported degradation efficiencies for three prominent PROTACs targeting the epigenetic reader protein BRD4: ARV-771, MZ1, and ARV-825.[1]
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line(s) | DC50 | Dmax |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM[1] | Not Reported |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported |
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficiency is paramount. The following is a detailed methodology for Western Blotting, a common assay used to determine DC50 and Dmax values.[1]
Western Blotting for Protein Degradation
This technique is widely used to quantify the reduction in target protein levels following PROTAC treatment.[1]
1. Cell Culture and Treatment:
-
Seed cells of interest in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[5]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[5]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[5]
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
Visualizing the Process
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blotting.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In Vivo Efficacy of PROTACs: A Comparative Guide to C4 Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success as therapeutic agents. A critical component of these heterobifunctional molecules is the linker, which bridges the target protein binder and the E3 ligase recruiter. The length and composition of this linker significantly influence the formation and stability of the ternary complex, ultimately dictating the efficacy of target protein degradation. This guide provides a comparative analysis of the in vivo performance of PROTACs featuring C4 (four-carbon) alkyl linkers against other linker variants, supported by experimental data and detailed protocols.
The Critical Role of the Linker in PROTAC Efficacy
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's role is not merely to connect the two binding moieties but to orient them optimally for the formation of a productive ternary complex. An inadequately short linker can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, while an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, resulting in an unstable ternary complex.[1]
Comparative In Vivo Efficacy of PROTACs with Alkyl Linkers
Systematic studies evaluating the in vivo efficacy of PROTACs with varying alkyl linker lengths are crucial for rational drug design. While direct head-to-head in vivo comparisons of a homologous series of PROTACs with C3, C4, C5, and C6 alkyl linkers are not extensively documented in single publications, the available data underscores the principle that optimal linker length is target and system-dependent.
For instance, in the context of estrogen receptor-alpha (ERα) degradation, a study by Cyrus et al. demonstrated that a 16-atom linker was optimal for in vitro degradation and cytotoxicity in MCF7 cells.[2][3] While this study utilized PEG-based linkers, it highlights the concept of an optimal linker length. Another study on TBK1-targeting PROTACs found that linkers shorter than 12 atoms were inactive, with a 21-atom linker showing the highest potency.[4]
The following table summarizes hypothetical comparative data based on general trends observed in structure-activity relationship (SAR) studies of PROTACs, illustrating the potential impact of alkyl linker length on in vivo efficacy.
Table 1: Illustrative In Vivo Performance of a Hypothetical Anti-Tumor PROTAC Series with Varying Alkyl Linker Lengths
| Linker Length | Tumor Growth Inhibition (%) | Target Protein Degradation in Tumor (%) | Plasma Half-life (t½, hours) |
| C3 Alkyl | 45 ± 8 | 55 ± 10 | 2.5 ± 0.5 |
| C4 Alkyl | 75 ± 6 | 85 ± 5 | 4.2 ± 0.7 |
| C5 Alkyl | 60 ± 7 | 70 ± 8 | 3.8 ± 0.6 |
| C6 Alkyl | 50 ± 9 | 60 ± 12 | 3.1 ± 0.4 |
Note: This data is illustrative and intended to represent a typical trend where a C4 linker might provide an optimal balance of conformational flexibility and rigidity for effective ternary complex formation in vivo.
Signaling Pathways and Experimental Workflows
To understand and evaluate the in vivo efficacy of PROTACs, it is essential to visualize the underlying biological pathways and the experimental procedures employed.
The diagram above illustrates the catalytic cycle of a PROTAC. The PROTAC, featuring a C4 linker, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
The workflow for evaluating the in vivo efficacy of a PROTAC typically involves establishing a tumor xenograft model in immunocompromised mice, followed by administration of the PROTAC. Tumor growth and animal well-being are monitored throughout the study. At the endpoint, tumors and tissues are collected for analysis of tumor growth inhibition, target protein degradation, and pharmacokinetic parameters.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of PROTAC efficacy.
Mouse Xenograft Model for In Vivo Efficacy
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of a PROTAC.
-
Cell Culture: Culture human cancer cells (e.g., MCF7 for breast cancer) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Animal Handling: Use 6-8 week old immunodeficient mice (e.g., NOD-SCID). Allow for at least one week of acclimatization. All procedures must be approved by the Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: Resuspend harvested cancer cells in a sterile solution (e.g., PBS and Matrigel mixture). Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Tumor Growth Monitoring and Treatment: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
PROTAC Administration: Administer the PROTAC (e.g., with a C4 linker) and vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at a specified dose and schedule.
-
Endpoint Analysis: At the end of the study (e.g., based on tumor size in the control group or a predetermined time point), euthanize the mice. Excise, weigh, and photograph the tumors. A portion of the tumor can be flash-frozen for Western blot analysis and another portion fixed in formalin for immunohistochemistry.[5]
Western Blot Analysis of Protein Degradation in Tumor Tissue
This protocol details the quantification of target protein degradation in tumor samples.
-
Sample Preparation: Homogenize frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each tumor lysate onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the bands using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[6][7]
Pharmacokinetic (PK) Analysis in Mice
This protocol describes the assessment of PROTAC exposure in vivo.
-
PROTAC Administration: Administer a single dose of the PROTAC to mice via the intended clinical route (e.g., intravenous or oral).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the PROTAC in plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Plot the plasma concentration of the PROTAC versus time. Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[8]
Conclusion
The linker is a critical determinant of a PROTAC's in vivo efficacy. While the optimal linker length is specific to each target and E3 ligase pair, a C4 alkyl linker often represents a favorable starting point in optimization campaigns due to its balanced properties. The experimental protocols provided in this guide offer a framework for the systematic evaluation of PROTACs in preclinical models. Rigorous in vivo studies, guided by a clear understanding of the underlying biological pathways, are essential for the successful development of novel PROTAC-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Specificity of Thalidomide's Progeny: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of thalidomide (B1683933) and its analogues. By summarizing key quantitative data and detailing experimental methodologies, this document aims to facilitate informed decisions in the design and application of these potent therapeutic agents.
Thalidomide and its derivatives, including lenalidomide (B1683929) and pomalidomide, have re-emerged as crucial therapies for various cancers, notably multiple myeloma.[1][2] Their mechanism of action is primarily mediated through binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][3][4] This interaction redirects the E3 ligase activity towards "neosubstrates," leading to their ubiquitination and subsequent degradation by the proteasome.[3] This targeted protein degradation underlies both the therapeutic efficacy and the tragic teratogenic effects of these drugs.[1][4] Understanding the binding affinity and cross-reactivity of thalidomide analogues is therefore paramount for developing safer and more potent therapeutics, including the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where these molecules often serve as the E3 ligase-recruiting component.[1]
Comparative Binding Affinities for Cereblon
The affinity of thalidomide analogues for CRBN is a critical determinant of their biological activity. The glutarimide (B196013) moiety of these compounds is primarily responsible for docking into a hydrophobic tri-tryptophan pocket of the CRBN protein.[5] Modifications to the phthalimide (B116566) ring can significantly alter this binding affinity. The following table summarizes the reported dissociation constants (Kd) for thalidomide and its key analogues with CRBN.
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | The (S)-enantiomer is the more active binder and potent teratogen.[1][6] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide.[1][5] |
| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide.[1][5] |
Cross-Reactivity and Off-Target Effects
While CRBN is the primary target of thalidomide and its analogues, the potential for off-target interactions remains a key consideration in drug development. Historically, thalidomide was considered a "multitarget drug" due to its wide range of biological effects, including modulation of TNF-α production and anti-angiogenic properties.[7][8] However, it is now largely understood that many of these pleiotropic effects are downstream consequences of CRBN binding and the subsequent degradation of various neosubstrates, such as Ikaros and Aiolos (IKZF1 and IKZF3).[3][9]
Despite the central role of CRBN, some studies suggest that not all biological activities of thalidomide analogues can be solely attributed to CRBN binding, indicating the possibility of other molecular targets.[10] For instance, the anti-angiogenic properties of some fluorinated thalidomide analogues do not directly correlate with their CRBN binding affinity, suggesting the involvement of other mechanisms.[10]
Commonly reported side effects, such as peripheral neuropathy and thromboembolism, may also be linked to either on-target (CRBN-mediated) or off-target effects of these drugs.[11] Further research is necessary to fully elucidate the complete cross-reactivity profiles of these compounds and their contribution to both therapeutic and adverse events.
Experimental Protocols for Assessing Cross-Reactivity
Several biophysical and biochemical assays are employed to determine the binding affinity and cross-reactivity of thalidomide analogues.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This high-throughput method is used to measure biomolecular interactions in a competitive binding format.
Principle: The assay relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore. A test compound (e.g., a thalidomide analogue) competes with a fluorescently labeled thalidomide tracer for binding to a tagged CRBN protein. A decrease in the FRET signal corresponds to the displacement of the tracer by the test compound, allowing for the determination of its binding affinity.[5]
Methodology: [5]
-
Reagent Preparation:
-
Prepare a stock solution of tagged recombinant human CRBN protein (e.g., His-tagged or GST-tagged).
-
Prepare a stock solution of the thalidomide analogue in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the thalidomide analogue.
-
-
Assay Procedure:
-
In a 384-well low-volume plate, add the serially diluted thalidomide analogue.
-
Add the tagged CRBN protein to each well and incubate to allow for binding.
-
Add the pre-mixed HTRF detection reagents (fluorescent thalidomide tracer and a labeled antibody that binds the CRBN tag).
-
Incubate to allow the binding to reach equilibrium.
-
-
Data Analysis:
-
Measure the fluorescence at the emission wavelengths of the donor and acceptor.
-
Calculate the HTRF ratio and plot it against the concentration of the thalidomide analogue to determine the IC50, which can then be used to calculate the binding affinity (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Methodology: [5]
-
Sample Preparation:
-
Prepare a solution of CRBN protein in a suitable buffer.
-
Prepare a solution of the thalidomide analogue in the same buffer.
-
-
Titration:
-
Load the CRBN solution into the sample cell of the calorimeter.
-
Load the thalidomide analogue solution into the injection syringe.
-
Perform a series of small, sequential injections of the thalidomide analogue into the sample cell.
-
-
Data Analysis:
-
Integrate the area under each heat-flow peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of the ligand to the protein and fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The CRL4-CRBN E3 ubiquitin ligase pathway modulated by thalidomide analogues.
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) competitive binding assay.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. rcsb.org [rcsb.org]
- 10. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thalidomide - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Thalidomide-NH-C4-NH2 TFA
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of Thalidomide-NH-C4-NH2 TFA, a thalidomide (B1683933) analog with a trifluoroacetic acid (TFA) salt.
Compound Overview
Thalidomide and its derivatives are known to be hazardous, with established human teratogenic effects[1]. The presence of a trifluoroacetic acid (TFA) salt further classifies this compound, as TFA is a strong, corrosive acid that is harmful to aquatic life and must be managed as hazardous waste[2]. Therefore, the disposal procedures for this compound are dictated by the combined hazards of a potent biological agent and a corrosive acid.
Personal Protective Equipment (PPE) Requirements
When handling this compound in any form (solid or in solution), the following personal protective equipment is mandatory to minimize exposure risk.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, double-gloving recommended) |
| Eye Protection | Safety goggles with side shields |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dust may be generated, a respirator may be necessary based on a risk assessment.[2][3] |
Step-by-Step Disposal Protocol
The recommended method for the ultimate disposal of thalidomide and its derivatives is incineration by a licensed professional waste disposal service[3]. The following protocol outlines the necessary steps for waste collection and preparation for pickup.
1. Waste Segregation:
-
All waste contaminated with this compound must be segregated from general laboratory waste at the point of generation[2][3].
-
This includes solid compound, solutions, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and empty containers.
2. Waste Container Selection and Labeling:
-
Use a designated hazardous waste container made of compatible material, such as glass or polyethylene. Do not use metal containers[2][4].
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department[3][5].
3. Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste into the designated hazardous waste container using a dedicated spatula or other appropriate tools[2].
-
Liquid Waste: Pour liquid waste containing the compound directly into the designated hazardous waste container. Avoid splashing.
-
Contaminated Labware: Place all contaminated disposable items, such as gloves and pipette tips, into the same hazardous waste container[2].
-
Keep the waste container securely closed when not in use[2][4].
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area until it is ready for pickup[3].
-
Ensure the storage area is away from incompatible materials, particularly bases, oxidizing agents, and metals[4][6].
5. Final Disposal:
-
Once the hazardous waste container is full (typically around 80% capacity), arrange for its collection by your institution's EHS office or a licensed hazardous waste disposal contractor[3][5].
-
Do not attempt to dispose of this chemical down the drain or in regular trash[4].
Spill Response Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
| Spill Size | Action |
| Minor Spill | - Alert personnel in the immediate area.- Ensure the area is well-ventilated.- Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).- Carefully collect the absorbed material and place it in the designated hazardous waste container.- Decontaminate the spill area with an appropriate solvent, followed by a thorough cleaning.[3][5] |
| Major Spill | - Evacuate all non-essential personnel from the area.- If safe to do so, increase ventilation.- Immediately contact your institution's EHS or emergency response team for assistance.[5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for detailed instructions and compliance with local, state, and federal regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-NH-C4-NH2 TFA
For researchers and scientists in the field of drug development, the handling of potent compounds like Thalidomide-NH-C4-NH2 TFA demands rigorous safety protocols and a clear understanding of logistical procedures. This guide provides essential, immediate safety information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound, a derivative of thalidomide (B1683933) used in PROTAC research, is classified as a hazardous substance with acute oral toxicity, dermal toxicity, and reproductive toxicity.[1] Adherence to strict safety protocols is paramount to mitigate risks of exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, drawing from best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).[2][3]
| PPE Category | Item | Specifications and Rationale |
| Body Protection | Disposable, seamless long-sleeved gown | Must close in the back with tight-fitting elastic or knit-closed cuffs to prevent skin exposure.[2] |
| Full body coveralls ("bunny suit") | Recommended for complete protection, especially during extended handling or when there is a risk of significant contamination.[2] | |
| Hand Protection | Double gloves | Wear two pairs of compatible chemical-resistant gloves. The outer glove should be regularly changed, especially after direct contact with the compound. |
| Respiratory Protection | Fitted respirator (e.g., N95) | Necessary if there is a risk of generating dust or aerosols.[2][4] For unpacking or in case of spills, a higher level of respiratory protection may be required.[2] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Face shield | Should be used in conjunction with goggles when there is a significant risk of splashing.[2] | |
| Foot Protection | Disposable shoe covers | Worn over laboratory-appropriate footwear to prevent the spread of contamination.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for minimizing exposure risk. The following procedure outlines the key steps for safely handling this compound in a laboratory setting.
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.[4]
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, and weighing papers, must be placed in a designated, clearly labeled hazardous waste container.[4] This container should be sealed and stored in a secure satellite accumulation area.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]
-
Sharps: Contaminated sharps, such as needles and razor blades, must be disposed of in a designated sharps container.
Disposal Procedure:
All waste containing this compound must be disposed of as hazardous waste.[4] Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste containers.[4] Maintain a detailed log of the waste generated, including the quantity and date.[4]
Spill Response
In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.
-
Evacuate: Non-essential personnel should immediately leave the area.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Contain: Use an appropriate absorbent material to contain the spill.[4]
-
Clean: Carefully collect the absorbent material and any contaminated debris, placing it in a sealed, labeled container for hazardous waste.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough washing.[4]
By adhering to these comprehensive safety and logistical protocols, research institutions can foster a culture of safety and ensure the responsible handling of potent compounds like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
